Naamidine A
説明
Structure
3D Structure
特性
CAS番号 |
110189-06-5 |
|---|---|
分子式 |
C23H23N5O4 |
分子量 |
433.5 g/mol |
IUPAC名 |
(5Z)-5-[5-[(4-hydroxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]-1-methylimidazol-2-yl]imino-3-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C23H23N5O4/c1-27-19(13-15-4-8-16(29)9-5-15)18(12-14-6-10-17(32-3)11-7-14)24-22(27)25-20-21(30)28(2)23(31)26-20/h4-11,29H,12-13H2,1-3H3,(H,24,25,26,31) |
InChIキー |
REQFUGYVPAQCTH-UHFFFAOYSA-N |
SMILES |
CN1C(=C(N=C1N=C2C(=O)N(C(=O)N2)C)CC3=CC=C(C=C3)OC)CC4=CC=C(C=C4)O |
異性体SMILES |
CN1C(=C(N=C1NC2=NC(=O)N(C2=O)C)CC3=CC=C(C=C3)OC)CC4=CC=C(C=C4)O |
正規SMILES |
CN1C(=C(N=C1NC2=NC(=O)N(C2=O)C)CC3=CC=C(C=C3)OC)CC4=CC=C(C=C4)O |
同義語 |
naamidine A |
製品の起源 |
United States |
Foundational & Exploratory
The Marine Alkaloid Naamidine A: A Technical Guide to its Natural Source, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naamidine A is a marine-derived imidazole (B134444) alkaloid that has garnered significant interest within the scientific community due to its potent and diverse biological activities. Initially isolated from the calcareous sponge Leucetta chagosensis, this natural product has demonstrated promising potential as an anti-cancer and antifungal agent.[1][2] This technical guide provides an in-depth overview of the natural source of Naamidine A, a detailed methodology for its isolation, a summary of its quantitative biological data, and a visualization of its known signaling pathways.
Natural Source
The primary natural source of Naamidine A is the calcareous marine sponge Leucetta chagosensis.[1][3] This species, belonging to the family Leucettidae, is found in various marine environments, including the Red Sea and the waters around Indonesia and Fiji.[4][5] Marine sponges of the genus Leucetta are known producers of a rich variety of imidazole alkaloids, with Naamidine A being a prominent member of this chemical family.[1][6]
Data Presentation
Table 1: Antifungal Activity of Naamidine A
| Fungal Species | Assay | Metric | Value (µM) | Reference |
| Candida albicans | Broth Microdilution | MIC₈₀ | 1.56 | [2][7] |
| Trichophyton indotiniae | Broth Microdilution | MIC₈₀ | 12.5 - 25 | [2] |
Table 2: Cytotoxicity and Anti-proliferative Activity of Naamidine A
| Cell Line | Cell Type | Metric | Value (µM) | Reference |
| HeLa | Human Cervical Cancer | IC₅₀ | 5.6 (as Naamidine H) | [4] |
| A431 | Human Epidermoid Carcinoma | G1 Cell Cycle Arrest | 1.56 | |
| A431 | Human Epidermoid Carcinoma | Complete DNA Synthesis Inhibition | 0.78 | |
| MCF-7 | Human Breast Cancer | IC₅₀ | 5.2 (as Pyronaamidine) | [8] |
| PC9 | Human Lung Adenocarcinoma | IC₅₀ | 5.6 (as Pyronaamidine) | [8] |
| A549 | Human Lung Carcinoma | IC₅₀ | 7.8 (as Pyronaamidine) | [8] |
Experimental Protocols
The following is a representative methodology for the extraction and isolation of imidazole alkaloids, including Naamidine A, from the marine sponge Leucetta chagosensis. This protocol is adapted from the work of Hassan et al., 2009.[9]
1. Sample Collection and Preparation:
-
Fresh specimens of Leucetta chagosensis are collected and immediately frozen to preserve the chemical integrity of the secondary metabolites.
-
The frozen sponge material is then lyophilized (freeze-dried) to remove water content.
2. Extraction:
-
The dried sponge material is exhaustively extracted with methanol (B129727) (MeOH) at room temperature.
-
The resulting methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.
3. Solvent Partitioning:
-
The crude MeOH extract is suspended in a mixture of water and methanol and subjected to liquid-liquid partitioning with solvents of increasing polarity. A typical partitioning scheme would be:
-
n-hexane
-
Ethyl acetate (B1210297) (EtOAc)
-
n-butanol (n-BuOH)
-
-
The imidazole alkaloids, including Naamidine A, are typically enriched in the ethyl acetate fraction.
4. Chromatographic Purification:
-
Step 1: Size-Exclusion Chromatography: The ethyl acetate fraction is subjected to size-exclusion chromatography on a Sephadex LH-20 column using methanol as the mobile phase. This step separates the compounds based on their molecular size.
-
Step 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions containing the compounds of interest are further purified by semi-preparative RP-HPLC using a C18 column. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with a small percentage of trifluoroacetic acid (TFA) to improve peak shape, is employed.
-
The elution is monitored using a UV detector, and the peaks corresponding to Naamidine A are collected.
5. Structure Elucidation:
-
The structure of the isolated Naamidine A is confirmed using a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to establish the connectivity of atoms and confirm the final structure.
-
Mandatory Visualization
References
- 1. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 2. Naamidine A reveals a promising zinc-binding strategy for topical antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Naamidines H and I, cytotoxic imidazole alkaloids from the Indonesian marine sponge Leucetta chagosensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New imidazole alkaloids from the Indonesian sponge Leucetta chagosensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Imidazole Alkaloids and Their Zinc Complexes from the Calcareous Marine Sponge Leucetta chagosensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Two new imidazole alkaloids from Leucetta chagosensis sponge - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery, Isolation, and Biological Activity of Naamidine A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naamidine A, a dibenzylated 2-aminoimidazole alkaloid, is a marine natural product isolated from the calcareous sponge Leucetta chagosensis. This compound has garnered significant scientific interest due to its potent and diverse biological activities, including antitumor and antifungal properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Naamidine A, including detailed experimental protocols and a summary of its biological effects and mechanisms of action.
Discovery and Natural Source
Naamidine A was first reported as a secondary metabolite isolated from the marine sponge Leucetta chagosensis.[1] Sponges of the genus Leucetta are known to produce a variety of imidazole (B134444) alkaloids, many of which exhibit interesting biological activities.[2][3][4] The discovery of Naamidine A was the result of high-throughput screening programs aimed at identifying novel bioactive compounds from marine organisms.[5]
Isolation of Naamidine A from Leucetta chagosensis
The following is a representative, detailed protocol for the isolation and purification of Naamidine A from the sponge Leucetta chagosensis, compiled from established methods for the isolation of imidazole alkaloids from marine sponges.[1][2][3]
Experimental Protocol: Isolation and Purification
-
Collection and Preparation of Sponge Material:
-
Collect specimens of Leucetta chagosensis and freeze them immediately at -20°C to preserve the chemical integrity of the secondary metabolites.
-
Freeze-dry the frozen sponge material to remove water.
-
Grind the lyophilized sponge into a fine powder to increase the surface area for efficient extraction.
-
-
Extraction:
-
Extract the powdered sponge material exhaustively with ethanol (B145695) (EtOH) or methanol (B129727) (MeOH) at room temperature. This can be achieved by soaking the powder in the solvent and stirring for 24 hours, followed by filtration. Repeat this process three times to ensure complete extraction.
-
Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in a mixture of water and a non-polar solvent, such as n-hexane, and perform a liquid-liquid extraction to remove lipids and other non-polar compounds. Discard the n-hexane layer.
-
Subsequently, partition the aqueous layer with a solvent of intermediate polarity, such as ethyl acetate (B1210297) (EtOAc), to extract Naamidine A and other alkaloids.
-
Concentrate the ethyl acetate fraction under reduced pressure to obtain a semi-purified extract enriched with imidazole alkaloids.
-
-
Chromatographic Purification:
-
Step 1: Column Chromatography on Silica (B1680970) Gel:
-
Subject the semi-purified extract to column chromatography on silica gel.
-
Elute the column with a step gradient of increasing polarity, starting with a non-polar solvent like n-hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate, followed by methanol.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing Naamidine A.
-
-
Step 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Pool the fractions containing Naamidine A and subject them to further purification using RP-HPLC on a C18 column.
-
Elute the column with a gradient of acetonitrile (B52724) (MeCN) in water. For example, a linear gradient from 60% MeCN in water to 100% MeCN over 30 minutes.
-
Monitor the elution profile using a UV detector at a wavelength of 230 nm, which is characteristic of the imidazole chromophore.[3]
-
Collect the peak corresponding to Naamidine A and verify its purity by analytical HPLC.
-
-
-
Structure Elucidation:
-
Confirm the structure of the isolated Naamidine A using spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), and compare the data with published values.
-
Biological Activity of Naamidine A
Naamidine A exhibits a range of biological activities, with its antitumor and antifungal properties being the most extensively studied.
Antitumor Activity
Naamidine A has demonstrated significant antitumor activity, primarily through its ability to inhibit epidermal growth factor (EGF)-stimulated DNA synthesis.[5] It causes cell cycle arrest in the G1 phase in cancer cells.[6]
Table 1: Cytotoxic Activity of Naamidine A against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| A-431 | Epidermal carcinoma | 0.78 (for complete inhibition of DNA synthesis after 30h) | [6] |
| HeLa | Cervical cancer | 12.6 (as Naamidine H) | [7][8] |
Note: Data for Naamidine A against a broader range of cancer cell lines is limited in the public domain. The value for HeLa cells is for the related compound Naamidine H.
Antifungal Activity
Naamidine A also displays potent antifungal activity against a variety of pathogenic fungi.[9]
Table 2: Antifungal Activity of Naamidine A
| Fungal Species | MIC (µg/mL) | Reference |
| Candida albicans | Not specified | [9] |
| Cryptococcus neoformans | Not specified | [9] |
| Aspergillus fumigatus | Not specified | [9] |
Mechanisms of Action
Antitumor Mechanism: Activation of the ERK Signaling Pathway
The antitumor activity of Naamidine A is linked to its unique effect on the extracellular signal-regulated kinase (ERK) signaling pathway.[5] Instead of inhibiting the pathway, Naamidine A strongly induces the phosphotransferase activity of ERK1 and ERK2.[6] This sustained activation of ERK leads to an increase in the expression of the cyclin-dependent kinase inhibitor p21CIP1. The elevated levels of p21CIP1 then inhibit cyclin-dependent kinase 2 (cdk2), leading to G1 phase cell cycle arrest.[5]
Antifungal Mechanism: Disruption of Zinc Homeostasis
The antifungal mechanism of Naamidine A is attributed to its ability to chelate zinc ions (Zn²⁺).[9] By sequestering this essential metal ion, Naamidine A disrupts zinc homeostasis in fungal cells, thereby inhibiting their growth.[9]
Experimental Protocols for Biological Assays
MTT Assay for Cytotoxicity
This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.[10][11]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of Naamidine A in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Naamidine A. Include a vehicle control (e.g., DMSO in medium) and a positive control (a known cytotoxic agent).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C in the dark. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of Naamidine A relative to the vehicle control.
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the concentration of Naamidine A.
-
Broth Microdilution Assay for Antifungal Susceptibility
This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[12][13]
-
Inoculum Preparation:
-
Culture the fungal isolates on an appropriate agar (B569324) medium.
-
Prepare a suspension of fungal cells (conidia or yeast) in sterile saline and adjust the concentration to a standardized level (e.g., 1 x 10⁶ to 5 x 10⁶ CFU/mL).
-
-
Assay Plate Preparation:
-
Perform two-fold serial dilutions of Naamidine A in a 96-well microtiter plate containing a fungal growth medium such as RPMI-1640. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the standardized fungal suspension to each well of the microtiter plate, resulting in a final volume of 200 µL.
-
-
Incubation:
-
Incubate the plates at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the growth rate of the fungus.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of Naamidine A at which no visible growth of the fungus is observed.
-
In-Gel Kinase Assay for ERK1/2 Activation
This assay is used to detect the activity of specific kinases within a protein sample.[14][15]
-
Protein Extraction:
-
Treat cultured cells with Naamidine A for the desired time.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates.
-
-
SDS-PAGE with Substrate:
-
Prepare a polyacrylamide gel containing a suitable substrate for ERK1/2, such as myelin basic protein (MBP), co-polymerized within the gel matrix.
-
Load equal amounts of protein from each sample onto the gel and perform electrophoresis.
-
-
Denaturation and Renaturation:
-
After electrophoresis, wash the gel with a solution containing a denaturant (e.g., guanidine (B92328) hydrochloride) to unfold the proteins.
-
Remove the denaturant and wash the gel with a renaturation buffer to allow the kinases to refold and regain their activity.
-
-
Kinase Reaction:
-
Incubate the gel in a kinase reaction buffer containing [γ-³²P]ATP and MgCl₂. The active kinases in the gel will phosphorylate the substrate (MBP) embedded in the gel.
-
-
Washing and Autoradiography:
-
Wash the gel extensively to remove unincorporated [γ-³²P]ATP.
-
Dry the gel and expose it to an X-ray film or a phosphorimager screen to visualize the radiolabeled bands, which correspond to the active kinases. The intensity of the bands is proportional to the kinase activity.
-
Conclusion
Naamidine A is a promising marine natural product with significant potential for development as both an anticancer and antifungal agent. Its unique mechanisms of action, involving the modulation of the ERK signaling pathway and the disruption of zinc homeostasis, make it an attractive lead compound for further investigation. The detailed protocols provided in this guide offer a framework for the isolation, characterization, and biological evaluation of Naamidine A and related compounds, facilitating future research and development in this area.
References
- 1. benchchem.com [benchchem.com]
- 2. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Studies of the biological activity of naamidine A | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]
- 6. journals.asm.org [journals.asm.org]
- 7. MTT (Assay protocol [protocols.io]
- 8. Naamidines H and I, cytotoxic imidazole alkaloids from the Indonesian marine sponge Leucetta chagosensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessing Kinase Activity in Plants with In-Gel Kinase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Gel Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of Naamidine A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naamidine A is a marine-derived imidazole (B134444) alkaloid first isolated from the calcareous sponge Leucetta chagosensis.[1][2] It has garnered significant scientific interest due to its potent and selective biological activities, positioning it as a promising lead compound in drug discovery. This technical guide provides a comprehensive overview of the physicochemical properties of Naamidine A, detailed experimental protocols for its synthesis and biological evaluation, and a visualization of its key signaling pathways.
Physicochemical Data
The following tables summarize the known physicochemical properties of Naamidine A. It is important to note that while some experimental data is available, many properties are computationally predicted and await experimental verification.
Table 1: General and Chemical Properties of Naamidine A
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₃N₅O₄ | PubChem[3] |
| Molecular Weight | 433.5 g/mol | PubChem[3] |
| IUPAC Name | (5Z)-5-[[5-[(4-hydroxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]-1-methylimidazol-2-yl]amino]-3-methylimidazole-2,4-dione | PubChem[3] |
| CAS Number | 110189-06-5 | PubChem[3] |
| Appearance | Solid powder | MedKoo Biosciences[4] |
Table 2: Calculated Physicochemical Properties of Naamidine A
| Property | Value | Source |
| XLogP3-AA | 3.1 | PubChem[3] |
| Hydrogen Bond Donor Count | 2 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[3] |
| Rotatable Bond Count | 6 | PubChem[3] |
| Topological Polar Surface Area | 109 Ų | PubChem[3] |
| Heavy Atom Count | 32 | PubChem[3] |
| Formal Charge | 0 | PubChem[3] |
Table 3: Experimental Physical Properties of Naamidine A and Related Compounds
| Property | Value | Notes | Source |
| Melting Point | Not available for Naamidine A. An intermediate in its synthesis, 4-((2-Amino-4-(4-methoxybenzyl)-1-methyl-1H-imidazol-5-yl)-methyl)phenol (Naamine A), has a melting point of 188 °C. | This provides an estimate of the thermal stability of a core structural component. | J Org Chem. 2015[5] |
| Boiling Point | Not experimentally determined. | High molecular weight and polarity suggest decomposition before boiling at atmospheric pressure. | N/A |
| Solubility | Soluble in DMSO.[4] Inferred to be soluble in EtOAc and PhMe from synthesis protocols.[5] Aqueous solubility is not explicitly stated but is likely low based on its structure and XLogP3 value. | For biological assays, stock solutions are typically prepared in DMSO. | MedKoo Biosciences,[4] J Org Chem. 2015[5] |
| pKa | Not experimentally determined. | The presence of basic nitrogen atoms in the imidazole and amidine-like structures suggests it will have basic pKa values. | N/A |
Experimental Protocols
Synthesis of Naamidine A
A scalable synthesis of Naamidine A has been developed, with a key step involving the regioselective hydroamination of a monoprotected propargylguanidine.[5][6][7]
Workflow for the Synthesis of Naamidine A
Caption: Workflow for the chemical synthesis of Naamidine A.
Detailed Protocol:
-
Silylation of 1-Methylparabanic Acid: To a round-bottom flask equipped with a reflux condenser, add 1-methylparabanic acid and acetonitrile. Add bis(trimethylsilyl)acetamide via syringe and reflux the mixture for 2 hours.[5]
-
Solvent Exchange: After reflux, remove the solvent under reduced pressure without exposing the reaction to the atmosphere. Dilute the resulting silylated intermediate with toluene.[5]
-
Condensation with Naamine A: In a separate flask under a nitrogen atmosphere, dissolve the Naamine A intermediate (4-((2-Amino-4-(4-methoxybenzyl)-1-methyl-1H-imidazol-5-yl)-methyl)phenol) in toluene. Transfer the silylated 1-methylparabanic acid solution to this flask via cannula.[5]
-
Reaction and Purification: Reflux the reaction mixture for 16 hours. After cooling to room temperature, dilute with ethyl acetate (B1210297) and concentrate under reduced pressure. The crude product is then purified by chromatography to yield Naamidine A.[5]
Antifungal Susceptibility Testing (Broth Microdilution Assay)
Naamidine A exhibits antifungal activity through zinc chelation.[8][9][10] Its minimum inhibitory concentration (MIC) can be determined using a broth microdilution assay.[1]
Workflow for Antifungal Susceptibility Testing
Caption: Workflow for determining the antifungal activity of Naamidine A.
Detailed Protocol:
-
Inoculum Preparation: Culture fungal isolates on an appropriate agar (B569324) medium. Prepare a suspension of fungal cells (e.g., Candida albicans) in a saline solution and adjust the concentration to a standard (e.g., 1 x 10⁶ CFU/mL).[1][10]
-
Assay Plate Preparation: In a 384-well microtiter plate, prepare two-fold serial dilutions of Naamidine A in a suitable fungal growth medium such as RPMI-1640.[1][8]
-
Inoculation and Incubation: Add the standardized fungal inoculum to each well. Incubate the plates at 30°C for 48 hours.[8]
-
MIC Determination: Measure the optical density at 600 nm to quantify fungal growth. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of Naamidine A that causes a significant reduction (e.g., 80%) in fungal growth compared to the control.[8]
Biological Activity and Signaling Pathways
Naamidine A is a selective inhibitor of Epidermal Growth Factor Receptor (EGFR)-dependent cellular proliferation.[6] It exerts its effects by intensifying the phosphotransferase activity of Extracellular signal-Regulated Kinases (ERK1/2), leading to cell cycle arrest in the G1 phase.[2][11]
Signaling Pathway of Naamidine A in EGFR-Expressing Cells
Caption: Naamidine A's effect on the EGFR-MAPK/ERK signaling pathway.
The antifungal activity of Naamidine A is attributed to its ability to chelate zinc ions, which are essential for fungal growth.[8][9] This mechanism is particularly effective in environments with limited zinc availability.
Proposed Mechanism of Antifungal Activity
Caption: Proposed mechanism of Naamidine A's antifungal action via zinc chelation.
Conclusion
Naamidine A presents a fascinating scaffold for drug development, demonstrating potent anticancer and antifungal activities through distinct mechanisms. While its fundamental physicochemical properties have been characterized, further experimental determination of values such as melting point, boiling point, aqueous solubility, and pKa would be invaluable for formulation and preclinical development. The detailed synthetic and biological protocols provided herein offer a solid foundation for researchers to further investigate and harness the therapeutic potential of this remarkable marine natural product.
References
- 1. benchchem.com [benchchem.com]
- 2. Studies of the biological activity of naamidine A | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]
- 3. Naamidine A | C23H23N5O4 | CID 135455949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Synthesis of Naamidine A and Selective Access to N2-Acyl-2-aminoimidazole Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Naamidine A and Selective Access to N(2)-Acyl-2-aminoimidazole Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Naamidine A reveals a promising zinc-binding strategy for topical antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Naamidine A reveals a promising zinc-binding strategy for topical antifungal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Naamidine A intensifies the phosphotransferase activity of extracellular signal-regulated kinases causing A-431 cells to arrest in G1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Elucidation and Spectroscopic Profile of Naamidine A
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Naamidine A is a marine alkaloid first isolated from the calcareous sponge Leucetta chagosensis.[1][2] It has garnered significant interest within the scientific community due to its selective inhibitory activity against epidermal growth factor receptor (EGFR)-dependent cellular proliferation.[3][4][5] This unique biological activity positions Naamidine A as a compelling target for further investigation in the development of novel chemotherapeutics.[3] This guide provides a comprehensive overview of the structure elucidation of Naamidine A, with a focus on its spectroscopic data and the experimental methodologies employed for its characterization and synthesis.
Structure and Properties
Naamidine A is a complex imidazole (B134444) alkaloid. Its chemical formula is C₂₃H₂₃N₅O₄, with a molecular weight of 433.5 g/mol .[2] The IUPAC name for Naamidine A is (5Z)-5-[[5-[(4-hydroxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]-1-methylimidazol-2-yl]imino]-3-methylimidazolidine-2,4-dione.[2] The structure features a 2-aminoimidazole core linked to a dehydrohydantoin moiety.[1]
Spectroscopic Data for Structural Confirmation
The structure of synthetically derived Naamidine A has been confirmed through various spectroscopic methods, with the data matching that of the natural product.[1] The key spectroscopic data are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR data are crucial for determining the connectivity and chemical environment of the atoms within the molecule. The following data were recorded for a synthetic sample of a key precursor, Naamine A, which is then converted to Naamidine A.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Naamine A (Precursor to Naamidine A) [3]
| ¹H NMR (500 MHz, CD₃OD) | ¹³C NMR (125 MHz, DMSO-d₆) |
| Chemical Shift (δ) ppm | Multiplicity, Coupling Constant (J Hz) |
| 7.08 | d, J = 8.3 |
| 6.84 | d, J = 8.3 |
| 6.76 | d, J = 8.3 |
| 6.64 | d, J = 8.8 |
| 3.76 | s |
| 3.72 | s |
| 3.69 | s |
| 3.08 | s |
Spectra were referenced to the residual solvent peak.[3]
Additional NMR data for a closely related analog, 2-Fluoro-N-(5-(4-hydroxybenzyl)-4-(4-methoxybenzyl)-1-methyl-1,3-dihydro-2H-imidazol-2-ylidene)benzamide (17b), provides further insight into the chemical shifts of the core structure.
Table 2: ¹H and ¹³C NMR Spectroscopic Data for Naamidine A Analog (17b) [3]
| ¹H NMR (300 MHz, DMSO-d₆) | ¹³C NMR (125 MHz, DMSO-d₆) |
| Chemical Shift (δ) ppm | Multiplicity, Coupling Constant (J Hz) |
| 9.29 | s |
| 7.80 | s |
| 7.43 | s |
| 7.19 | d, J = 8.1 |
| 6.89 | d, J = 8.1 |
| 6.84 | d, J = 8.4 |
| 6.67 | d, J = 8.1 |
| 3.89 | s |
| 3.71 | s |
| 3.20 | s |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition.
Table 3: High-Resolution Mass Spectrometry Data
| Compound | Ionization Mode | Calculated m/z (M+H)⁺ | Found m/z (M+H)⁺ | Reference |
| Naamine A | ESI+ | 324.1712 | 324.1714 | [3] |
| Compound | Ionization Mode | Calculated m/z (M+Na)⁺ | Found m/z (M+Na)⁺ | Reference |
| Analog 17b | ESI+ | 468.1699 | 468.1700 | [3] |
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in the molecule.
Table 4: Infrared Spectroscopy Data for Naamine A [3]
| Functional Group | Absorption (cm⁻¹) |
| N-H/O-H stretch | 2923, 2852 |
| C=C stretch (aromatic) | 1610, 1511 |
| C-H bend | 1457 |
| C-N stretch | 1369 |
| C-O stretch | 1245, 1175, 1035 |
Experimental Protocols
The confirmation of Naamidine A's structure was achieved through total synthesis. The following outlines the general experimental procedures used in the synthesis and characterization.
General Synthetic and Analytical Procedures
All reactions requiring anhydrous conditions were conducted under a positive pressure of nitrogen in flame-dried glassware.[3] Solvents such as acetonitrile, dichloromethane, and toluene (B28343) were degassed and passed through activated alumina.[3] Methanol and triethylamine (B128534) were distilled from calcium hydride prior to use.[3] Reaction progress was monitored by thin-layer chromatography (TLC) and visualized using UV light and potassium permanganate (B83412) or phosphomolybdic acid stains.[3] Purification of compounds was achieved through flash chromatography on silica (B1680970) gel.[3]
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on 300 MHz and 500 MHz spectrometers. Chemical shifts (δ) were reported in parts per million (ppm) relative to the deuterated solvent peaks.[3]
-
Mass Spectrometry: High-resolution mass spectra were obtained using ESI/APCI-TOF (Electrospray Ionization/Atmospheric Pressure Chemical Ionization - Time of Flight) mass spectrometers.[3]
-
Infrared Spectroscopy: IR spectra were recorded as thin films, with absorptions reported in wavenumbers (cm⁻¹).[3]
Structure Elucidation and Synthesis Workflow
The structure of Naamidine A was confirmed through a multi-step total synthesis. The general workflow for the synthesis and confirmation of the 2-aminoimidazole core structure is depicted below.
Caption: Synthetic workflow for the 2-aminoimidazole core of Naamidine A and its structural confirmation.
Biological Signaling Pathway Involvement
Naamidine A selectively inhibits EGF-mediated cell growth.[3] It has been shown to stimulate the phosphotransferase activity of extracellular regulated kinases ERK1/2, leading to a sustained increase in MAPK activity.[3] This, in turn, induces the expression of p21, which inhibits cyclin-dependent kinase activity and activates caspases, ultimately leading to apoptosis.[3]
Caption: Simplified signaling pathway affected by Naamidine A.
Conclusion
The structure of Naamidine A has been unequivocally confirmed through total synthesis and comprehensive spectroscopic analysis. The detailed NMR, mass spectrometry, and infrared data provide a clear and complete profile of this potent marine alkaloid. The methodologies employed in its synthesis and characterization are robust and reproducible. As a selective inhibitor of EGFR-mediated proliferation, Naamidine A continues to be an important lead compound in the search for new anticancer agents. This guide provides the foundational technical information necessary for researchers and drug development professionals to further explore the therapeutic potential of Naamidine A and its analogs.
References
The Biological Activity of Naamidine A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naamidine A is a marine alkaloid first isolated from the calcareous sponge Leucetta chagosensis.[1] This 2-aminoimidazole derivative has garnered significant scientific interest due to its potent and diverse biological activities.[1][2] Exhibiting both anticancer and antifungal properties, Naamidine A presents a promising scaffold for the development of novel therapeutic agents.[3][4][5] This technical guide provides a comprehensive overview of the biological activities of Naamidine A, with a focus on its mechanisms of action, quantitative data, and the experimental protocols used to elucidate its effects.
Anticancer Activity
Naamidine A has demonstrated significant potential as an anticancer agent, primarily through its ability to induce cell cycle arrest and apoptosis in tumor cells.[1][6][7] Its mechanism of action is unique, as it is the first small molecule reported to intensify the phosphotransferase activity of extracellular signal-regulated kinases (ERK1/2), leading to a sustained and robust activation of the MAPK pathway.[1][8]
Mechanism of Action: Induction of G1 Cell Cycle Arrest and Apoptosis
Treatment of cancer cells with Naamidine A leads to a cascade of events culminating in cell death. The key steps in this process are:
-
Sustained ERK1/2 Activation: Naamidine A directly targets and strongly induces the phosphotransferase activity of ERK1 and ERK2.[1][8]
-
Induction of p21CIP1: The persistent activation of ERK signaling leads to an increased expression of the cyclin-dependent kinase inhibitor p21CIP1.[1]
-
Inhibition of Cyclin-Dependent Kinases: p21CIP1 binds to and inhibits the activity of cyclin-dependent kinase 2 (cdk2).[1]
-
G1 Cell Cycle Arrest: The inhibition of cdk2 prevents the formation of the cyclin E/cdk2 complex, which is essential for the G1/S transition, thereby causing the cells to arrest in the G1 phase of the cell cycle.[1]
-
Caspase-Dependent Apoptosis: Naamidine A induces apoptosis through the activation of caspases 3, 8, and 9.[6][7] This process is also associated with the disruption of the mitochondrial membrane potential and the externalization of phosphatidylserine, as indicated by annexin (B1180172) V staining.[6][7] Notably, this induction of apoptosis appears to be independent of ERK1/2 activation and p53 status.[6]
Quantitative Anticancer Activity of Naamidine A
The anticancer effects of Naamidine A have been quantified in various studies. The following table summarizes the key findings:
| Assay | Cell Line | Parameter | Value | Reference |
| EGF-Mediated Growth Inhibition | EGFR-transfected NIH3T3 cells | IC50 | 11.3 µM | [5] |
| Insulin-Mediated Growth Inhibition | EGFR-transfected NIH3T3 cells | IC50 | 242 µM | [5] |
| Inhibition of DNA Synthesis | A-431 cells | Effective Concentration | 0.78 µM (complete inhibition after 30h) | [8] |
| G1 Cell Cycle Arrest | A-431 cells | Effective Concentration | 1.56 µM | [8] |
| In vivo Tumor Growth Inhibition | A431 epidermal carcinoma xenografts in nude mice | % Inhibition | 87.4% at 25 mg/kg | [5] |
Signaling Pathway Diagram
References
- 1. Studies of the biological activity of naamidine A | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]
- 2. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naamidine A reveals a promising zinc-binding strategy for topical antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Synthesis of Naamidine A and Selective Access to N2-Acyl-2-aminoimidazole Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The marine alkaloid naamidine A promotes caspase-dependent apoptosis in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The marine alkaloid naamidine A promotes caspase-dependent apoptosis in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Naamidine A intensifies the phosphotransferase activity of extracellular signal-regulated kinases causing A-431 cells to arrest in G1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antifungal Potential of Naamidine A Against Candida albicans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Candida albicans remains a significant opportunistic fungal pathogen, driving a critical need for novel antifungal agents. Naamidine A, a 2-aminoimidazole-containing alkaloid derived from calcareous sponges, has emerged as a promising candidate with a unique mechanism of action.[1][2][3] This technical guide provides an in-depth overview of the antifungal properties of Naamidine A against Candida albicans, focusing on its quantitative activity, mechanism of action, and the experimental protocols utilized for its evaluation. Recent studies have elucidated that Naamidine A's antifungal efficacy is intrinsically linked to its ability to chelate zinc, an essential metal for fungal growth and cellular processes.[4][5] This document consolidates the current scientific knowledge to support further research and development of Naamidine A and its analogues as potential antifungal therapeutics.
Quantitative Antifungal Activity
The in vitro efficacy of Naamidine A against Candida albicans has been determined using standardized antifungal susceptibility testing. The primary metric for its activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits 80% of visible fungal growth (MIC80).
Table 1: In Vitro Antifungal Activity of Naamidine A against Candida albicans
| Fungal Species | Strain | Medium | MIC80 (µM) |
| Candida albicans | CaSS1 | RPMI 1640 | 1.56[1][3][5] |
| Candida albicans | CaSS1 | YPD | Inactive[1][3] |
| Candida albicans | CaSS1 | RPMI + 10% FBS | 25[1] |
Note: The antifungal activity of Naamidine A is highly dependent on the culture medium's composition, specifically the concentration of zinc ions.
Mechanism of Action: Zinc Chelation
The antifungal activity of Naamidine A against Candida albicans is attributed to its ability to sequester zinc ions (Zn²⁺) from the extracellular environment.[4][5] Zinc is a critical cofactor for numerous essential fungal enzymes and transcription factors involved in various cellular processes, including growth and proliferation. By binding to and reducing the bioavailability of zinc, Naamidine A effectively creates a zinc-deficient environment, thereby inhibiting fungal growth.[5][6] This mechanism is supported by the observation that the antifungal activity of Naamidine A is abolished in the presence of excess zinc.[1][6]
Signaling Pathway Diagram
The proposed mechanism of action can be visualized as a disruption of the normal zinc uptake and utilization pathway in C. albicans.
Experimental Protocols
The following section details the methodologies employed to ascertain the antifungal properties of Naamidine A against Candida albicans.
Antifungal Susceptibility Testing (Broth Microdilution Assay)
This standard method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
a. Inoculum Preparation:
-
Candida albicans (strain CaSS1) is grown overnight in Yeast Peptone Dextrose (YPD) medium at 30°C.[6]
-
The overnight culture is then sub-cultured into either YPD or RPMI 1640 medium.[6]
-
The fungal cell suspension is adjusted to a standardized concentration.
b. Assay Plate Preparation:
-
Two-fold serial dilutions of Naamidine A (e.g., 0–25 µM) are prepared in a 384-well microtiter plate containing the appropriate fungal growth medium (RPMI 1640 or YPD).[3][6]
c. Incubation:
d. MIC Determination:
-
Fungal growth is quantified by measuring the optical density at 600 nm (OD600) using a microplate reader.[1][3][6]
-
The relative growth in treated wells is calculated by normalizing the OD600 values to the average OD600 of the compound-free control wells.[6][7]
-
The MIC80 is determined as the lowest concentration of Naamidine A that inhibits 80% of the visible growth of the fungus.[1][3]
Experimental Workflow Diagram
Future Directions
While Naamidine A demonstrates significant promise as an antifungal agent against Candida albicans, further research is warranted. Key areas for future investigation include:
-
Biofilm Activity: Elucidating the efficacy of Naamidine A against C. albicans biofilms, a critical virulence factor.
-
In Vivo Efficacy: Evaluating the therapeutic potential of Naamidine A in animal models of candidiasis.
-
Spectrum of Activity: Broadening the scope of testing to include a wider range of clinically relevant Candida species and other fungal pathogens.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues of Naamidine A to optimize its antifungal potency and pharmacological properties.[8][9]
-
Toxicity Profile: Comprehensive assessment of the cytotoxic effects of Naamidine A on mammalian cells to determine its therapeutic index.
References
- 1. Naamidine A reveals a promising zinc-binding strategy for topical antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Naamidine A reveals a promising zinc-binding strategy for topical antifungal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and antifungal evaluation of head-to-head and head-to-tail bisamidine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antifungal evaluation of head-to-head and head-to-tail bisamidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antitumor Potential of Naamidine A in Epidermoid Carcinoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antitumor activities of Naamidine A, a marine alkaloid, with a specific focus on its effects on epidermoid carcinoma cells. Drawing from available scientific literature, this document outlines the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental methodologies, and visualizes the intricate signaling pathways and experimental workflows.
Core Findings: Naamidine A's Impact on Epidermoid Carcinoma
Naamidine A demonstrates significant antitumor efficacy in epidermoid carcinoma, primarily through the induction of apoptosis and cell cycle arrest.[1][2][3][4] The A431 human epidermoid carcinoma cell line has been a key model in elucidating the compound's cellular and molecular effects.[2][4] In vivo studies using A431 xenograft models in athymic mice have further substantiated its potent antitumor properties.[3]
Quantitative Data Summary
The following tables summarize the key quantitative findings on the bioactivity of Naamidine A in A431 epidermoid carcinoma cells.
| Assay | Cell Line | Concentration | Duration | Effect | Reference |
| DNA Synthesis Inhibition | A431 | 0.78 µM | 30 hours | Complete Inhibition | [3] |
| Cell Cycle Arrest | A431 | 1.56 µM | Not Specified | G1 Phase Arrest | [3] |
| Apoptosis Induction (Annexin V) | A431 | 5, 15, and 30 µM | 12 hours | 80% Induction | [1] |
| Apoptosis Induction (Sub-G1 Peak) | A431 | 30 µM | 12 hours | 80% Induction | [1] |
| In Vivo Tumor Growth Inhibition | A431 Xenograft | 25 mg/kg | Not Specified | ≥ 85% Inhibition | [3] |
Note: A specific IC50 value for Naamidine A in A431 cells was not explicitly available in the reviewed literature.
Signaling Pathways Modulated by Naamidine A
Naamidine A exhibits a complex mechanism of action involving the modulation of key signaling pathways that govern cell proliferation and survival. It is recognized as an antagonist of the Epidermal Growth Factor Receptor (EGFR), yet it paradoxically leads to the robust activation of the downstream Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2).[3][4] This sustained ERK activation is a critical event that culminates in cell cycle arrest and apoptosis.
The diagram below illustrates the proposed signaling cascade initiated by Naamidine A in epidermoid carcinoma cells.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the antitumor activity of Naamidine A in A431 epidermoid carcinoma cells.
Cell Viability Assay (MTT Assay)
This protocol provides a general framework for assessing the effect of Naamidine A on the viability of A431 cells.
Workflow:
References
- 1. Studies of the biological activity of naamidine A | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]
- 2. Naamidine A is an antagonist of the epidermal growth factor receptor and an in vivo active antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naamidine A intensifies the phosphotransferase activity of extracellular signal-regulated kinases causing A-431 cells to arrest in G1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
Naamidine A: A Comprehensive Technical Overview of Its Mechanisms of Action
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Naamidine A, a 2-aminoimidazole alkaloid originally isolated from the calcareous sponge Leucetta chagosensis, has emerged as a molecule of significant interest due to its dual therapeutic potential.[1] Initially characterized for its selective inhibition of epidermal growth factor (EGF)-mediated cellular proliferation, recent studies have unveiled a potent antifungal activity. This document provides an in-depth technical guide on the two distinct mechanisms of action of Naamidine A: its role as a zinc-chelating antifungal agent and its function as an inhibitor of the MAPK/ERK signaling pathway in cancer cells. This guide consolidates quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows to serve as a comprehensive resource for the scientific community.
Antifungal Mechanism of Action: Zinc Chelation
Recent investigations have identified Naamidine A as a promising antifungal agent with a novel mechanism of action centered on zinc homeostasis.[2][3][4][5] Its activity is particularly noteworthy against a variety of fungal pathogens, including drug-resistant strains.[2][3]
Signaling Pathway and Molecular Interaction
The primary antifungal mechanism of Naamidine A is the chelation of zinc ions (Zn²⁺).[2][5] Zinc is an essential cofactor for numerous fungal enzymes and is critical for various cellular processes. By sequestering zinc, Naamidine A disrupts these vital functions, leading to the inhibition of fungal growth.[2][5] The proposed interaction involves the binding of two Naamidine A molecules to one zinc ion (2:1 ratio).[2][3] This sequestration can occur extracellularly, preventing zinc uptake, or intracellularly, impairing the function of zinc-dependent proteins.[3] The antifungal effect of Naamidine A can be abolished by supplementing the growth medium with excess zinc, confirming this mode of action.[2][3]
Quantitative Antifungal Activity Data
The in vitro efficacy of Naamidine A has been quantified using minimum inhibitory concentration (MIC) assays, which determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Fungal Species | Strain | MIC₈₀ (µM) | Medium | Notes |
| Candida albicans | CaSS1 | 1.56 | RPMI | Activity is abolished in nutrient-rich YPD medium.[2][3] |
| Candida albicans | CaSS1 | 25 | RPMI + 10% FBS | 16-fold reduction in potency in the presence of serum.[3] |
| Trichophyton indotiniae | CI 633/P/23 (Terbinafine-sensitive) | 12.5 - 25 | RPMI | [2][3] |
| Trichophyton indotiniae | 18 (Terbinafine-resistant) | 12.5 - 25 | RPMI | [2][3] |
| Trichophyton indotiniae | V245-81 (Terbinafine-resistant) | 12.5 - 25 | RPMI | [2][3] |
Experimental Protocols
This protocol is adapted from studies evaluating the antifungal activity of Naamidine A against Candida albicans and Trichophyton species.[2][3][6]
-
Fungal Inoculum Preparation:
-
For C. albicans, grow the strain overnight in YPD (1% yeast extract, 2% peptone, 2% dextrose) at 30°C. Sub-culture into RPMI 1640 medium.[6]
-
For T. indotiniae, harvest conidia from potato dextrose agar (B569324) (PDA) and dilute in RPMI to a final density of 1 × 10⁶ CFU/mL.[2]
-
-
Drug Dilution:
-
Incubation:
-
Growth Quantification:
-
For C. albicans, measure the optical density at 600 nm (OD₆₀₀) and normalize to compound-free controls to determine the MIC₈₀ (the concentration that inhibits 80% of growth).[2][3]
-
For T. indotiniae, assess fungal viability using a reagent like alamarBlue. Measure fluorescence to determine the relative viable fungal burden.[2][6]
-
This protocol describes the evaluation of Naamidine A's efficacy in a mouse model of skin infection caused by T. mentagrophytes.[2][3]
-
Immunosuppression: Administer subcutaneous cortisone (B1669442) acetate and intraperitoneal cyclophosphamide.[3]
-
Infection: Anesthetize the mice, shave their backs, and gently scrape a small area. Apply a suspension of T. mentagrophytes conidia (e.g., 50 µL of 1 × 10⁹ CFU/mL).[2][3]
-
Treatment: Five days post-infection, begin twice-daily topical treatment with 1% w/v Naamidine A cream, a vehicle-only control cream, or no treatment for 7 days.[6]
-
Fungal Burden Quantification: At the end of the treatment period, euthanize the mice and resect the infected skin. Homogenize the tissue in PBS and plate serial dilutions on PDA plates containing antibiotics to prevent bacterial growth. Incubate the plates and count the colony-forming units (CFU) to determine the fungal burden per gram of tissue.[2][6]
Anticancer Mechanism of Action: Inhibition of EGF-Mediated Signaling
Prior to the discovery of its antifungal properties, Naamidine A was investigated for its selective cytotoxicity against cancer cells overexpressing the epidermal growth factor receptor (EGFR).[1][7]
Signaling Pathway and Molecular Interaction
Naamidine A selectively inhibits EGF-mediated cellular proliferation.[7][8] Its mechanism involves the modulation of the mitogen-activated protein kinase (MAPK) pathway, specifically targeting the extracellular signal-regulated kinases ERK1 and ERK2.[1] Unlike typical inhibitors, Naamidine A strongly induces the phosphotransferase activity of ERK1 and ERK2.[1] This sustained, robust ERK activation leads to an increased expression of the cyclin-dependent kinase inhibitor p21.[1][7] The elevated levels of p21 bind to and inhibit cyclin-dependent kinase 2 (cdk2), preventing the formation of the cdk2-cyclin E complex. This disruption causes the cells to arrest in the G1 phase of the cell cycle, thereby halting DNA synthesis and proliferation.[1] This sustained ERK activation can also lead to the activation of caspases 3, 8, and 9, inducing apoptosis.[7]
Quantitative Antiproliferative Activity Data
The antiproliferative effects of Naamidine A have been evaluated in cell lines with varying dependencies on growth factor signaling pathways.
| Cell Line | Description | IC₅₀ (µM) | Notes |
| EGFR-transfected NIH3T3 | Murine fibroblasts dependent on EGF for growth | 11.3 | Demonstrates selective inhibition of EGF-mediated growth.[7] |
| Insulin-dependent NIH3T3 | Murine fibroblasts dependent on insulin (B600854) for growth | 242 | 21-fold decrease in potency compared to EGF-dependent cells.[7] |
| A431 | Human epidermal carcinoma (EGFR overexpressing) | Not specified | Shown to cause 87.4% tumor growth inhibition in nude mice xenografts at 25 mg/kg.[7] |
Experimental Protocols
This is a general protocol for assessing the antiproliferative effects of Naamidine A on adherent cell lines.
-
Cell Seeding: Plate cells (e.g., A431 or EGFR-transfected NIH3T3) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of Naamidine A for a specified duration (e.g., 30-72 hours).[1]
-
Viability Assessment: Quantify cell viability using a standard method such as the MTT assay, which measures mitochondrial activity, or by quantifying DNA synthesis via incorporation of a labeled nucleotide.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of Naamidine A required to inhibit cell proliferation by 50%.
This protocol is used to determine the effect of Naamidine A on cell cycle progression.[1]
-
Treatment: Treat cells with Naamidine A at a concentration known to inhibit proliferation for a specific time (e.g., 30 hours).[1]
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing a DNA-intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of the fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
This protocol is used to assess the effect of Naamidine A on the phosphorylation state of proteins in a signaling pathway, such as ERK.[1]
-
Cell Lysis: Treat cells with Naamidine A for various time points, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., phospho-ERK) and a primary antibody for the total protein as a loading control.
-
Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and detect the signal using an imaging system.
Conclusion
Naamidine A exhibits two distinct and compelling mechanisms of action, positioning it as a versatile lead compound for drug development. Its recently discovered antifungal activity, mediated by zinc chelation, offers a novel strategy to combat fungal infections, including those caused by drug-resistant pathogens. Concurrently, its established role as a modulator of the EGFR/MAPK signaling pathway provides a foundation for the development of anticancer therapeutics that operate through a unique mechanism of G1 cell cycle arrest. The data and protocols presented in this guide offer a comprehensive foundation for further research into the therapeutic applications of Naamidine A and its analogues. Future studies should aim to further elucidate the precise molecular interactions and explore the structure-activity relationships for both its antifungal and anticancer properties.
References
- 1. Studies of the biological activity of naamidine A | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]
- 2. Naamidine A reveals a promising zinc-binding strategy for topical antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Naamidine A and Selective Access to N2-Acyl-2-aminoimidazole Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Naamidine A and Selective Access to N(2)-Acyl-2-aminoimidazole Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Known Biological Targets of Naamidine A: A Technical Guide
Naamidine A, a marine alkaloid derived from the calcareous sponge Leucetta chagosensis, has emerged as a molecule of significant interest in drug discovery due to its diverse biological activities.[1] This technical guide provides an in-depth overview of the known biological targets of Naamidine A, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development.
Anticancer Activity: Targeting the ERK Signaling Pathway
In the context of oncology, Naamidine A exhibits potent antitumor properties primarily through the modulation of the Extracellular signal-regulated kinase (ERK) signaling pathway. The primary molecular targets in cancer cells have been identified as ERK1 and ERK2.[1]
Mechanism of Action
Naamidine A uniquely functions by strongly inducing the phosphotransferase activity of ERK1 and ERK2.[1] This sustained activation of ERK signaling leads to the upregulation of the cyclin-dependent kinase inhibitor p21[CIP1].[1] The increased levels of p21[CIP1] subsequently inhibit the activity of the cyclin-dependent kinase 2 (cdk2), preventing the formation of the cyclin E/cdk2 complex. This cascade of events culminates in cell cycle arrest in the G1 phase and the induction of caspase-dependent apoptosis.[1][2][3]
Quantitative Data: Cytotoxicity and Enzyme Activity
| Cell Line | Assay | Metric | Value | Reference |
| A-431 (human epidermoid carcinoma) | DNA Synthesis Inhibition | - | Complete halt after 30h | [1] |
| A-431 | Cell Cycle Analysis | - | G1 phase arrest | [1] |
| MCF-7 (human breast adenocarcinoma) | Antiproliferative Activity | EC50 | 5.9 µM | [2] |
| MCF-10A (non-tumorigenic mammary epithelial) | Antiproliferative Activity | EC50 | 8.1 µM | [2] |
| PE1007070 (chemoresistant breast cancer) | Cytotoxicity (for derivative 20h ) | EC50 | 8.8 µM | [2] |
Signaling Pathway
Caption: Naamidine A's anticancer signaling pathway.
Antifungal Activity: Zinc Chelation
Naamidine A demonstrates a distinct mechanism of action in its potent antifungal activity against a range of human pathogens. This activity is attributed to its ability to chelate zinc ions, which are essential for fungal growth and various cellular processes.
Mechanism of Action
The antifungal effect of Naamidine A is abolished by the supplementation of culture medium with excess zinc.[4][5][6][7][8][9][10] This suggests that Naamidine A sequesters zinc from the fungal cell's environment or within the cell, thereby depriving it of this critical metal ion. The proposed stoichiometry for this interaction is a 2:1 complex of Naamidine A to a zinc ion.
Quantitative Data: Antifungal Potency
| Fungal Species | Medium | Metric | Value | Reference |
| Candida albicans (CaSS1) | RPMI | MIC80 | 1.56 µM | [4][9] |
| Candida albicans (CaSS1) | YPD | - | Inactive | [4][9] |
| Candida albicans (CaSS1) | RPMI + 10% FBS | MIC80 | 25 µM | [4] |
| Trichophyton indotiniae (terbinafine-sensitive & resistant strains) | RPMI | MIC | 12.5–25 µM | [7] |
Proposed Mechanism
Caption: Proposed antifungal mechanism of Naamidine A via zinc chelation.
Experimental Protocols
In-vitro Kinase Assay for ERK Activity
This protocol is a generalized representation based on the description of in-vitro kinase experiments.[1]
-
Protein Purification: Recombinant ERK1 and ERK2 are expressed and purified.
-
Reaction Mixture Preparation: A reaction buffer containing ATP, a suitable substrate (e.g., myelin basic protein), and magnesium chloride is prepared.
-
Naamidine A Treatment: Purified ERK1/2 is incubated with varying concentrations of Naamidine A.
-
Kinase Reaction Initiation: The kinase reaction is initiated by adding the ATP-containing reaction buffer to the enzyme-inhibitor mixture.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
Reaction Termination: The reaction is stopped by adding a solution such as SDS-PAGE loading buffer.
-
Analysis: The phosphorylation of the substrate is analyzed, typically by autoradiography if radiolabeled ATP is used, or by western blot with a phospho-specific antibody.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the described methods for determining the Minimum Inhibitory Concentration (MIC).[4][9]
-
Fungal Inoculum Preparation: A standardized suspension of fungal cells (e.g., Candida albicans) is prepared in RPMI 1640 medium.
-
Serial Dilution: Naamidine A is serially diluted in a 96-well or 384-well microtiter plate.
-
Inoculation: The fungal inoculum is added to each well containing the diluted compound.
-
Controls: Positive (no drug) and negative (no fungi) growth controls are included.
-
Incubation: The plates are incubated at 30°C for 48 hours.
-
Growth Assessment: Fungal growth is quantified by measuring the optical density at 600 nm (OD600).
-
MIC Determination: The MIC80 is defined as the lowest concentration of Naamidine A that inhibits 80% of the fungal growth compared to the drug-free control.
Experimental Workflow Visualization
Caption: General experimental workflow for assessing Naamidine A's activity.
Other Potential Targets and Future Directions
While the primary targets in cancer and fungal cells are relatively well-characterized, research suggests other potential avenues of investigation for Naamidine A and its analogs. A related compound, Naamidine J, was found to target Chromosome Segregation 1-like (CSE1L) protein, exerting anti-inflammatory effects.[11] Another derivative showed the ability to suppress Programmed Death-Ligand 1 (PD-L1) expression in colorectal adenocarcinoma cells.[12] These findings indicate that the Naamidine scaffold may interact with a broader range of biological targets, warranting further investigation into its potential as an immunomodulatory or anti-inflammatory agent.
References
- 1. Studies of the biological activity of naamidine A | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]
- 2. Synthesis of Naamidine A and Selective Access to N2-Acyl-2-aminoimidazole Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The marine alkaloid naamidine A promotes caspase-dependent apoptosis in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naamidine A reveals a promising zinc-binding strategy for topical antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Naamidine A reveals a promising zinc-binding strategy for topical antifungal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Chemoproteomics of Marine Natural Product Naamidine J Unveils CSE1L as a Therapeutic Target in Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioactivity-Driven Synthesis of the Marine Natural Product Naamidine J and Its Derivatives as Potential Tumor Immunological Agents by Inhibiting Programmed Death-Ligand 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Toxicity Profile of Naamidine A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available public information regarding the preliminary toxicity profile of Naamidine A. Significant gaps in the data exist, particularly concerning in vivo acute toxicity (LD50), a comprehensive panel of in vitro cytotoxicity (IC50) values, genotoxicity, and ADME/PK data. The experimental protocols provided are based on established methodologies and may require optimization for specific applications with Naamidine A.
Introduction
Naamidine A is a marine-derived 2-aminoimidazole alkaloid isolated from the calcareous sponge Leucetta chagosensis.[1] It has garnered interest for its potential therapeutic applications, including anticancer and antifungal properties.[1][2] This technical guide provides a summary of the preliminary toxicity data available for Naamidine A, details relevant experimental methodologies for its assessment, and visualizes key signaling pathways and workflows.
In Vitro Cytotoxicity
Naamidine A has demonstrated modest cytotoxic effects in limited studies. The available quantitative data is summarized in Table 1.
| Cell Line | Cell Type | Assay | Endpoint | Value (µM) | Reference |
| MCF-7 | Human Breast Adenocarcinoma | Not Specified | EC50 | 5.9 | |
| MCF-10A | Human Mammary Epithelial (non-tumorigenic) | Not Specified | EC50 | 8.1 | |
| A-431 | Human Epidermoid Carcinoma | DNA Synthesis Inhibition | - | Not specified, but complete halt after 30h | [1] |
| EGFR-transfected NIH3T3 | Mouse Embryonic Fibroblast | Proliferation Inhibition | - | Described as "modest cytotoxicity" | [1] |
Table 1: In Vitro Cytotoxicity of Naamidine A
In Vivo Toxicity
Comprehensive in vivo acute toxicity studies determining the LD50 of Naamidine A are not currently available in the public domain. However, some studies provide qualitative insights into its tolerability in animal models.
-
Squamous Cell Carcinoma Xenograft Model: Preliminary in vivo data demonstrated promising tumor growth inhibition in a squamous cell carcinoma model, suggesting a therapeutic window.[1]
-
Dermatomycosis Mouse Model: In a mouse model of dermatomycosis, a group treated with 1% Naamidine A cream showed low mortality (10%), which was not attributed to the drug's toxicity.[2]
Genotoxicity
There are no publicly available studies that have specifically evaluated the genotoxicity of Naamidine A using standard assays such as the Comet assay or the micronucleus test.
Absorption, Distribution, Metabolism, and Excretion (ADME)
Specific ADME and pharmacokinetic (PK) data for Naamidine A are not available in the current literature.
Mechanism of Action and Associated Signaling Pathways
Naamidine A's cytotoxic effects are linked to its ability to induce apoptosis and cell cycle arrest through the modulation of the MAP kinase pathway.
ERK Signaling Pathway
Naamidine A has been shown to be a primary molecular target of Extracellular signal-regulated kinases 1 and 2 (ERK1 and ERK2).[1] It strongly induces the phosphotransferase activity of these enzymes, leading to downstream effects on cell proliferation and survival.[1]
Apoptosis Induction
Naamidine A induces caspase-dependent apoptosis.
Experimental Protocols
The following are detailed protocols for key assays relevant to assessing the toxicity profile of Naamidine A. These are generalized protocols and may require optimization.
In Vitro Cytotoxicity Assessment: MTT Assay
This assay measures the metabolic activity of cells as an indicator of viability.
Workflow:
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of Naamidine A in the appropriate cell culture medium.
-
Treatment: Remove the overnight medium from the cells and replace it with the medium containing various concentrations of Naamidine A. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assessment: Caspase-3/7 Activation Assay
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Workflow:
Methodology:
-
Cell Treatment: Seed cells in a white-walled multi-well plate and treat with Naamidine A for the desired time.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Reading: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence readings to a control to determine the fold-increase in caspase-3/7 activity.
Cell Cycle Analysis: Propidium (B1200493) Iodide Staining and Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle.
Workflow:
Methodology:
-
Cell Culture and Treatment: Culture cells to be treated with various concentrations of Naamidine A for a specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with PBS.
-
Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol, added dropwise while vortexing, and incubate for at least 30 minutes on ice or at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI.
-
Data Analysis: Analyze the resulting DNA content histograms using appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
ERK1/2 Phosphorylation Analysis: Western Blotting
This technique is used to detect the phosphorylation status of ERK1/2, indicating its activation.
References
Naamidine A: A Technical Guide to its Inhibition of Epidermal Growth Factor Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naamidine A, a marine alkaloid derived from the Leucetta sponge, has emerged as a significant inhibitor of epidermal growth factor receptor (EGFR)-mediated cellular processes. This technical guide provides a comprehensive overview of Naamidine A's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the pertinent signaling pathways. This document is intended to serve as a valuable resource for researchers in oncology, cell biology, and drug discovery, offering insights into the therapeutic potential of this natural product.
Introduction
The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, and survival.[1] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a well-established driver of tumorigenesis in various cancers, making it a prime target for therapeutic intervention.[1] Naamidine A, a 2-aminoimidazole alkaloid, has been identified as a selective inhibitor of EGFR-dependent cellular proliferation.[2][3] This guide delves into the molecular mechanisms underpinning Naamidine A's inhibitory effects and provides practical information for its study and potential development as an anti-cancer agent.
Quantitative Inhibitory Activity of Naamidine A
The inhibitory potency of Naamidine A has been quantified in various cellular assays. The following table summarizes the key findings regarding its efficacy and selectivity.
| Assay | Cell Line | Parameter | Value | Reference |
| EGF-Mediated Growth Inhibition | EGFR-transfected NIH3T3 cells | IC50 | 11.3 μM | [4] |
| Insulin-Mediated Growth Inhibition | EGFR-transfected NIH3T3 cells | IC50 | 242 μM | [4] |
| Antiproliferative Activity | MCF-7 (Breast Cancer) | EC50 | 5.9 μM | [4] |
| Antiproliferative Activity | MCF-10A (Non-tumorigenic Mammary) | EC50 | 8.1 μM | [4] |
| In Vivo Tumor Growth Inhibition | A431 Epidermal Carcinoma Xenograft | % Inhibition | 87.4% at 25 mg/kg | [4][5] |
Mechanism of Action: Downstream Inhibition of the EGFR Signaling Pathway
Initial investigations into Naamidine A's mechanism of action revealed that it does not function as a direct competitive inhibitor of EGF binding to its receptor. Furthermore, it does not inhibit the catalytic activity of the c-src tyrosine kinase, another important player in cellular signaling.[5] This evidence strongly suggests that Naamidine A exerts its effects downstream of the initial ligand-receptor interaction and kinase activation.
Subsequent research has pinpointed the primary cellular targets of Naamidine A as the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[3] Rather than inhibiting their phosphorylation, Naamidine A uniquely stimulates the phosphotransferase activity of ERK1/2.[3][4] This sustained activation of the MAPK pathway leads to the induction of the cyclin-dependent kinase inhibitor p21.[4] The upregulation of p21 subsequently inhibits cyclin-dependent kinase activity, resulting in cell cycle arrest at the G1 phase and the activation of caspases 3, 8, and 9, ultimately leading to apoptosis.[3][4]
Signaling Pathway Diagram
Caption: EGFR signaling pathway and the point of intervention by Naamidine A.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the activity of Naamidine A. These protocols are based on established methods and should be adapted and optimized for specific laboratory conditions.
EGFR-Dependent Cellular Proliferation Assay
This assay is designed to assess the ability of a compound to inhibit cell proliferation that is specifically driven by EGF stimulation.
Experimental Workflow Diagram
Caption: Workflow for the EGFR-dependent cellular proliferation assay.
Materials:
-
EGFR-transfected NIH3T3 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Epidermal Growth Factor (EGF)
-
Naamidine A
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed EGFR-transfected NIH3T3 cells into 96-well plates at a density of 5,000 cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.
-
Serum Starvation: After 24 hours, aspirate the growth medium and wash the cells once with serum-free DMEM. Add 100 µL of serum-free DMEM to each well and incubate for 18-24 hours to synchronize the cells in a quiescent state.
-
Compound Treatment: Prepare serial dilutions of Naamidine A in serum-free DMEM. Remove the starvation medium and add 100 µL of the Naamidine A dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known EGFR inhibitor). Incubate for 1-2 hours.
-
EGF Stimulation: Prepare a solution of EGF in serum-free DMEM at a final concentration of 50 ng/mL. Add 10 µL of the EGF solution to each well (except for the unstimulated control wells).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of inhibition for each concentration of Naamidine A relative to the EGF-stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo A431 Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of Naamidine A in a living organism. A431 cells, which overexpress EGFR, are implanted into immunodeficient mice.
Experimental Workflow Diagram
Caption: Workflow for the in vivo A431 xenograft tumor model.
Materials:
-
A431 human epidermoid carcinoma cells
-
Athymic nude mice (e.g., BALB/c nude)
-
Matrigel
-
Phosphate-buffered saline (PBS)
-
Naamidine A
-
Vehicle for injection (e.g., DMSO/saline)
-
Calipers
Procedure:
-
Cell Preparation: Culture A431 cells to 80-90% confluency. Harvest the cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 107 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors reach an average volume of 100-150 mm3, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Compound Administration: Prepare a solution of Naamidine A in a suitable vehicle. Administer Naamidine A to the treatment group via a specified route (e.g., intraperitoneal injection) at a dose of 25 mg/kg, once daily for 5 consecutive days. Administer the vehicle to the control group following the same schedule.
-
Data Collection: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width2)/2. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the experiment for a predetermined period (e.g., 21 days) or until the tumors in the control group reach a specified size. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blotting).
-
Data Analysis: Calculate the percentage of tumor growth inhibition for the treatment group compared to the control group.
ERK1/2 Phosphorylation Assay (Western Blotting)
This assay is used to determine the effect of Naamidine A on the phosphorylation status of ERK1/2.
Materials:
-
A431 cells
-
Naamidine A
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed A431 cells and grow to 70-80% confluency. Treat the cells with various concentrations of Naamidine A for different time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet the cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
Conclusion
Naamidine A represents a promising marine natural product with a unique mechanism of action against EGFR-driven cancers. Its ability to selectively inhibit EGF-mediated cell proliferation by targeting the downstream MAPK/ERK pathway, leading to cell cycle arrest and apoptosis, distinguishes it from conventional EGFR inhibitors. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of Naamidine A and its analogs. Future research should focus on optimizing its potency, understanding its detailed structure-activity relationships, and further evaluating its efficacy and safety in preclinical and clinical settings.
References
Understanding the 2-aminoimidazole core of Naamidine A
An In-Depth Technical Guide to the 2-Aminoimidazole Core of Naamidine A
Introduction
The 2-aminoimidazole (2-AI) moiety is a recurring structural motif in a diverse family of marine alkaloids, bestowing upon them a remarkable range of biological activities.[1][2] Naamidine A, a dibenzylated 2-aminoimidazole alkaloid originally isolated from the calcareous sponge Leucetta chagosensis, stands out as a prototypical example with significant therapeutic potential.[3][4] This technical guide provides a comprehensive overview of the 2-aminoimidazole core of Naamidine A, detailing its role in the compound's potent antiproliferative and antifungal activities. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.
Chemical Structure and Properties
The core of Naamidine A is the 2-aminoimidazole ring, a five-membered heterocycle with two nitrogen atoms. This core is further functionalized, contributing to its unique biological profile. The synthesis of Naamidine A has been achieved through various routes, often involving the condensation of an appropriate α-aminoketone with cyanamide (B42294) to form the 2-aminoimidazole core.[5] A notable synthetic achievement includes a regioselective hydroamination of a monoprotected propargylguanidine (B13887204) to yield N3-protected cyclic ene-guanidines, which facilitates the preparation of N2-acyl analogues.[3][6][7]
Biological Activities and Mechanisms of Action
Naamidine A exhibits a dual mode of action, demonstrating both antiproliferative effects against cancer cells and broad-spectrum antifungal activity.
Antiproliferative Activity
Naamidine A has been identified as a potent inhibitor of Epidermal Growth Factor Receptor (EGFR)-dependent cellular proliferation.[3][6][7] Its mechanism of action in cancer cells involves the following key events:
-
Inhibition of the EGF Signaling Pathway: Naamidine A effectively antagonizes the EGFR signaling pathway, showing specificity for the EGF-mediated mitogenic response over the insulin-mediated response.[6]
-
Induction of Cell Cycle Arrest: In A-431 human epidermoid carcinoma cells, Naamidine A has been shown to completely halt DNA synthesis after 30 hours of treatment.[3][4] This is associated with an arrest of the cells in the G1 phase of the cell cycle.[3][4]
-
Modulation of ERK1/ERK2 Phosphorylation: Treatment with Naamidine A leads to changes in the phosphorylation states of the extracellular signal-regulated kinases (ERKs), specifically ERK1 and ERK2.[3][4] It strongly induces the phosphotransferase activity of these enzymes, a robust signal that has been linked to increased levels of p21[CIP1].[3][4] The elevated p21[CIP1] levels then inhibit cyclin-dependent kinase 2 (cdk2), leading to the observed G1 phase arrest.[4]
-
Induction of Apoptosis: Further studies have revealed that Naamidine A promotes caspase-dependent apoptosis in tumor cells.[7]
Antifungal Activity
Recent studies have unveiled a distinct mechanism for Naamidine A's antifungal properties. It acts as a zinc chelator, disrupting fungal growth by sequestering this essential metal ion.[8][9]
-
Zinc Chelation: The antifungal activity of Naamidine A is significantly diminished in the presence of excess zinc, indicating that its mode of action involves the chelation of zinc ions.[8][9] This sequestration of zinc is proposed to inhibit essential zinc-dependent enzymes and cellular processes in fungi.[9] This mechanism is effective against a range of fungal pathogens, including drug-resistant strains.[8][9]
Quantitative Data
The following tables summarize the available quantitative data on the biological activity of Naamidine A.
Table 1: Antifungal Activity of Naamidine A
| Fungal Species | MIC₈₀ (µM) | Reference |
| Candida albicans (CaSS1) | 1.56 | [8] |
| Trichophyton indotinea (terbinafine-sensitive) | 12.5 - 25 | [9] |
| Trichophyton indotinea (terbinafine-resistant) | 12.5 - 25 | [9] |
| Cryptococcus neoformans | Active | [7] |
| Aspergillus fumigatus | Active | [7] |
Table 2: Antiproliferative Activity of Naamidine A
| Cell Line | Activity | Concentration (µM) | Time (hours) | Reference |
| A-431 (human epidermoid carcinoma) | Complete inhibition of DNA synthesis | 0.78 | 30 | |
| A-431 (human epidermoid carcinoma) | G1 phase cell cycle arrest | 1.56 | Not Specified |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Antifungal Susceptibility Testing (Broth Microdilution Assay)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of Naamidine A against various fungal species.
-
Inoculum Preparation:
-
Culture fungal isolates on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar for Trichophyton spp.).
-
Prepare a suspension of fungal cells (conidia or yeast) in a sterile saline solution containing 0.025% Tween 20.
-
Adjust the suspension to a standardized concentration (e.g., 1 x 10⁶ CFU/mL).[9]
-
-
Assay Plate Preparation:
-
Inoculation and Incubation:
-
MIC Determination:
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of Naamidine A on the proliferation of cancer cell lines.
-
Cell Seeding:
-
Seed cancer cells (e.g., A-431) in a 96-well plate at a density that allows for logarithmic growth during the experiment (e.g., 5,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Naamidine A in the cell culture medium.
-
Replace the existing medium with the medium containing the test compound or vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plates for the desired duration (e.g., 30 hours).[4]
-
-
MTT Addition and Incubation:
-
Add MTT reagent to each well and incubate for 1-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
-
Data Acquisition and Analysis:
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
The absorbance is proportional to the number of viable cells. Data can be used to calculate the concentration at which a specific level of inhibition is observed.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of Naamidine A on the cell cycle distribution of cancer cells.
-
Cell Treatment and Harvesting:
-
Seed cells (e.g., A-431) and treat with Naamidine A at the desired concentration (e.g., 1.56 µM) for the specified time.
-
Harvest both adherent and floating cells and wash with PBS.
-
-
Fixation:
-
Fix the cells in cold 70% ethanol (B145695) and store at -20°C.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing a DNA intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The DNA content of the cells is measured, and the percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined using appropriate software.
-
Western Blotting for ERK1/2 Phosphorylation
This technique is used to assess the phosphorylation status of ERK1/2 in response to Naamidine A treatment.
-
Cell Lysis:
-
Treat cells (e.g., A-431) with Naamidine A.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
EGFR Kinase Inhibition Assay
This biochemical assay directly measures the ability of Naamidine A to inhibit the enzymatic activity of the EGFR kinase.
-
Reaction Setup:
-
In a microplate, combine the purified recombinant EGFR enzyme with a specific peptide substrate in a kinase reaction buffer.
-
Add Naamidine A at various concentrations.
-
-
Initiation of Reaction:
-
Initiate the kinase reaction by adding ATP.
-
-
Incubation:
-
Incubate the reaction mixture at a controlled temperature for a specific period to allow for phosphorylation of the substrate.
-
-
Detection of Phosphorylation:
-
The amount of phosphorylated substrate can be quantified using various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.
-
ELISA-based assay: Using a phospho-specific antibody that recognizes the phosphorylated substrate.
-
Luminescence-based assay: Measuring the amount of ADP produced using a coupled enzyme system (e.g., ADP-Glo™ Kinase Assay).
-
-
-
Data Analysis:
-
The results are typically expressed as the percentage of inhibition of EGFR kinase activity at different concentrations of Naamidine A, from which an IC₅₀ value can be determined.
-
Signaling Pathway and Mechanism Visualizations
The following diagrams, generated using the DOT language, illustrate the key mechanisms of action of Naamidine A.
Caption: EGFR/ERK signaling pathway and the proposed mechanism of action of Naamidine A.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies of the biological activity of naamidine A | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Naamidine A is an antagonist of the epidermal growth factor receptor and an in vivo active antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. The new N2, N4-diphenylpyridine-2,4-diamine deuterated derivatives as EGFR inhibitors to overcome C797S-mediated resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Naamidine A: A Marine-Derived Alkaloid with Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Naamidine A is a 2-aminoimidazole alkaloid originally isolated from the calcareous marine sponge Leucetta chagosensis.[1] Initially identified for its potent inhibition of epidermal growth factor (EGF)-stimulated DNA synthesis, subsequent research has unveiled its broader therapeutic potential, particularly in the realms of antifungal and anticancer applications.[1] This document provides a comprehensive technical overview of Naamidine A, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanisms of action to support ongoing research and development efforts.
Antifungal Properties of Naamidine A
Recent studies have highlighted Naamidine A as a promising antifungal agent, effective against a range of fungal pathogens, including drug-resistant strains.[2][3] Its primary mechanism of action is distinct from many existing antifungals, offering a potential new strategy to combat fungal infections.[4][5]
Mechanism of Action: Zinc Chelation
The antifungal activity of Naamidine A is attributed to its ability to chelate zinc ions.[5] In nutrient-minimal environments, such as RPMI 1640 medium, Naamidine A effectively sequesters extracellular zinc, making this essential metal ion unavailable for fungal uptake and growth.[2][4] This zinc-binding strategy is supported by observations that the antifungal effect of Naamidine A is abolished when the culture medium is supplemented with excess zinc.[3][5] The proposed stoichiometry for this interaction is a 2:1 complex of Naamidine A to a single zinc ion.[5] This metal-chelating mode of action is similar to that of the established topical antimycotic agent, ciclopirox.[4][5]
Caption: Proposed antifungal mechanism of Naamidine A via zinc chelation.
Quantitative Antifungal Activity Data
Naamidine A has demonstrated potent activity against clinically relevant yeasts and dermatophytes. Its efficacy is particularly noted in minimal media conditions, which more closely mimic the nutrient-limited environment of a host infection.
| Fungal Species | Strain | Condition | MIC₈₀ (µM) | Citation |
| Candida albicans | CaSS1 | RPMI Medium | 1.56 | [4][5][6] |
| Candida albicans | CaSS1 | RPMI + 10% FBS | 25 | [5] |
| Candida albicans | CaSS1 | YPD (Rich Medium) | Inactive | [4][5][6] |
| Trichophyton indotiniae | CI 633/P/23 (Terbinafine-Sensitive) | RPMI Medium | 12.5 - 25 | [4][5] |
| Trichophyton indotiniae | 18 (Terbinafine-Resistant) | RPMI Medium | 12.5 - 25 | [4][5] |
| Trichophyton indotiniae | V245-81 (Terbinafine-Resistant) | RPMI Medium | 12.5 - 25 | [4][5] |
Experimental Protocols: Antifungal Assays
-
Strain Preparation: A single colony of C. albicans (e.g., strain CaSS1) is grown overnight at 30°C in YPD medium (1% yeast extract, 2% peptone, 2% dextrose).
-
Assay Preparation: The overnight culture is sub-cultured into the desired assay medium (e.g., RPMI 1640, YPD) with or without supplements (e.g., zinc sulfate, fetal bovine serum).
-
Plate Setup: Twofold serial dilutions of Naamidine A (e.g., 0–25 µM) are prepared in 384-well plates.
-
Inoculation: The fungal suspension is added to the plates. The final volume in each well is typically 0.04 mL.
-
Incubation: Plates are incubated at 30°C for 48 hours.
-
Growth Quantification: Fungal growth is measured by reading the optical density at 600 nm (OD₆₀₀) using a plate reader. Data is normalized to compound-free controls to determine the minimal inhibitory concentration that reduces fungal growth by 80% (MIC₈₀).
-
Strain Preparation: T. indotiniae conidia are grown on Potato Dextrose Agar (PDA) plates.
-
Conidia Harvesting: Conidia are harvested by washing the plates with a saline-Tween solution (e.g., 8 g/L NaCl, 0.025% Tween 20).
-
Assay Preparation: The conidia suspension is diluted in RPMI medium to a final density of 1 × 10⁶ CFU/mL.
-
Plate Setup: Twofold serial dilutions of Naamidine A (e.g., 0–50 µM) are prepared in 96-well plates with a final volume of 0.2 mL/well.
-
Incubation: Plates are incubated in the dark at 28°C under static conditions for 96 hours.
-
Viability Quantification: Fungal viability is determined using a resazurin-based reagent (e.g., alamarBlue). After adding the reagent, plates are incubated for an additional 24 hours at 28°C. Fluorescence (e.g., 535/595 nm Ex/Em) is measured to quantify metabolic activity.
-
Animal Preparation: Mice are anesthetized (e.g., ketamine and xylazine), and their backs are shaved. A 3 × 3 cm area is gently abraded with sandpaper to create a site for infection.
-
Infection: A suspension of T. mentagrophytes is applied to the denuded skin.
-
Treatment Protocol: Five days post-infection, treatment commences. A 1% w/v Naamidine A cream, a vehicle-only cream, or no treatment is applied twice daily for 7 days.
-
Fungal Burden Quantification: At the end of the treatment period, mice are euthanized. The infected skin is resected, weighed, and homogenized in PBS.
-
Plating and Incubation: The homogenate is serially diluted and spread on PDA plates containing antibiotics (e.g., chloramphenicol, cycloximide) to inhibit bacterial growth. Plates are incubated at 30°C for 5 days.
-
Analysis: Fungal burden is quantified by counting the resulting colonies and is expressed as Colony Forming Units (CFU) per gram of infected skin tissue.
Caption: Experimental workflow for the in vivo mouse model of dermatomycosis.
Anticancer Properties of Naamidine A
Naamidine A has demonstrated significant antitumor activity, primarily through the induction of cell cycle arrest and apoptosis.[1][7] Its mechanism involves the modulation of key signaling pathways that are often deregulated in cancer.
Mechanism of Action: ERK Activation and Apoptosis
Naamidine A uniquely stimulates the phosphotransferase activity of extracellular signal-regulated kinases (ERK1/2) within the MAP kinase pathway.[1] This sustained ERK activation leads to an increase in the expression of the cyclin-dependent kinase inhibitor p21, which in turn binds to and inhibits CDK2.[1][8] This prevents the formation of the cyclin E/CDK2 complex, causing cells to arrest in the G1 phase of the cell cycle.[1]
Furthermore, Naamidine A induces caspase-dependent apoptosis.[7] It triggers the activation of both initiator caspases (caspase-8 and caspase-9) and the executioner caspase-3.[7] This process is accompanied by hallmarks of apoptosis, including the disruption of the mitochondrial membrane potential and the externalization of phosphatidylserine (B164497) (annexin V staining).[7] This pro-apoptotic activity contributes to its overall antitumor effect both in vitro and in vivo.[7]
Caption: Naamidine A-induced cell cycle arrest and apoptosis pathways.
Quantitative Anticancer Activity Data
Naamidine A and its analogues have shown cytotoxic and antiproliferative effects against various cancer cell lines.
| Compound | Cell Line | Activity Measured | Value (µM) | Citation |
| Naamidine A | EGFR-transfected NIH3T3 | IC₅₀ (EGF-mediated growth) | 11.3 | [8] |
| Naamidine A | EGFR-transfected NIH3T3 | IC₅₀ (Insulin-mediated growth) | 242 | [8] |
| Naamidine A | MCF-7 (Breast Cancer) | EC₅₀ | 5.9 | [8] |
| Naamidine A | MCF-10A (Non-tumorigenic) | EC₅₀ | 8.1 | [8] |
| Analogue 20h | PE1007070 (Metastatic Breast Cancer) | EC₅₀ | 8.8 | [8] |
| Analogue 20h | hTERT-HMEC (Non-tumorigenic) | No significant effect | >10 | [8] |
Note: An analogue of the related Naamidine J has been shown to inhibit PD-L1 expression, suggesting potential for immuno-oncology applications for this class of compounds.[9][10]
Experimental Protocols: Anticancer Assays
-
Cell Seeding: Cancer cells (e.g., A-431, MCF-7) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of Naamidine A for a specified period (e.g., 30-72 hours).
-
Viability Measurement: Cell viability is assessed using a metabolic assay such as MTT, MTS, or a resazurin-based assay. The absorbance or fluorescence is measured with a plate reader.
-
Data Analysis: Results are normalized to vehicle-treated control cells, and IC₅₀/EC₅₀ values are calculated using non-linear regression analysis.
-
Cell Treatment: Cells are cultured and treated with Naamidine A or a vehicle control for a specified time (e.g., 30 hours).
-
Cell Harvesting: Cells are harvested by trypsinization, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and resuspended in a staining solution containing a DNA intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer.
-
Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
-
Cell Treatment: Cells are treated with Naamidine A for the desired duration.
-
Lysate Preparation: Cells are harvested and lysed to release cellular proteins. Protein concentration is determined using a BCA or Bradford assay.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane (e.g., PVDF), and probed with primary antibodies specific for cleaved (active) forms of caspases-3, -8, and -9.
-
Detection: Following incubation with an appropriate secondary antibody, the protein bands are visualized using chemiluminescence. The presence of cleaved caspase fragments indicates apoptosis induction.
Synthesis and Availability
A significant barrier to the extensive study of many marine natural products is limited availability. However, a short and scalable synthesis for Naamidine A has been developed.[8][11] The methodology involves a key regioselective hydroamination of a monoprotected propargylguanidine, which also enables the efficient creation of N²-Acyl analogues for structure-activity relationship (SAR) studies.[8] This synthetic accessibility is crucial for advancing Naamidine A from a research compound to a potential clinical candidate.
Conclusion and Future Directions
Naamidine A stands out as a marine natural product with compelling therapeutic potential, underpinned by distinct mechanisms of action in both antifungal and anticancer contexts. Its ability to circumvent terbinafine (B446) resistance through zinc chelation makes it an attractive candidate for development as a topical antifungal.[2][3] Concurrently, its unique capacity to activate the ERK pathway and induce caspase-dependent apoptosis presents a novel avenue for cancer therapy.[1][7]
Future research should focus on:
-
Defining the molecular target of ERK activation to better understand its anticancer mechanism.
-
Evaluating the efficacy of Naamidine A in other preclinical models of fungal and cancerous diseases.
-
Conducting SAR studies using synthetically accessible analogues to optimize potency and selectivity for either its antifungal or anticancer activities.
-
Assessing the safety and toxicological profile of Naamidine A to determine its suitability for clinical development.
The dual-action potential and novel mechanisms of Naamidine A make it a valuable lead compound for drug discovery and development professionals.
References
- 1. Studies of the biological activity of naamidine A | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Naamidine A reveals a promising zinc-binding strategy for topical antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The marine alkaloid naamidine A promotes caspase-dependent apoptosis in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Naamidine A and Selective Access to N2-Acyl-2-aminoimidazole Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioactivity-Driven Synthesis of the Marine Natural Product Naamidine J and Its Derivatives as Potential Tumor Immunological Agents by Inhibiting Programmed Death-Ligand 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Naamidine A and Selective Access to N(2)-Acyl-2-aminoimidazole Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial In-Vitro Efficacy of Naamidine A: A Technical Overview for Drug Discovery Professionals
An in-depth guide to the preliminary in-vitro studies of Naamidine A, a marine alkaloid with demonstrated antifungal and anticancer properties. This document outlines the core findings, experimental designs, and mechanistic insights for researchers and scientists in drug development.
Naamidine A, a 2-aminoimidazole alkaloid originally isolated from the calcareous sponge Leucetta chagosensis, has emerged as a promising natural product with potent biological activities.[1] Initial in-vitro investigations have highlighted its potential as both an antifungal and an anticancer agent, operating through distinct mechanisms of action. This technical guide provides a comprehensive summary of the foundational in-vitro studies, presenting quantitative data, detailed experimental protocols, and visual representations of its proposed signaling pathways.
Antifungal Activity: A Zinc-Binding Strategy
Recent studies have revealed that Naamidine A exhibits significant antifungal activity against a range of pathogenic fungi, including clinically relevant species of Candida and Trichophyton.[2][3] Notably, it has shown efficacy against terbinafine-resistant Trichophyton species, underscoring its potential to address emerging drug resistance in fungal infections.[2][4]
The primary antifungal mechanism of Naamidine A is attributed to its ability to chelate zinc ions (Zn²⁺).[2][3] By sequestering this essential metal ion, Naamidine A disrupts crucial cellular processes in fungi that are dependent on zinc as a cofactor for enzymatic activity, thereby inhibiting their growth.[3] This zinc-binding strategy is a key area of interest for the development of novel topical antifungal therapies.[2][5]
Quantitative Antifungal Data
The in-vitro antifungal potency of Naamidine A has been quantified through the determination of its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Fungal Species | Strain | MIC (µM) | Medium | Notes |
| Candida albicans | CaSS1 | 1.56 (MIC₈₀) | RPMI 1640 | Inactive in nutrient-rich YPD medium.[2][6] |
| Candida species | - | - | RPMI 1640 | Active against diverse yeasts of the genus Candida.[2][6] |
| Cryptococcus neoformans | - | - | RPMI 1640 | Growth inhibition observed.[2][6] |
| Aspergillus fumigatus | - | - | RPMI 1640 | Growth inhibition observed.[2][6] |
| Trichophyton indotiniae | CI 633/P/23 (terbinafine-sensitive) | 12.5 - 25 | RPMI | - |
| Trichophyton indotiniae | 18 (terbinafine-resistant) | 12.5 - 25 | RPMI | - |
| Trichophyton indotiniae | V245-81 (terbinafine-resistant) | 12.5 - 25 | RPMI | - |
Note: The antifungal activity of Naamidine A is significantly reduced in the presence of excess zinc, confirming its zinc-chelating mechanism of action.[2][4] Supplementation of the culture medium with fetal bovine serum (FBS), which contains zinc, also leads to a reduction in its antifungal potency.[2][6]
Experimental Protocol: Antifungal Susceptibility Testing
The following protocol outlines the general methodology used for determining the in-vitro antifungal activity of Naamidine A.
1. Preparation of Fungal Inoculum:
-
Fungal strains are grown on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar for T. indotiniae).[2]
-
Conidia or yeast cells are harvested and suspended in a saline-Tween solution.[2]
-
The cell density is adjusted to a standardized concentration (e.g., 1 × 10⁶ CFU/mL).[2][4]
2. Assay Plate Preparation:
-
Two-fold serial dilutions of Naamidine A are prepared in a 96-well or 384-well microtiter plate containing a fungal growth medium such as RPMI-1640.[2][3]
3. Inoculation and Incubation:
-
The standardized fungal suspension is added to each well of the microtiter plate.[3]
-
The plates are incubated at a controlled temperature (e.g., 28°C or 30°C) for a specified period (e.g., 48-96 hours).[2][4]
4. Determination of MIC:
-
Fungal growth is quantified by measuring the optical density at 600 nm (OD₆₀₀) or by using a viability indicator such as alamarBlue.[2][4]
-
The MIC is determined as the lowest concentration of Naamidine A that causes a significant reduction in fungal growth (e.g., 80% inhibition, MIC₈₀).[2]
Proposed Antifungal Mechanism of Action
The antifungal activity of Naamidine A is predicated on its ability to disrupt zinc homeostasis in fungal cells.
Caption: Proposed mechanism of Naamidine A antifungal activity via zinc chelation.
Anticancer Activity: Targeting the ERK Signaling Pathway and Inducing Apoptosis
In addition to its antifungal properties, Naamidine A has demonstrated potent antitumor activity in in-vitro studies. It has been shown to inhibit the proliferation of various cancer cell lines and induce programmed cell death (apoptosis).[1][7]
The anticancer mechanism of Naamidine A is linked to its ability to modulate the extracellular signal-regulated kinase (ERK) signaling pathway, a critical cascade involved in cell proliferation, differentiation, and survival.[1] Specifically, Naamidine A has been identified as a selective inhibitor of Epidermal Growth Factor (EGF)-mediated cell growth.[8] Treatment with Naamidine A leads to a sustained increase in the phosphotransferase activity of ERK1 and ERK2, which in turn induces the expression of the cyclin-dependent kinase inhibitor p21.[1][8] This ultimately results in the inhibition of cyclin-dependent kinase 2 (cdk2) activity, leading to cell cycle arrest in the G1 phase.[1]
Furthermore, Naamidine A promotes caspase-dependent apoptosis in tumor cells.[7] This is evidenced by the activation of caspases 3, 8, and 9, disruption of the mitochondrial membrane potential, and annexin (B1180172) V staining in treated cells.[7]
Quantitative Anticancer Data
The antiproliferative activity of Naamidine A has been evaluated in several cancer cell lines, with its potency expressed as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).
| Cell Line | Cancer Type | IC₅₀ / EC₅₀ (µM) | Notes |
| EGFR transfected NIH3T3 | - | 11.3 (IC₅₀) | Selective inhibition of EGF-mediated growth.[8] |
| A431 | Epidermal Carcinoma | - | Halts DNA synthesis after 30 hours and causes G1 phase cell cycle arrest.[1] |
| MCF-7 | Breast Cancer | 5.9 (EC₅₀) | -[8] |
| MCF-10A | Non-tumorigenic Breast | 8.1 (EC₅₀) | Little selectivity observed against this non-cancerous cell line.[8] |
| PE1007070 | Chemoresistant Breast Cancer | 8.8 (EC₅₀) | An N²-Acyl-2-aminoimidazole analogue of Naamidine A (compound 20h) showed this activity.[8] |
Experimental Protocol: In-Vitro Kinase Assay
The following protocol provides a general outline for an in-vitro kinase assay to assess the effect of Naamidine A on ERK activity.
1. Cell Culture and Treatment:
-
A-431 cells, which overexpress the EGF receptor, are cultured in an appropriate medium.
-
Cells are treated with varying concentrations of Naamidine A for specific time periods.
2. Cell Lysis and Protein Quantification:
-
Cells are lysed to extract total protein.
-
The protein concentration of the lysates is determined using a standard method (e.g., Bradford assay).
3. In-Gel Kinase Assay:
-
Cell lysates are subjected to SDS-PAGE on a gel containing a substrate for ERK (e.g., myelin basic protein).
-
After electrophoresis, the gel is washed to remove SDS and allow for protein renaturation.
-
The kinase reaction is initiated by incubating the gel in a buffer containing [γ-³²P]ATP.
-
The gel is washed to remove unincorporated radioactive ATP, dried, and exposed to X-ray film to visualize the phosphorylated substrate.
4. Western Blotting:
-
To confirm the phosphorylation status of ERK, western blotting is performed using antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
Proposed Anticancer Signaling Pathway
Naamidine A's anticancer effects are mediated through the modulation of the ERK signaling cascade, leading to cell cycle arrest and apoptosis.
Caption: Proposed anticancer signaling pathway of Naamidine A.
Conclusion
The initial in-vitro studies of Naamidine A have established it as a molecule of significant interest for drug discovery, with dual antifungal and anticancer potential. Its unique zinc-chelating mechanism offers a promising avenue for the development of new antifungal agents, particularly in the context of growing drug resistance. Concurrently, its ability to modulate the ERK signaling pathway and induce apoptosis in cancer cells highlights its potential as a lead compound for novel oncology therapeutics. Further research is warranted to fully elucidate its molecular targets and to optimize its structure for improved efficacy and selectivity.
References
- 1. Studies of the biological activity of naamidine A | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]
- 2. Naamidine A reveals a promising zinc-binding strategy for topical antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. The marine alkaloid naamidine A promotes caspase-dependent apoptosis in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Naamidine A and Selective Access to N2-Acyl-2-aminoimidazole Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Scalable Synthesis of Naamidine A and its Analogues
Audience: Researchers, scientists, and drug development professionals.
Introduction: Naamidine A is a marine alkaloid originally isolated from the Leucetta sponge that has garnered significant interest due to its biological activities, including the inhibition of the epidermal growth factor receptor (EGFR) signaling pathway and potent antifungal properties.[1][2][3] Its unique 2-aminoimidazole scaffold presents a valuable template for medicinal chemistry programs.[4] This document provides detailed protocols for a scalable synthesis of Naamidine A, enabling the production of gram quantities, and methodologies for the preparation of its N2-acyl analogues.[5] The synthetic strategy is designed for flexibility, allowing for the generation of diverse analogues for structure-activity relationship (SAR) studies.[2][6]
Data Presentation
Table 1: Summary of a Scalable Synthesis of Naamidine A
| Step | Reaction | Key Reagents and Conditions | Yield | Reference |
| 1 | Synthesis of protected α-aminoketone | Boc-protected amino acid, N,O-dimethylhydroxylamine, Grignard reagent | 86% (Weinreb amide), 62% (aminoketone) | [2] |
| 2 | Formation of 2-aminoimidazole core | α-aminoketone, cyanamide | Not specified | [4][6] |
| 3 | Regioselective Hydroamination | Monoprotected propargylguanidine (B13887204), PdCl₂ | Good | [5][7] |
| 4 | N-Me-dehydrohydantoin installation | Silylated N-methylparabanic acid | 80% | [5][6] |
| 5 | Deprotection and Isomerization | Hydrogenation over Palladium on carbon | Quantitative | [5] |
| Overall | Total Synthesis | 6 linear steps | 33-35% | [5][6] |
Table 2: Biological Activity of Naamidine A and Analogues
| Compound | Biological Target/Assay | Activity Metric | Value | Reference |
| Naamidine A | EGF- and IL3-stimulated DNA synthesis (BaF/ERX cells) | IC₅₀ | 3 µM | [2] |
| Naamidine A | Antifungal against Candida albicans (RPMI) | MIC₈₀ | 1.56 µM | [8][9] |
| Naamidine A | Antifungal against Candida albicans (YPD) | - | Inactive | [8] |
| Naamidine A | Antifungal against C. albicans (RPMI + 10% FBS) | MIC₈₀ | 25 µM | [8] |
| Analogue 20h | Antiproliferative | - | More selective than Naamidine A | [5] |
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of Naamidine A
This protocol is adapted from a robust and scalable synthesis that has been reported to deliver gram quantities of Naamidine A in six steps with a 33% overall yield.[5]
Step 1: Synthesis of N-Cbz-1-(1-(4-(benzyloxy)phenyl)-4-(4-methoxyphenyl)but-3-yn-2-yl)-1-methylguanidine
Detailed procedures for the initial steps to synthesize the propargylguanidine precursor can be found in the supporting information of the cited literature.[5]
Step 2: Regioselective Hydroamination to form Benzyl (B1604629) (Z)-4-(4-(Benzyloxy)benzyl)-2-imino-5-(4-methoxybenzylidene)-3-methylimidazolidine-1-carboxylate
This key step involves the regioselective hydroamination of the monoprotected propargylguanidine to yield the N3-protected cyclic ene-guanidine.[5]
Step 3: Acylation of the Cyclic Ene-Guanidine (General Procedure for Analogue Synthesis)
-
To a 25 mL round-bottom flask equipped with a stir bar, add the cyclic ene-guanidine intermediate (e.g., 498 mg, 0.91 mmol).[5]
-
Add dichloromethane (B109758) (9.1 mL), triethylamine (B128534) (0.25 mL, 1.8 mmol, 2.0 equiv), and the desired acyl chloride (e.g., benzoyl chloride, 0.16 mL, 1.4 mmol, 1.5 equiv).[5]
-
Allow the reaction to stir for 1 hour at room temperature.[5]
-
Purify the product by silica (B1680970) gel chromatography.[5]
Step 4: Hydrogenolysis and Isomerization to Naamine A
The N-Cbz protected intermediate is subjected to standard hydrogenolysis conditions. This step simultaneously cleaves the Cbz and benzyl ether protecting groups and facilitates the isomerization of the exocyclic alkene to form the 2-aminoimidazole nucleus, providing Naamine A in quantitative yield.[5]
Step 5: Installation of the N-Me-dehydrohydantoin Moiety to yield Naamidine A
-
To a 50 mL two-neck round-bottom flask equipped with a stir bar and reflux condenser, add 1-methylparabanic acid (2.04 g, 15.9 mmol) and acetonitrile (B52724) (14.5 mL).[5]
-
Add bis(trimethylsilyl)acetamide (4.9 mL, 20.0 mmol) via syringe and reflux the mixture for 2 hours.[5]
-
Remove the solvent under reduced pressure without exposing the flask to the atmosphere.[5]
-
Place the reaction mixture under a nitrogen atmosphere and dissolve in toluene (B28343) (10.5 mL).[5]
-
Add the solution of Naamine A to this silylated N-methylparabanic acid to afford Naamidine A in good yield.[5]
Protocol 2: Antifungal Susceptibility Testing of Naamidine A
This protocol is based on the methodology used to determine the antifungal activity of Naamidine A against Candida albicans.[8][9]
-
Prepare a stock solution of Naamidine A in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of Naamidine A in a 384-well plate to achieve the desired final concentrations (e.g., 0-25 µM).[9]
-
Grow Candida albicans (e.g., strain CaSS1) overnight in YPD (1% yeast extract, 2% peptone, 2% dextrose) at 30°C.[9]
-
Sub-culture the yeast into the wells of the 384-well plate containing the diluted compound in either RPMI 1640 medium or YPD.[9]
-
Incubate the plates at 30°C for 48 hours.[8]
-
Measure the optical density at 600 nm (OD₆₀₀) to quantify fungal growth.[8]
-
Normalize the growth to compound-free controls to determine the minimal inhibitory concentration that reduces fungal growth by 80% (MIC₈₀).[8]
Visualizations
Caption: Scalable synthetic route to Naamidine A and its analogues.
Caption: Proposed antifungal mechanism of Naamidine A via zinc chelation.
Caption: Experimental workflow for antifungal susceptibility testing.
References
- 1. Synthesis of Naamidine A and Selective Access to N(2)-Acyl-2-aminoimidazole Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Studies of the biological activity of naamidine A | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Naamidine A and Selective Access to N2-Acyl-2-aminoimidazole Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Naamidine A reveals a promising zinc-binding strategy for topical antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
Application Notes and Protocols for In Vitro Antifungal Activity Testing of Naamidine A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naamidine A, a 2-aminoimidazole-containing alkaloid derived from calcareous sponges, has demonstrated notable in vitro antifungal activity against a spectrum of fungal pathogens, including clinically significant species of Candida and Trichophyton.[1][2][3] This document provides detailed protocols for assessing the antifungal efficacy of Naamidine A, focusing on standardized methods for determining its minimum inhibitory concentration (MIC) and investigating its mechanism of action.
The primary antifungal mechanism of Naamidine A is the chelation of zinc ions (Zn²⁺).[1][2][3] By sequestering this essential metal cofactor, Naamidine A disrupts crucial enzymatic and cellular processes, leading to the inhibition of fungal growth.[1] This unique mode of action presents a promising avenue for the development of novel antifungal therapeutics, particularly for topical treatments where exogenous zinc availability may be limited.[3]
These protocols are designed to guide researchers in the systematic evaluation of Naamidine A's antifungal properties, ensuring reproducible and comparable results.
Data Presentation: Antifungal Activity of Naamidine A
The in vitro efficacy of Naamidine A is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[1]
Table 1: Summary of Reported Minimum Inhibitory Concentrations (MIC) of Naamidine A
| Fungal Species | MIC Range (µM) | Method | Notes |
| Candida albicans (CaSS1) | 1.56 (MIC80) | Broth Microdilution (RPMI medium) | Activity is abolished in nutrient-rich YPD medium or with zinc supplementation.[2][3] |
| Trichophyton indotiniae (terbinafine-sensitive) | Not specified | Broth Microdilution (RPMI medium) | Active against terbinafine-sensitive and resistant strains.[2][3] |
| Trichophyton indotiniae (terbinafine-resistant) | Not specified | Broth Microdilution (RPMI medium) | Activity is reduced with zinc supplementation.[2][3] |
| Cryptococcus neoformans | Not specified | Broth Microdilution (RPMI 1640 medium) | Mentioned as susceptible in an initial screen.[3] |
| Aspergillus fumigatus | Not specified | Broth Microdilution (RPMI 1640 medium) | Mentioned as susceptible in an initial screen.[3] |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
This is the standard method for determining the antifungal susceptibility of a fungal isolate to Naamidine A.[1][4][5] The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6]
Materials:
-
Naamidine A
-
Fungal isolates (e.g., Candida albicans, Trichophyton spp.)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well or 384-well flat-bottom microtiter plates
-
Sterile saline solution (0.85% NaCl) with 0.025% Tween 20 (for harvesting conidia)
-
Spectrophotometer or microplate reader (e.g., TECAN Spark)[2][3]
-
Hemocytometer or spectrophotometer for inoculum standardization
-
Incubator (30-35°C)
-
Positive control antifungal (e.g., Fluconazole, Terbinafine)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Inoculum Preparation:
-
Culture fungal isolates on appropriate agar (B569324) plates (e.g., Potato Dextrose Agar for Trichophyton, Sabouraud Dextrose Agar for Candida).
-
For yeast (Candida spp.): Harvest cells from a fresh culture, suspend in sterile saline, and adjust the suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL using a spectrophotometer (OD600) or hemocytometer. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum density of 0.5 x 10³ to 2.5 x 10³ cells/mL in the assay wells.
-
For molds (Trichophyton spp.): Harvest conidia by washing the surface of the agar plate with saline-Tween solution.[2][3] Filter the suspension to remove hyphal fragments. Adjust the conidial suspension to a concentration of 1 x 10⁶ CFU/mL and dilute in RPMI-1640 to achieve the desired final assay density.[2][3]
-
-
Assay Plate Preparation:
-
Prepare a stock solution of Naamidine A in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of Naamidine A in RPMI-1640 medium directly in the microtiter plate. The final concentration range should typically span from 0.03 to 50 µM.[2][3]
-
Include wells for a positive control (a known antifungal), a negative control (medium with the highest concentration of the vehicle used to dissolve Naamidine A), and a sterility control (medium only).
-
-
Inoculation and Incubation:
-
MIC Determination:
-
Visual Reading: The MIC is the lowest concentration of Naamidine A at which no visible growth is observed.
-
Spectrophotometric Reading: Measure the optical density (OD) at 600 nm.[2][3] The MIC is often defined as the concentration that causes an 80% reduction in growth (MIC80) compared to the drug-free control.[3]
-
Viability Indicator: Add AlamarBlue reagent (1:20 dilution) and incubate for an additional 24 hours.[2] Read fluorescence at 535/595 nm (Excitation/Emission).[2] Calculate the percentage of growth inhibition relative to the drug-free control.
-
Protocol 2: Zinc Chelation Reversal Assay
This assay confirms that the antifungal activity of Naamidine A is due to its zinc-chelating properties.[2][3]
Materials:
-
All materials from Protocol 1
-
Zinc sulfate (B86663) (ZnSO₄) solution, sterile
Procedure:
-
Follow the Broth Microdilution Assay protocol (Protocol 1).
-
Prepare parallel sets of microtiter plates.
-
In one set of plates, supplement the RPMI-1640 medium with excess zinc sulfate (e.g., final concentrations of 6.25 µM and 87 µM).[3]
-
Perform the serial dilutions of Naamidine A in both the standard and the zinc-supplemented media.
-
Inoculate and incubate the plates as described previously.
-
Determine the MIC in both conditions. A significant increase or complete abolishment of the MIC in the zinc-supplemented medium confirms that zinc chelation is the mechanism of action.[2][3]
Protocol 3: Fungal Membrane Permeability Assay
This protocol assesses whether Naamidine A causes damage to the fungal cell membrane, which can be a downstream effect of disrupting essential metal-dependent enzymes.
Materials:
-
Fungal cell suspension (prepared as in Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Naamidine A
-
SYTOX Green nucleic acid stain or Propidium Iodide (PI)
-
96-well black, clear-bottom microtiter plates
-
Fluorometer or fluorescence microscope
Procedure:
-
Wash fungal cells (e.g., C. albicans) and resuspend them in PBS to the desired density.
-
Add 100 µL of the cell suspension to the wells of the microtiter plate.
-
Add Naamidine A at various concentrations (e.g., 1x, 2x, 4x MIC). Include a drug-free control.
-
Add SYTOX Green or PI to a final concentration of 1-5 µM.
-
Incubate the plate at room temperature or 30°C, protected from light.
-
Measure the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., ~488/525 nm for SYTOX Green, ~535/617 nm for PI) at different time points (e.g., 0, 30, 60, 120 minutes).
-
An increase in fluorescence indicates that the cell membrane has been compromised, allowing the dye to enter and bind to nucleic acids.[7]
Protocol 4: Ergosterol (B1671047) Biosynthesis Inhibition Assay
This assay determines if Naamidine A affects the ergosterol biosynthesis pathway, a common target for antifungal drugs. While not the primary mechanism, disruption of zinc-dependent enzymes could indirectly impact this pathway.
Materials:
-
Fungal cells (e.g., C. albicans)
-
Sabouraud Dextrose Broth or other suitable growth medium
-
Naamidine A
-
Alcoholic potassium hydroxide (B78521) solution (25% KOH in 95% ethanol)
-
n-heptane
-
Spectrophotometer capable of scanning in the UV range (230-300 nm)
Procedure:
-
Grow fungal cells in broth to mid-log phase.
-
Inoculate fresh broth containing various concentrations of Naamidine A (e.g., 0.5x, 1x, 2x MIC) with the mid-log phase culture. Include a drug-free control.
-
Incubate for 16-24 hours at 30°C with shaking.
-
Harvest the cells by centrifugation, wash with sterile water, and record the wet weight.
-
Add 3 mL of alcoholic KOH solution to the cell pellet and vortex thoroughly.
-
Incubate in an 80°C water bath for 1 hour to saponify the lipids.
-
Allow the mixture to cool to room temperature.
-
Extract the non-saponifiable lipids (including ergosterol) by adding 1 mL of sterile water and 3 mL of n-heptane, followed by vigorous vortexing for 3 minutes.
-
Allow the layers to separate and transfer the upper n-heptane layer to a clean tube.
-
Measure the absorbance of the n-heptane layer from 230 nm to 300 nm.
-
The presence of ergosterol and the late sterol intermediate 24(28)-dehydroergosterol (B45619) results in a characteristic four-peaked curve. A decrease in the total sterol content or an alteration in the spectral shape in Naamidine A-treated samples compared to the control indicates inhibition of the ergosterol biosynthesis pathway.[8]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Permeabilization of Fungal Membranes by Plant Defensins Inhibits Fungal Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Evaluating Naamidine A Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the cytotoxic effects of Naamidine A, a marine alkaloid with potent anti-tumor activity. The methodologies outlined below are based on established findings and are intended to guide researchers in the evaluation of Naamidine A and its analogs.
Introduction
Naamidine A is a marine-derived alkaloid that has demonstrated significant potential as an anti-cancer agent.[1] It induces caspase-dependent apoptosis in tumor cells, a key mechanism for its cytotoxic effects.[1] Studies have shown that Naamidine A's mechanism of action involves the disruption of the mitochondrial membrane potential and the activation of initiator and executioner caspases, specifically caspases 3, 8, and 9.[1] Notably, this pro-apoptotic activity appears to be independent of the ERK1/2 signaling pathway and the p53 tumor suppressor protein.[1] Some evidence also suggests that Naamidine A may act as a zinc ionophore, leading to dysregulation of zinc homeostasis within cancer cells. This document provides a comprehensive guide to the cell culture protocols required to investigate the cytotoxic and pro-apoptotic properties of Naamidine A.
Data Presentation: Summary of Expected Quantitative Outcomes
The following table summarizes the expected quantitative data from the described experimental protocols. This data is intended for comparative purposes and may vary based on specific experimental conditions and cell lines used.
| Assay | Cell Line | Naamidine A Concentration | Incubation Time | Expected Outcome |
| Cell Viability (MTT Assay) | A431 | 0.1 - 100 µM | 24, 48, 72 hours | Dose-dependent decrease in cell viability (IC50 determination) |
| Apoptosis (Annexin V/PI Staining) | A431 | 1 µM, 30 µM | 12 hours | Increase in the percentage of Annexin V positive cells (early apoptosis) and Annexin V/PI positive cells (late apoptosis/necrosis) |
| Mitochondrial Membrane Potential (ΔΨm) | A431 | 30 µM | Time-course (e.g., 0, 2, 4, 6, 8, 12 hours) | Time-dependent decrease in ΔΨm, indicating mitochondrial depolarization |
| Caspase Activation (Western Blot/Colorimetric Assay) | A431 | 30 µM | 12 hours | Increased levels of cleaved caspases 3, 8, and 9 |
Experimental Protocols
Cell Culture and Reagents
-
Cell Line: Human epidermoid carcinoma cell line A431 is a suitable model, as it has been used in previous studies on Naamidine A.[1]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.[2]
-
Naamidine A Preparation: Prepare a stock solution of Naamidine A in a suitable solvent such as Dimethyl Sulfoxide (DMSO). Further dilutions should be made in the culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (typically <0.1%).
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is indicative of cell viability.
Materials:
-
A431 cells
-
96-well plates
-
Complete culture medium
-
Naamidine A stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed A431 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[2]
-
Incubate the plate for 24 hours to allow for cell attachment.[2]
-
Prepare serial dilutions of Naamidine A in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the Naamidine A dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest Naamidine A concentration) and an untreated control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[2]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis, and membrane integrity to distinguish between viable, apoptotic, and necrotic cells.
Materials:
-
A431 cells
-
6-well plates
-
Complete culture medium
-
Naamidine A stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed A431 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of Naamidine A (e.g., 1 µM and 30 µM) for 12 hours.[1] Include a vehicle control.
-
Harvest the cells by trypsinization, and collect the floating cells from the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.[1]
-
Analyze the cells by flow cytometry within one hour.
Mitochondrial Membrane Potential (ΔΨm) Assay
This assay measures the integrity of the mitochondrial membrane, which is compromised during apoptosis.
Materials:
-
A431 cells
-
Black, clear-bottom 96-well plates
-
Complete culture medium
-
Naamidine A stock solution
-
Mitochondrial membrane potential dye (e.g., JC-1, TMRE, or TMRM)
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Seed A431 cells in a black, clear-bottom 96-well plate.
-
Treat the cells with Naamidine A (e.g., 30 µM) for various time points.[1]
-
At the end of each time point, remove the medium and incubate the cells with the mitochondrial membrane potential dye according to the manufacturer's protocol.
-
Wash the cells with PBS or a buffer provided with the kit.
-
Measure the fluorescence using a microplate reader or visualize under a fluorescence microscope. For JC-1, a shift from red to green fluorescence indicates mitochondrial depolarization.
Caspase Activation Assay
This can be assessed by Western blotting for cleaved caspases or by using colorimetric/fluorometric activity assays.
Western Blot Protocol:
-
Treat A431 cells with Naamidine A (e.g., 30 µM) for 12 hours.[1]
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies specific for cleaved caspase-3, cleaved caspase-8, and cleaved caspase-9.
-
Use an appropriate secondary antibody and a chemiluminescence detection system to visualize the protein bands. An increase in the cleaved forms of the caspases indicates their activation.
Colorimetric Caspase Activity Assay Protocol:
-
Treat A431 cells with Naamidine A as described above.
-
Lyse the cells according to the assay kit's instructions.
-
Add the cell lysate to a 96-well plate.
-
Add the specific colorimetric substrate for caspase-3, caspase-8, or caspase-9 to the respective wells.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader. The increase in absorbance is proportional to the caspase activity.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Proposed signaling pathway of Naamidine A-induced apoptosis.
Experimental Workflow Diagrams
Caption: Workflow for the MTT cell viability assay.
Caption: Workflow for the Annexin V/PI apoptosis assay.
References
Application Notes and Protocols for Naamidine A Zinc Chelation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naamidine A, a natural product derived from calcareous sponges, has demonstrated potent antifungal activity.[1][2] Emerging evidence strongly suggests that its primary mechanism of action involves the chelation of zinc ions (Zn²⁺), which are essential cofactors for a multitude of enzymes and structural proteins in fungal pathogens.[2][3] The sequestration of zinc by Naamidine A disrupts vital cellular processes, leading to fungal growth inhibition. This has positioned Naamidine A as a promising candidate for the development of novel antifungal therapies, particularly for topical applications where localized zinc availability is limited.[2][4]
Understanding and quantifying the zinc chelation activity of Naamidine A and its analogs is crucial for structure-activity relationship (SAR) studies, mechanism of action deconvolution, and overall drug development. This document provides a detailed protocol for an in vitro competitive fluorescence-based zinc chelation assay, a robust method to determine the zinc-binding affinity of test compounds. Additionally, a conceptual protocol for a secondary, enzyme-based thermal shift assay is described to assess the functional consequences of zinc chelation on a zinc-dependent enzyme.
Principle of the Competitive Fluorescence-Based Zinc Chelation Assay
This assay is based on the principle of competition between the test compound (Naamidine A) and a fluorescent zinc indicator for binding to a limited amount of Zn²⁺. FluoZin-3 is a high-affinity fluorescent probe that exhibits a significant increase in fluorescence intensity upon binding to zinc.[5][6] In the presence of a chelator like Naamidine A, the fluorescence of the FluoZin-3-Zn²⁺ complex is quenched as Naamidine A sequesters zinc from the indicator. The degree of fluorescence quenching is proportional to the concentration and affinity of the test compound, allowing for the determination of its zinc chelation potential and the calculation of its inhibitory concentration (IC₅₀).
Key Experimental Methodologies
I. Competitive Fluorescence-Based Zinc Chelation Assay Protocol
This protocol details the steps to quantify the zinc chelation activity of Naamidine A by measuring the displacement of zinc from the fluorescent indicator FluoZin-3.
Materials and Reagents:
-
Naamidine A
-
FluoZin-3, tetrapotassium salt (or AM ester for cellular assays)
-
Zinc Chloride (ZnCl₂)
-
HEPES buffer (50 mM, pH 7.4)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader with excitation at ~494 nm and emission at ~516 nm
Experimental Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of Naamidine A in DMSO.
-
Prepare a 1 mM stock solution of FluoZin-3 in deionized water. Aliquot and store at -20°C, protected from light.[7]
-
Prepare a 10 mM stock solution of ZnCl₂ in deionized water.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, prepare a working solution of FluoZin-3 at 1 µM in HEPES buffer.
-
Prepare a working solution of ZnCl₂ at 1 µM in HEPES buffer.
-
Prepare a serial dilution of Naamidine A in DMSO, and then dilute into HEPES buffer to the desired final concentrations (e.g., from 100 µM to 0.1 µM). The final DMSO concentration in the assay should be kept below 1%.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following components in the specified order to a final volume of 200 µL:
-
100 µL of HEPES buffer
-
20 µL of the Naamidine A serial dilutions or vehicle control (HEPES buffer with DMSO)
-
40 µL of 1 µM FluoZin-3 working solution
-
-
Mix gently by pipetting.
-
Initiate the reaction by adding 40 µL of 1 µM ZnCl₂ working solution to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 15-30 minutes, protected from light, to allow the binding equilibrium to be reached.
-
Measure the fluorescence intensity using a microplate reader with excitation at 494 nm and emission at 516 nm.[6]
-
-
Controls:
-
Negative Control (0% Inhibition): Wells containing HEPES buffer, DMSO, FluoZin-3, and ZnCl₂. This represents the maximum fluorescence signal.
-
Positive Control (100% Inhibition): Wells containing a known strong zinc chelator, such as EDTA or TPEN, at a high concentration, along with FluoZin-3 and ZnCl₂.
-
Blank: Wells containing HEPES buffer and Naamidine A to check for intrinsic fluorescence of the compound.
-
Data Analysis:
-
Subtract the blank fluorescence values from all experimental wells.
-
Calculate the percentage of zinc chelation for each concentration of Naamidine A using the following formula:
% Chelation = [1 - (Fluorescence_sample / Fluorescence_negative_control)] * 100
-
Plot the percentage of chelation against the logarithm of the Naamidine A concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
II. Conceptual Protocol: Thermal Shift Assay (TSA) with a Zinc-Dependent Enzyme
This assay indirectly assesses the zinc chelation activity of Naamidine A by measuring its effect on the thermal stability of a zinc-dependent enzyme, such as a Histone Deacetylase (HDAC).[8] The binding of zinc is critical for the structural integrity and stability of these enzymes. A chelator will remove the zinc, destabilize the protein, and thus lower its melting temperature (Tm).
Principle: The thermal stability of a protein is measured by monitoring its unfolding as a function of temperature. In the presence of a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the unfolded protein, the fluorescence intensity increases as the protein denatures. The Tm is the temperature at which 50% of the protein is unfolded.
Procedure Outline:
-
Prepare a solution of a purified zinc-dependent enzyme (e.g., HDAC6) in a suitable buffer.
-
Incubate the enzyme with varying concentrations of Naamidine A or a vehicle control.
-
Add SYPRO Orange dye to the enzyme-compound mixtures.
-
Use a real-time PCR machine to gradually increase the temperature and monitor the fluorescence at each temperature increment.
-
Plot the fluorescence intensity versus temperature to generate melting curves.
-
Calculate the first derivative of the melting curves to determine the Tm for each condition. A decrease in Tm in the presence of Naamidine A would indicate protein destabilization due to zinc chelation.
Data Presentation
| Parameter | Value | Reference |
| FluoZin-3 Properties | ||
| Excitation Wavelength | ~494 nm | [6] |
| Emission Wavelength | ~516 nm | [6] |
| Kd for Zn²⁺ | ~15 nM | [5] |
| Naamidine A-Zinc Binding | ||
| Proposed Stoichiometry | 2:1 (Naamidine A:Zn²⁺) | [2][3] |
| HDAC Inhibition Context | ||
| HDAC Catalytic Ion | Zn²⁺ | [8] |
| Common HDAC Inhibitor ZBG | Hydroxamic acids, etc. | [8] |
Visualizations
Caption: Workflow for the competitive fluorescence-based zinc chelation assay.
Caption: Mechanism of enzyme inhibition by Naamidine A via zinc chelation.
References
- 1. researchgate.net [researchgate.net]
- 2. Naamidine A reveals a promising zinc-binding strategy for topical antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Naamidine A reveals a promising zinc-binding strategy for topical antifungal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescent Indicators for Zn2+ and Other Metal Ions—Section 19.7 | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. The zinc indicator FluoZin-3 is not perturbed significantly by physiological levels of calcium or magnesium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Small Molecule Inhibitors of Zinc-dependent Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Naamidine A for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naamidine A is a marine alkaloid originally isolated from the sponge Leucetta chagosensis. It has garnered significant interest in the scientific community due to its diverse biological activities. Initially identified as an inhibitor of Epidermal Growth Factor Receptor (EGFR)-dependent cellular proliferation, it has also been shown to possess potent antifungal properties through a mechanism involving zinc chelation.[1][2][3] These dual activities make Naamidine A a compelling candidate for further investigation in various in vivo models, from oncology to infectious diseases.
However, like many natural products, Naamidine A is a complex organic molecule with physicochemical properties that can present challenges for in vivo administration. Its presumed low aqueous solubility necessitates careful formulation development to ensure adequate bioavailability and achieve desired therapeutic concentrations in animal models.
These application notes provide a comprehensive guide for researchers on how to approach the preparation of Naamidine A for in vivo studies. The following sections detail the known properties of Naamidine A, strategies for solubility testing, and step-by-step protocols for preparing formulations suitable for systemic and topical administration.
Physicochemical Properties and Data Presentation
Table 1: Physicochemical Properties of Naamidine A
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₃N₅O₄ | [4][5] |
| Molecular Weight | 433.47 g/mol | [4][5] |
| Appearance | Solid powder | [4] |
| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark place. | [4] |
Table 2: Solubility Assessment of Naamidine A
Researchers should experimentally determine the solubility of Naamidine A in the following common biocompatible solvents. This table provides a template for recording and comparing the results.
| Solvent / Vehicle | Solubility (mg/mL) at RT | Observations (e.g., clear solution, suspension, precipitation upon dilution) |
| Deionized Water | To be determined | |
| Phosphate-Buffered Saline (PBS), pH 7.4 | To be determined | |
| Dimethyl Sulfoxide (DMSO) | To be determined | |
| Ethanol (100%) | To be determined | |
| Polyethylene Glycol 300 (PEG300) | To be determined | |
| 5% DMSO in Saline | To be determined | |
| 10% DMSO, 40% PEG300, 50% Saline | To be determined | |
| Corn Oil | To be determined |
Experimental Protocols & Formulation Strategies
The choice of formulation will depend on the intended route of administration (e.g., intravenous, intraperitoneal, oral, topical) and the experimentally determined solubility of Naamidine A.
Protocol 1: Solubility Assessment Workflow
This protocol outlines a systematic approach to determining the solubility of Naamidine A in various vehicles.
Materials:
-
Naamidine A (solid powder)
-
Solvents listed in Table 2
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Spectrophotometer or HPLC for quantification
Methodology:
-
Add an excess amount of Naamidine A to a known volume (e.g., 1 mL) of each solvent in a microcentrifuge tube.
-
Vortex the tubes vigorously for 2-5 minutes to facilitate dissolution.
-
Incubate the samples at room temperature for 1-2 hours to reach equilibrium.
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant.
-
Quantify the concentration of Naamidine A in the supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).
-
Express the solubility in mg/mL.
Caption: Workflow for determining the solubility of Naamidine A.
Protocol 2: Preparation of a Co-Solvent Formulation for Systemic Administration (Hypothetical Example)
This protocol describes the preparation of a co-solvent-based formulation, a common strategy for poorly water-soluble compounds in early-stage in vivo studies. This should be considered a starting point and may require optimization based on solubility and stability assessments.
Vehicle Composition:
-
10% Dimethyl Sulfoxide (DMSO)
-
40% Polyethylene Glycol 300 (PEG300)
-
50% Sterile Saline (0.9% NaCl)
Methodology:
-
Weigh the required amount of Naamidine A based on the desired final concentration (e.g., for a 5 mg/mL solution).
-
Add the calculated volume of DMSO to the solid Naamidine A. Vortex until the compound is completely dissolved. Gentle warming (37°C) may be applied if necessary.
-
Add the calculated volume of PEG300 to the DMSO solution. Vortex until the solution is homogeneous.
-
Slowly add the sterile saline to the mixture while continuously vortexing. Note: It is crucial to add the aqueous component last and slowly to prevent precipitation of the compound.
-
Visually inspect the final formulation for any signs of precipitation. If the solution is not clear, it may indicate that the compound has exceeded its solubility limit in this vehicle, and the formulation needs to be adjusted (e.g., by lowering the concentration or altering the co-solvent ratios).
-
Filter the final solution through a 0.22 µm sterile filter before administration to animals.
Protocol 3: Preparation of a Topical Formulation
Based on a published in vivo study, a 1% (w/w) cream formulation of Naamidine A was effective in a mouse model of dermatomycosis.[6][7] While the exact excipients of the cream vehicle were not detailed, a general protocol for preparing such a formulation is as follows.
Materials:
-
Naamidine A
-
A suitable cream base (e.g., a commercially available, inert dermal base cream)
-
Spatula
-
Ointment slab or mortar and pestle
Methodology:
-
Calculate the required amount of Naamidine A and cream base to achieve a 1% w/w concentration.
-
Weigh the Naamidine A and place it on the ointment slab.
-
Weigh the cream base.
-
Incorporate a small amount of the cream base into the Naamidine A powder and triturate with the spatula until a smooth, uniform paste is formed.
-
Gradually add the remaining cream base in small portions, mixing thoroughly after each addition until the mixture is homogeneous.
-
Store the final cream in an airtight, light-resistant container.
Signaling Pathways and Mechanisms of Action
Naamidine A has been shown to interact with at least two distinct signaling pathways, which are relevant to its potential therapeutic applications.
Caption: Known mechanisms of action for Naamidine A.
Conclusion
The preparation of Naamidine A for in vivo studies requires a systematic, data-driven approach. Due to the current lack of public information on its solubility and formulation stability, researchers must begin with a thorough solubility assessment. The protocols and strategies outlined in these application notes provide a framework for developing suitable formulations for both systemic and topical administration. By carefully characterizing the behavior of Naamidine A in various vehicles, researchers can ensure reliable and reproducible results in their preclinical animal studies, ultimately accelerating the exploration of this promising marine natural product's therapeutic potential.
References
- 1. Naamidine A reveals a promising zinc-binding strategy for topical antifungal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Routes of Administration and Dosage Forms of Drugs - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 5. Pharmacokinetics of intramuscularly administered aminosidine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Naamidine A reveals a promising zinc-binding strategy for topical antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Naamidine A in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a proposed high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the sensitive and selective quantification of Naamidine A in human plasma. As no validated bioanalytical method for Naamidine A has been published, this protocol is based on established principles of small molecule quantification in biological matrices. The described method employs a straightforward protein precipitation for sample preparation and utilizes a C18 reversed-phase column for chromatographic separation. Detection is achieved via a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. This proposed method is intended to serve as a comprehensive starting point for researchers and drug development professionals requiring the quantification of Naamidine A for pharmacokinetic, toxicokinetic, or metabolism studies.
Introduction
Naamidine A is a dibenzylated 2-aminoimidazole alkaloid originally isolated from the calcareous sponge Leucetta chagosensis. It has garnered interest for its biological activities, including the inhibition of epidermal growth factor (EGF)-stimulated DNA synthesis and potent antifungal properties.[1][2][3][4] Studies have shown that Naamidine A can arrest cells in the G1 phase of the cell cycle and affects the phosphorylation states of extracellular signal-regulated kinases (ERKs), suggesting ERK1 and ERK2 as primary cellular targets.[1] Its antifungal mechanism appears to involve zinc chelation.[3] To facilitate further preclinical and clinical development, a reliable and robust bioanalytical method for its quantification in biological samples is essential. This document provides a detailed, proposed protocol for the analysis of Naamidine A in human plasma.
Physicochemical Properties of Naamidine A
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₃N₅O₄ | [5] |
| Molecular Weight | 433.5 g/mol | [5] |
| IUPAC Name | (5Z)-5-[5-[(4-hydroxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]-1-methylimidazol-2-yl]imino-3-methylimidazolidine-2,4-dione | [5] |
| XLogP3-AA | 3.1 | [5] |
Experimental Protocol
Materials and Reagents
-
Naamidine A reference standard (purity >98%)
-
Stable Isotope Labeled (SIL) Naamidine A (e.g., ¹³C₆-Naamidine A) as Internal Standard (IS)
-
LC-MS grade Acetonitrile (ACN)
-
LC-MS grade Methanol (MeOH)
-
LC-MS grade Formic Acid (FA)
-
Ultrapure Water
-
Human Plasma (K₂EDTA)
LC-MS/MS Instrumentation
-
HPLC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer
-
Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent
Sample Preparation (Protein Precipitation)
-
Label 1.5 mL polypropylene (B1209903) microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Allow all plasma samples to thaw at room temperature. Vortex gently to ensure homogeneity.
-
Pipette 50 µL of plasma (standards, QCs, or unknown samples) into the labeled tubes.
-
Add 10 µL of Internal Standard working solution (e.g., 250 ng/mL of SIL-Naamidine A in 50% MeOH).
-
Add 200 µL of cold Acetonitrile containing 0.1% Formic Acid to each tube to precipitate proteins.
-
Vortex each tube for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the clear supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL onto the LC-MS/MS system.
HPLC Method
| Parameter | Proposed Condition |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 10 |
| 0.5 | 10 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 10 |
| 5.0 | 10 |
Mass Spectrometry Method
| Parameter | Proposed Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Curtain Gas (CUR) | 35 psi |
| Collision Gas (CAD) | Medium |
| IonSpray Voltage (IS) | 5500 V |
| Temperature (TEM) | 500°C |
| Ion Source Gas 1 (GS1) | 50 psi |
| Ion Source Gas 2 (GS2) | 60 psi |
| MRM Transitions | |
| Analyte | Q1 Mass (m/z) |
| Naamidine A | 434.2 |
| Naamidine A (confirming) | 434.2 |
| SIL-Naamidine A (IS) | 440.2 |
Note: Q1/Q3 masses and MS parameters are theoretical and require optimization during method development.
Method Validation (Hypothetical Performance Characteristics)
A full validation according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance) should be performed. The following table summarizes the expected performance characteristics of the method.
| Validation Parameter | Expected Result |
| Linearity | |
| Calibration Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Accuracy & Precision | |
| LLOQ (0.5 ng/mL) | Accuracy: 80-120%, Precision (CV): ≤ 20% |
| LQC, MQC, HQC | Accuracy: 85-115%, Precision (CV): ≤ 15% |
| Selectivity | No significant interference at the retention times of Naamidine A and IS in at least 6 unique sources of blank plasma. |
| Matrix Effect | IS-normalized matrix factor should have a CV ≤ 15%. |
| Recovery | Consistent and reproducible across the calibration range. |
| Stability | |
| Bench-top (plasma, 4h) | Within ±15% of nominal concentration |
| Freeze-thaw (3 cycles) | Within ±15% of nominal concentration |
| Long-term (-80°C, 30 days) | Within ±15% of nominal concentration |
| Post-preparative (Autosampler, 24h) | Within ±15% of nominal concentration |
Visualizations
Experimental Workflow
References
- 1. Naamidine J | C25H27N5O5 | CID 137270189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Naamidine A reveals a promising zinc-binding strategy for topical antifungal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Naamidine A | C23H23N5O4 | CID 135455949 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Naamidine A Drug Synergy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naamidine A, a 2-aminoimidazole alkaloid originally isolated from the calcareous sponge Leucetta chagosensis, has demonstrated notable biological activity, including antifungal and anti-cancer properties. Its mechanisms of action are multifaceted, involving zinc chelation in fungal pathogens and modulation of the ERK signaling pathway in cancer cells, leading to G1 cell cycle arrest.[1][2][3][4] These distinct mechanisms present compelling opportunities for synergistic drug combinations to enhance therapeutic efficacy, overcome resistance, and potentially reduce toxicity.
These application notes provide a comprehensive guide to the experimental design of drug synergy studies involving Naamidine A. Detailed protocols for key in vitro assays are provided, along with guidelines for data analysis and interpretation.
Potential Applications for Naamidine A Synergy Studies
-
Antifungal Combinations: Given Naamidine A's zinc chelation activity, combining it with conventional antifungal agents that have different mechanisms of action (e.g., azoles, echinocandins, polyenes) could lead to synergistic effects against a broad spectrum of fungal pathogens.[3][4][5] This approach may be particularly effective against drug-resistant strains.
-
Anticancer Combinations: Naamidine A's ability to induce G1 cell cycle arrest through sustained ERK1/2 activation suggests potential synergy with cytotoxic chemotherapies that target cells in different phases of the cell cycle (e.g., S-phase or M-phase specific agents).[1][2] Combining Naamidine A with other signal transduction inhibitors could also represent a rational strategy.
Key Methodologies for Synergy Determination
The assessment of drug interactions is crucial to determine whether a combination results in a synergistic, additive, or antagonistic effect. The most widely accepted in vitro methods for this purpose are the checkerboard assay, isobologram analysis, and the calculation of the Combination Index (CI).
Data Presentation: Summary of Synergy Metrics
| Metric | Description | Interpretation |
| Fractional Inhibitory Concentration (FIC) Index | Calculated from checkerboard assay data, it represents the sum of the FICs of each drug in a combination that produces a specific endpoint (e.g., MIC). | Synergy: FIC Index ≤ 0.5Additive: 0.5 < FIC Index ≤ 1.0Indifference: 1.0 < FIC Index ≤ 4.0Antagonism: FIC Index > 4.0 |
| Isobologram Analysis | A graphical representation of equipotent combinations of two drugs. The line of additivity connects the concentrations of the individual drugs that produce a specific effect level. | Synergy: Data points fall below the line of additivity.Additive: Data points fall on the line of additivity.Antagonism: Data points fall above the line of additivity. |
| Combination Index (CI) | Based on the Chou-Talalay method, the CI provides a quantitative measure of the degree of drug interaction at different effect levels. | Synergy: CI < 1Additive: CI = 1Antagonism: CI > 1 |
Experimental Protocols
Protocol 1: Checkerboard Assay for Antifungal Synergy
This protocol is designed to assess the synergistic interaction between Naamidine A and a conventional antifungal agent against a specific fungal strain.
Materials:
-
Naamidine A
-
Partner antifungal drug (e.g., fluconazole)
-
Fungal isolate
-
96-well microtiter plates
-
Appropriate broth medium (e.g., RPMI-1640)
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Drug Stock Solutions: Prepare stock solutions of Naamidine A and the partner antifungal drug in a suitable solvent (e.g., DMSO) at a concentration 100-fold higher than the highest concentration to be tested.
-
Determination of Minimum Inhibitory Concentration (MIC): Before performing the checkerboard assay, determine the MIC of each drug alone for the target fungal strain using a standard broth microdilution method.
-
Plate Setup:
-
Add 50 µL of broth medium to all wells of a 96-well plate.
-
In the first column, add an additional 50 µL of a 2x working solution of Naamidine A (serially diluted down the rows).
-
In the first row, add an additional 50 µL of a 2x working solution of the partner antifungal drug (serially diluted across the columns).
-
Perform serial dilutions of Naamidine A down each column and the partner drug across each row.
-
-
Inoculation: Prepare a fungal inoculum at a standardized concentration (e.g., 0.5-2.5 x 10^3 CFU/mL) and add 100 µL to each well.
-
Incubation: Incubate the plates at the optimal temperature and duration for the fungal strain being tested.
-
Reading Results: Determine the MIC of each drug alone and in combination by visual inspection or by measuring the optical density at a specific wavelength (e.g., 530 nm). The MIC is the lowest concentration that inhibits visible growth.
-
Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) for each drug and the FIC Index for the combination using the following formulas:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
Expected Results: The calculated FIC Index will determine the nature of the interaction as synergistic, additive, indifferent, or antagonistic based on the interpretation table above.
Checkerboard Assay Workflow
Protocol 2: Cell Viability Assay for Anticancer Synergy (MTT/XTT Assay)
This protocol outlines the use of an MTT or XTT assay to evaluate the synergistic cytotoxic effects of Naamidine A in combination with a chemotherapeutic agent on a cancer cell line.
Materials:
-
Naamidine A
-
Partner anticancer drug
-
Cancer cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare serial dilutions of Naamidine A and the partner drug, both alone and in combination at a fixed ratio (e.g., based on their IC50 values).
-
Remove the old medium and add 100 µL of medium containing the drug dilutions to the respective wells. Include untreated and solvent-only controls.
-
-
Incubation: Incubate the plates for a period relevant to the cell line and drugs being tested (e.g., 48 or 72 hours).
-
MTT/XTT Assay:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
For XTT: Add the XTT reagent mixture to each well and incubate for 2-4 hours.
-
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the untreated control.
-
Use the dose-response data to perform isobologram analysis and/or calculate the Combination Index (CI).
-
Expected Results: The analysis will reveal whether the combination of Naamidine A and the partner drug results in synergistic, additive, or antagonistic effects on cancer cell viability.
Cell Viability Assay Workflow for Synergy
Signaling Pathway Diagram
The proposed mechanism of action for Naamidine A in cancer cells involves the sustained activation of the ERK1/2 signaling pathway, leading to the upregulation of the cyclin-dependent kinase inhibitor p21(Cip1) and subsequent G1 phase cell cycle arrest.
References
- 1. benchchem.com [benchchem.com]
- 2. Studies of the biological activity of naamidine A | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]
- 3. Naamidine A reveals a promising zinc-binding strategy for topical antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naamidine A reveals a promising zinc-binding strategy for topical antifungal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Testing Naamidine A Against Terbinafine-Resistant Trichophyton
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of terbinafine-resistant Trichophyton species, particularly Trichophyton indotineae, presents a significant challenge to the clinical management of dermatophytosis.[1][2][3] Terbinafine (B446), a first-line antifungal agent, targets the enzyme squalene (B77637) epoxidase (SQLE), a key component in the ergosterol (B1671047) biosynthesis pathway of fungi.[2][3][4] Resistance to terbinafine is primarily associated with point mutations in the SQLE gene, which alter the drug's binding affinity to the enzyme.[2][3][4]
Naamidine A, a natural product isolated from marine sponges, has demonstrated promising antifungal activity against a broad spectrum of fungal pathogens, including terbinafine-resistant Trichophyton isolates.[5][6][7][8] The proposed mechanism of action for Naamidine A is the chelation of zinc (Zn²⁺), an essential micronutrient for fungal growth and various enzymatic functions.[5][7][8][9] By sequestering zinc, Naamidine A disrupts crucial cellular processes, leading to the inhibition of fungal growth.[5][9]
These application notes provide detailed protocols for the in vitro evaluation of Naamidine A's efficacy against terbinafine-resistant Trichophyton species. The protocols cover antifungal susceptibility testing to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC), as well as mechanistic assays to investigate the compound's effects on ergosterol biosynthesis, reactive oxygen species (ROS) generation, and cell membrane integrity.
Data Presentation
Table 1: Antifungal Susceptibility of Trichophyton Isolates to Naamidine A and Terbinafine
| Fungal Isolate | Terbinafine Resistance Status | Naamidine A MIC (µg/mL) | Naamidine A MFC (µg/mL) | Terbinafine MIC (µg/mL) |
| T. indotineae (Clinical Isolate 1) | Resistant | |||
| T. rubrum (Clinical Isolate 2) | Resistant | |||
| T. mentagrophytes (ATCC® XXXX™) | Susceptible | |||
| T. rubrum (ATCC® XXXX™) | Susceptible |
Table 2: Effect of Naamidine A on Ergosterol Content in Terbinafine-Resistant Trichophyton
| Treatment | Concentration (µg/mL) | Ergosterol Content (% of Control) |
| Untreated Control | - | 100 |
| Naamidine A | 0.5 x MIC | |
| Naamidine A | 1 x MIC | |
| Naamidine A | 2 x MIC | |
| Terbinafine (for comparison) | 16 |
Table 3: Reactive Oxygen Species (ROS) Generation in Terbinafine-Resistant Trichophyton Treated with Naamidine A
| Treatment | Concentration (µg/mL) | Relative Fluorescence Units (RFU) | Fold Change in ROS vs. Control |
| Untreated Control | - | 1.0 | |
| Naamidine A | 0.5 x MIC | ||
| Naamidine A | 1 x MIC | ||
| Naamidine A | 2 x MIC | ||
| Positive Control (e.g., H₂O₂) |
Table 4: Cell Membrane Integrity of Terbinafine-Resistant Trichophyton after Naamidine A Treatment
| Treatment | Concentration (µg/mL) | % Propidium (B1200493) Iodide Positive Cells |
| Untreated Control | - | |
| Naamidine A | 1 x MIC | |
| Naamidine A | 2 x MIC | |
| Positive Control (e.g., Heat-killed) | - |
Experimental Protocols
Antifungal Susceptibility Testing
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for broth microdilution antifungal susceptibility testing of filamentous fungi.
1.1. Inoculum Preparation:
-
Culture Trichophyton isolates on Potato Dextrose Agar (B569324) (PDA) at 28-30°C for 7-14 days to encourage sporulation.
-
Harvest conidia by flooding the agar surface with sterile 0.85% saline containing 0.05% Tween 80.
-
Gently scrape the surface with a sterile loop.
-
Transfer the resulting suspension to a sterile tube and allow heavy particles to settle for 5-10 minutes.
-
Adjust the conidial suspension to a final concentration of 1-3 x 10³ CFU/mL in RPMI-1640 medium buffered with MOPS.
1.2. Minimum Inhibitory Concentration (MIC) Assay:
-
Prepare serial two-fold dilutions of Naamidine A and terbinafine in a 96-well microtiter plate using RPMI-1640 medium.
-
Add 100 µL of the standardized fungal inoculum to each well.
-
Include a drug-free growth control and a sterility control (medium only).
-
Incubate the plates at 28-30°C for 4-7 days, or until sufficient growth is observed in the growth control well.
-
The MIC is the lowest concentration of the compound that causes ≥80% inhibition of visible growth compared to the drug-free control.
1.3. Minimum Fungicidal Concentration (MFC) Assay:
-
Following MIC determination, take a 10 µL aliquot from each well showing no visible growth.
-
Spot the aliquot onto a PDA plate.
-
Incubate the plates at 28-30°C for 3-5 days.
-
The MFC is the lowest concentration of the compound that results in no fungal growth on the agar plate.
Ergosterol Quantification Assay
This protocol is designed to assess the impact of Naamidine A on the ergosterol content of the fungal cell membrane.
2.1. Fungal Culture and Treatment:
-
Inoculate a liquid culture of terbinafine-resistant Trichophyton in Sabouraud Dextrose Broth (SDB) and incubate at 28-30°C with shaking for 3-5 days to obtain sufficient mycelial mass.
-
Treat the fungal cultures with various concentrations of Naamidine A (e.g., 0.5x, 1x, and 2x MIC) and a known ergosterol biosynthesis inhibitor like terbinafine as a positive control. Include an untreated control.
-
Incubate for a further 24-48 hours.
2.2. Ergosterol Extraction:
-
Harvest the mycelia by filtration and wash with sterile distilled water.
-
Determine the dry weight of a portion of the mycelia.
-
To the remaining wet mycelia, add 3 mL of 25% alcoholic potassium hydroxide (B78521) solution (25g KOH in 35mL sterile distilled water, brought to 100mL with 100% ethanol).
-
Vortex thoroughly and incubate in an 85°C water bath for 1 hour for saponification.
-
Allow the samples to cool to room temperature.
-
Add 1 mL of sterile distilled water and 3 mL of n-heptane to each tube and vortex vigorously for 3 minutes to extract the non-saponifiable fraction containing ergosterol.
-
Collect the upper n-heptane layer and transfer to a clean tube.
-
Evaporate the n-heptane to dryness under a stream of nitrogen or in a vacuum concentrator.
2.3. HPLC Analysis:
-
Re-dissolve the dried extract in a known volume of methanol (B129727).
-
Analyze the samples by High-Performance Liquid Chromatography (HPLC) using a C18 column.
-
Use a mobile phase of methanol at a flow rate of 1 mL/min.
-
Detect ergosterol by its absorbance at 282 nm.
-
Quantify the ergosterol content by comparing the peak area to a standard curve prepared with pure ergosterol.
-
Express the results as a percentage of the ergosterol content in the untreated control.
Reactive Oxygen Species (ROS) Assay
This assay measures the generation of intracellular ROS in Trichophyton following treatment with Naamidine A.
-
Prepare a conidial suspension of terbinafine-resistant Trichophyton as described in the antifungal susceptibility testing protocol.
-
Treat the conidia with various concentrations of Naamidine A (e.g., 0.5x, 1x, and 2x MIC) for a defined period (e.g., 4-24 hours). Include an untreated control and a positive control (e.g., hydrogen peroxide).
-
Add the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to a final concentration of 10 µM to each sample.
-
Incubate in the dark at 37°C for 30-60 minutes.
-
Wash the conidia with phosphate-buffered saline (PBS) to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Cell Membrane Integrity Assay
This protocol uses the fluorescent dye propidium iodide (PI) to assess cell membrane damage. PI can only enter cells with compromised membranes.
-
Prepare and treat a conidial suspension of terbinafine-resistant Trichophyton with Naamidine A as described for the ROS assay. Include an untreated control and a heat-killed (e.g., 60°C for 30 minutes) positive control.
-
Add propidium iodide to a final concentration of 2 µg/mL to each sample.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the samples by fluorescence microscopy or flow cytometry.
-
Count the percentage of fluorescent (red) cells, which represent cells with compromised membrane integrity.
Mandatory Visualizations
Caption: Experimental workflow for testing Naamidine A against terbinafine-resistant Trichophyton.
Caption: Proposed mechanisms of action for Naamidine A and terbinafine resistance in Trichophyton.
References
- 1. researchgate.net [researchgate.net]
- 2. Emerging Terbinafine Resistance in Trichophyton: Clinical Characteristics, Squalene Epoxidase Gene Mutations, and a Reliable EUCAST Method for Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Susceptibility and Mutations in the Squalene Epoxidase Gene in Dermatophytes of the Trichophyton mentagrophytes Species Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Terbinafine Resistance of Trichophyton Clinical Isolates Caused by Specific Point Mutations in the Squalene Epoxidase Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Naamidine A reveals a promising zinc-binding strategy for topical antifungal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Naamidine A reveals a promising zinc-binding strategy for topical antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. benchchem.com [benchchem.com]
Application Notes: Naamidine A as a Novel Topical Antifungal for Dermatomycosis
Introduction
Dermatomycosis, a superficial fungal infection of the skin, hair, or nails, affects over a billion people worldwide.[1][2][3] These infections are primarily caused by dermatophytes of the Trichophyton genus. The emergence of drug-resistant strains, particularly those resistant to terbinafine, a first-line treatment, presents a significant clinical challenge and underscores the need for novel antifungal therapeutics.[1][4] Naamidine A, a 2-aminoimidazole alkaloid natural product derived from calcareous sponges, has demonstrated potent antifungal activity against a range of fungal pathogens, including terbinafine-resistant Trichophyton species.[1][4][5] These notes provide a comprehensive overview of its mechanism, efficacy, and protocols for its application in a preclinical mouse model of dermatomycosis.
Mechanism of Action
Naamidine A exhibits its antifungal properties through a novel mechanism involving zinc chelation.[1][4] Zinc is an essential cofactor for numerous fungal enzymes and transcription factors, making its availability critical for fungal growth and survival.[1][4] The proposed mechanism is that Naamidine A sequesters extracellular zinc ions (Zn²⁺), thereby limiting their bioavailability to the fungal cells.[1] This mode of action is supported by findings that the antifungal activity of Naamidine A is completely abolished when the culture medium is supplemented with excess zinc.[1][2][4][5] This zinc-binding strategy is similar to that of the established topical antifungal agent ciclopirox.[1][4] By depriving the fungus of this essential metal, Naamidine A effectively inhibits its growth.
Summary of Efficacy
Naamidine A has demonstrated significant efficacy both in vitro and in vivo. It is active against terbinafine-sensitive and, crucially, terbinafine-resistant clinical isolates of Trichophyton indotiniae.[5] In a mouse model of dermatomycosis caused by Trichophyton mentagrophytes, topical application of a 1% Naamidine A cream resulted in a significant reduction in fungal burden.[5][6] Furthermore, the treatment led to a marked improvement in the physical appearance of the skin lesions, clearing the edema and hyperkeratosis characteristic of dermatophytic infections.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the antifungal efficacy of Naamidine A.
Table 1: In Vitro Antifungal Activity of Naamidine A
| Fungal Species | Strain Type | Medium | MIC Value | Citation |
|---|---|---|---|---|
| Candida albicans (CaSS1) | Wild Type | RPMI | 1.56 µM (MIC₈₀) | [1] |
| Candida albicans (CaSS1) | Wild Type | YPD | Inactive | [1] |
| Trichophyton indotiniae | Terbinafine-Sensitive | RPMI | 12.5 - 25 µM | [5] |
| Trichophyton indotiniae | Terbinafine-Resistant | RPMI | 12.5 - 25 µM |[5] |
MIC₈₀: Minimum inhibitory concentration that reduces fungal growth by 80%.
Table 2: In Vivo Efficacy of Topical Naamidine A in a Mouse Dermatomycosis Model
| Treatment Group | Fungal Burden (Log₁₀ CFU/gram of skin) | Statistical Significance (vs. Vehicle) | Citation |
|---|---|---|---|
| Untreated | ~6.0 | - | [6] |
| Vehicle Control | ~5.8 | - | [6] |
| 1% Naamidine A Cream | ~3.5 | P = 0.0002 |[6] |
Data are approximate values derived from graphical representations in the cited literature.
Detailed Experimental Protocols
Protocol 1: In Vitro Antifungal Susceptibility Testing
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of Naamidine A against dermatophytes using a broth microdilution method.
-
Fungal Culture Preparation:
-
Drug Dilution Plate Setup:
-
Inoculation and Incubation:
-
Growth Assessment:
-
Following incubation, add alamarBlue™ reagent (1:20 dilution) to each well.[5][6]
-
Incubate the plate for an additional 24 hours at 28°C.[5][6]
-
Measure fluorescence using a plate reader (Excitation/Emission: 535/595 nm).[5][6]
-
Normalize the data to the "no-compound" control wells to determine the relative fungal growth and calculate the MIC.[6]
-
Protocol 2: In Vivo Mouse Model of Dermatomycosis
This protocol describes the establishment of a T. mentagrophytes infection in mice and the subsequent evaluation of topical Naamidine A treatment. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[6]
-
Animal Model and Immunosuppression:
-
Induce immunosuppression to ensure infection establishment. Administer subcutaneous cortisone (B1669442) acetate (B1210297) (250 mg/kg) and intraperitoneal cyclophosphamide (B585) (200 mg/kg).[5][6]
-
A typical dosing schedule is on days -2, +5, and +8 relative to the day of infection.[5][6]
-
Induction of Dermatomycosis:
-
On Day 0, anesthetize the mice (e.g., ketamine at 82.5 mg/kg and xylazine (B1663881) at 6 mg/kg).[5][6]
-
Gently abrade the denuded skin with fine-grit sandpaper to disrupt the stratum corneum.[5][6]
-
Apply a suspension of T. mentagrophytes conidia (e.g., 50 µL of 1 × 10⁹ CFU/mL) to the abraded skin.[4]
-
-
Topical Treatment Regimen:
-
Evaluation of Efficacy (Fungal Burden):
-
At the end of the 7-day treatment period (Day 12 post-infection), euthanize the mice.
-
Aseptically resect the infected skin samples and record their weight.[1][5][6]
-
Homogenize the skin tissue in sterile Phosphate-Buffered Saline (PBS).[1][5][6]
-
Perform serial dilutions of the homogenate and plate onto PDA supplemented with antibiotics (e.g., chloramphenicol (B1208) and cycloheximide) to inhibit bacterial growth.[1][5][6]
-
Count the resulting colonies and calculate the fungal burden as Colony-Forming Units (CFU) per gram of infected skin tissue.[5][6]
-
References
- 1. Naamidine A reveals a promising zinc-binding strategy for topical antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Naamidine A reveals a promising zinc-binding strategy for topical antifungal therapy [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application of Naamidine A in Cancer Cell Line Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naamidine A, a marine alkaloid originally isolated from the sponge Leucetta chagosensis, has emerged as a promising compound in cancer research. It has demonstrated potent antitumor activities, primarily through the induction of apoptosis in various cancer cell lines.[1][2] This document provides detailed application notes and protocols for researchers investigating the effects of Naamidine A on cancer cells, based on published findings.
Mechanism of Action
Naamidine A exerts its anticancer effects through a multi-faceted mechanism. The primary mode of action is the induction of caspase-dependent apoptosis.[1][3] This process is characterized by key hallmarks of programmed cell death, including the disruption of the mitochondrial membrane potential, externalization of phosphatidylserine, and the activation of initiator and effector caspases.[1][4]
Studies have shown that Naamidine A treatment leads to the cleavage and activation of caspases-3, -8, and -9 in tumor cells.[1][2][4] Interestingly, this pro-apoptotic activity appears to be independent of the MEK/ERK signaling pathway and p53 status in some cell lines.[1][3] In addition to inducing apoptosis, Naamidine A has also been reported to cause G1 cell cycle arrest.[5]
Data Presentation
The following tables summarize the quantitative data reported for Naamidine A and its analogs in various cancer cell lines.
Table 1: In Vitro Efficacy of Naamidine A and its Analogs
| Compound | Cell Line | Assay Type | Efficacy Metric | Value | Reference |
| Naamidine A | A431 (human epidermoid carcinoma) | DNA Synthesis Inhibition | - | Halts DNA synthesis after 30h | [5] |
| Naamidine A | EGFR-transfected NIH3T3 | Proliferation Inhibition | IC50 | 11.3 µM | [2] |
| Naamidine A | A431 (human epidermoid carcinoma) | Cytotoxicity | IC50 | 31 µg/ml | [6] |
| Naamidine A Analog (20h) | PE1007070 (metastatic breast cancer) | Cytotoxicity | EC50 | 8.8 µM | [2] |
| Naamidine A Analog (20h) | MCF-7 (breast cancer) | Cell Viability | EC50 | 1.4 µM | [2] |
| Naamidine A | MCF-7 (breast cancer) | Antiproliferative | EC50 | 5.9 µM | [2] |
| Naamidine A | MCF-10A (non-tumorigenic breast) | Antiproliferative | EC50 | 8.1 µM | [2] |
Table 2: In Vivo Efficacy of Naamidine A
| Animal Model | Cancer Cell Line | Treatment Dose | Outcome | Reference |
| Nude Mice | A431 (human epidermoid carcinoma) Xenograft | 25 mg/kg | 87.4% tumor growth inhibition | [2][6] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer effects of Naamidine A.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of Naamidine A that inhibits cell viability by 50% (IC50) or reduces metabolic activity by 50% (EC50).
Materials:
-
Cancer cell line of interest (e.g., A431, MCF-7)
-
Complete cell culture medium
-
Naamidine A (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Naamidine A in complete medium from the stock solution. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the diluted Naamidine A solutions. Include vehicle control wells (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of Naamidine A concentration to determine the IC50/EC50 value.
Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Naamidine A
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of Naamidine A (e.g., 1 µM and 30 µM) and a vehicle control for a specified time (e.g., 12 or 24 hours).[1]
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Western Blot Analysis for Caspase Activation and Signaling Pathways
This protocol is used to detect the cleavage of caspases and changes in the phosphorylation status of signaling proteins like ERK.
Materials:
-
Cancer cell line of interest
-
Naamidine A
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, -8, -9, anti-p-ERK, anti-total ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with Naamidine A as described previously. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli buffer and boil for 5 minutes. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin. For phosphorylation studies, normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Signaling Pathway of Naamidine A-Induced Apoptosis
Caption: Naamidine A induces apoptosis via mitochondrial disruption and caspase activation.
Experimental Workflow for Evaluating Naamidine A
Caption: Workflow for assessing the anticancer effects of Naamidine A in vitro.
References
- 1. The marine alkaloid naamidine A promotes caspase-dependent apoptosis in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The marine alkaloid naamidine A promotes caspase-dependent apoptosis in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Studies of the biological activity of naamidine A | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]
- 6. US5574057A - Naamidine A extracted from sea sponges and methods for its use as an anti-tumor agent - Google Patents [patents.google.com]
Application Notes and Protocols: A Comprehensive Guide to Assessing Naamidine A-Induced Apoptosis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Naamidine A, a marine alkaloid originally isolated from the sponge Leucetta chagosensis, has demonstrated potent antitumor activities.[1][2] Its mechanism of action involves the induction of programmed cell death, or apoptosis, in cancer cells.[3] Studies have shown that Naamidine A promotes a caspase-dependent apoptotic pathway, making it a compound of interest for cancer therapeutics.[1][4] This document provides a detailed overview and protocols for the essential methods used to assess and quantify apoptosis induced by Naamidine A. The key hallmarks of Naamidine A-induced apoptosis include the externalization of phosphatidylserine (B164497) (PS), disruption of the mitochondrial membrane potential (Δψm), activation of initiator and effector caspases, and DNA fragmentation.[1][3]
Naamidine A-Induced Apoptosis: Signaling Pathway
Naamidine A appears to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways. This dual activation converges on the executioner caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[1] The process is notably independent of p53 and the ERK1/2 signaling pathway.[1][3]
Caption: Proposed signaling pathway for Naamidine A-induced apoptosis.
Data Presentation: Quantitative Analysis of Apoptosis
Summarized data from studies on Naamidine A highlight its dose-dependent effect on apoptosis induction in A431 epidermoid carcinoma cells.
Table 1: Percentage of Apoptotic Cells (Annexin V Positive) after 12-hour Naamidine A Treatment.
| Naamidine A Concentration (µM) | % Apoptotic Cells (Annexin V+) |
|---|---|
| 0 (Control) | ~5% |
| 0.5 | ~15% |
| 5.0 | ~40% |
| 15.0 | ~65% |
| 30.0 | ~85% |
Data are illustrative based on published findings showing a significant dose-dependent increase in Annexin V staining.[1]
Table 2: Relative Caspase Activity after Naamidine A Treatment.
| Target Caspase | Fold Increase vs. Control (30 µM Naamidine A) |
|---|---|
| Caspase-3 | Significant Activation |
| Caspase-8 | Significant Activation |
| Caspase-9 | Significant Activation |
Data are qualitative summaries from Western blot analyses showing cleavage and activation of these caspases.[1]
Experimental Workflow and Protocols
A typical workflow for assessing apoptosis involves cell culture, treatment, harvesting, and subsequent analysis using various assays.
Caption: General experimental workflow for assessing apoptosis.
Annexin V/PI Staining for Flow Cytometry
Principle: This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[5] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by fluorescently-labeled Annexin V.[6] Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells but penetrates cells with compromised membranes, indicating late apoptosis or necrosis.
Protocol:
-
Cell Seeding and Treatment: Seed cells (e.g., A431) in 6-well plates to achieve 70-80% confluency. Treat with desired concentrations of Naamidine A (e.g., 0.5-30 µM) and a vehicle control (DMSO) for a specified time (e.g., 12 hours).[1]
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 500 x g for 5 minutes.
-
Washing: Wash cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[7]
-
Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[7]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable Cells: Annexin V-negative, PI-negative.
-
Early Apoptotic Cells: Annexin V-positive, PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive, PI-positive.
-
Caspase-3/7 Activity Assay (Luminescent)
Principle: This assay quantifies the activity of key executioner caspases, Caspase-3 and Caspase-7. The reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by active Caspase-3/7 to release aminoluciferin, generating a light signal proportional to enzyme activity.[8][9]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate. Treat with Naamidine A and controls as described previously.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature.[10]
-
Assay Procedure (Add-Mix-Measure):
-
Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.[10]
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
-
Incubation: Incubate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence of each sample using a plate-reading luminometer.
Western Blotting for Apoptosis Markers
Principle: Western blotting detects specific proteins in a complex mixture. For apoptosis, it is used to visualize the cleavage of pro-caspases into their active forms and the cleavage of key substrates like Poly (ADP-ribose) polymerase (PARP). A decrease in the full-length protein and the appearance of smaller, cleaved fragments are indicative of apoptosis.[11]
Protocol:
-
Cell Treatment and Lysis: Treat and harvest cells as previously described. Lyse the cell pellet in RIPA buffer containing protease inhibitors on ice for 30 minutes.[11]
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved Caspase-3, -8, -9, total PARP, or cleaved PARP overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.[1]
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[11]
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay
Principle: The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[12] The enzyme Terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, which can then be visualized by fluorescence microscopy.[13][14]
Protocol:
-
Sample Preparation: Grow and treat cells on glass coverslips.
-
Fixation and Permeabilization:
-
TUNEL Reaction:
-
Prepare the TdT reaction buffer and enzyme mixture according to the kit manufacturer's instructions.
-
Incubate the fixed and permeabilized cells with the TdT reaction cocktail in a humidified chamber for 60 minutes at 37°C, protected from light.[12]
-
-
Staining and Visualization:
-
Wash the cells to remove unincorporated nucleotides.
-
If using a fluorescent label, counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips onto microscope slides.
-
-
Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence (e.g., green for FITC-dUTP) compared to the counterstain (e.g., blue for DAPI).[12]
Timeline of Apoptotic Events and Detection Methods
Different assays are optimal for detecting events at various stages of the apoptotic process.
Caption: Correlation of apoptotic events with corresponding detection methods.
References
- 1. The marine alkaloid naamidine A promotes caspase-dependent apoptosis in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies of the biological activity of naamidine A | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]
- 3. The marine alkaloid naamidine A promotes caspase-dependent apoptosis in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oipub.com [oipub.com]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 9. Caspase 3/7 Activity [protocols.io]
- 10. promega.com [promega.com]
- 11. benchchem.com [benchchem.com]
- 12. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 13. assaygenie.com [assaygenie.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
Naamidine A Formulation for Topical Application: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naamidine A, a marine alkaloid derived from the calcareous sponge Leucetta chagosensis, has emerged as a promising candidate for the topical treatment of fungal infections.[1] Its unique mechanism of action, involving zinc chelation, confers activity against a broad spectrum of fungal pathogens, including terbinafine-resistant strains.[1] Furthermore, Naamidine A has been shown to modulate cellular signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Extracellular Signal-Regulated Kinase (ERK) pathways, suggesting potential applications beyond its antifungal properties.[2][3]
These application notes provide a comprehensive guide to the formulation and preclinical evaluation of Naamidine A for topical delivery. The protocols detailed below are intended to assist researchers in the development and characterization of Naamidine A formulations for dermatological applications.
Data Presentation
Table 1: In Vitro Antifungal Activity of Naamidine A
| Fungal Species | Strain | MIC₈₀ (µM) in RPMI Medium | Notes |
| Candida albicans | CaSS1 | 1.56 | Activity is abolished by excess zinc.[1] |
| Trichophyton indotiniae | CI 633/P/23 (Terbinafine-sensitive) | 12.5 - 25 | --- |
| Trichophyton indotiniae | 18 (Terbinafine-resistant) | 12.5 - 25 | Active against resistant strains.[1] |
| Trichophyton indotiniae | V245-81 (Terbinafine-resistant) | 12.5 - 25 | Active against resistant strains.[1] |
Table 2: Composition of a 1% w/v Naamidine A Aqueous Cream
| Ingredient | Concentration (% w/v or % v/v) | Function |
| Naamidine A | 1% w/v | Active Pharmaceutical Ingredient |
| Cetylstearyl alcohol | 7% w/v | Emulsifier, Emollient |
| Stearyl alcohol | 1.5% w/v | Thickening Agent, Emollient |
| Eumulgin B25 | 1.5% w/v | Emulsifier |
| Liquid paraffin | 12% v/v | Emollient, Occlusive Agent |
| Purified Water | q.s. to 100% | Vehicle |
Source: Adapted from a formulation used in an in vivo mouse model of dermatomycosis.[1]
Table 3: In Vivo Efficacy of 1% Naamidine A Cream in a Mouse Model of Dermatomycosis
| Treatment Group | Median Fungal Burden (Log CFU/gram of skin) | Clinical Observations |
| Untreated | 4.8 | Edema and hyperkeratosis |
| Vehicle Control | 4.0 | Edema and hyperkeratosis |
| 1% Naamidine A Cream | 1.3 (Limit of Detection) | Clearance of clinical signs |
Infection model: Immunocompromised CD-1 mice infected with Trichophyton mentagrophytes.[1]
Experimental Protocols
Preparation of 1% w/v Naamidine A Aqueous Cream
This protocol is based on the principles of Quality by Design (QbD) to ensure a robust and reproducible formulation process.[4][5][6][7][8]
1.1. Materials:
-
Naamidine A
-
Cetylstearyl alcohol
-
Stearyl alcohol
-
Eumulgin B25
-
Liquid paraffin
-
Purified water
-
Heating magnetic stirrer
-
Homogenizer
-
Suitable glass beakers
-
Water bath
1.2. Protocol:
-
Oil Phase Preparation: In a suitable beaker, combine cetylstearyl alcohol, stearyl alcohol, and liquid paraffin. Heat the mixture to 70-75°C in a water bath until all components are melted and homogenous.
-
Aqueous Phase Preparation: In a separate beaker, heat the purified water to 70-75°C. Add Eumulgin B25 and stir until completely dissolved.
-
Naamidine A Incorporation: Disperse Naamidine A in a small portion of the heated aqueous phase and mix until uniform.
-
Emulsification: Slowly add the aqueous phase (containing Naamidine A and Eumulgin B25) to the oil phase while continuously stirring with a homogenizer at a moderate speed.
-
Homogenization: Continue homogenization for 5-10 minutes to form a uniform emulsion.
-
Cooling: Remove the emulsion from the heat and allow it to cool to room temperature with gentle, continuous stirring.
-
Final Product: Store the resulting cream in an appropriate airtight container.
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the use of Franz diffusion cells to evaluate the permeation of Naamidine A from the topical formulation through a skin membrane.[9][10][11][12][13]
2.1. Materials:
-
Franz diffusion cells
-
Porcine or human skin membrane
-
Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer if necessary)
-
1% Naamidine A cream
-
Water bath with circulator
-
Magnetic stir bars
-
Syringes and needles for sampling
-
HPLC or LC-MS/MS for analysis
2.2. Protocol:
-
Membrane Preparation: Thaw and cut the skin membrane to the appropriate size to fit the Franz diffusion cells. Equilibrate the membrane in the receptor solution for 30 minutes prior to mounting.
-
Cell Assembly: Mount the skin membrane between the donor and receptor compartments of the Franz cell, ensuring the stratum corneum faces the donor compartment.
-
Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (32°C) and degassed receptor solution, ensuring no air bubbles are trapped beneath the membrane. Place a small magnetic stir bar in the receptor chamber.
-
Temperature Control: Place the assembled Franz cells in a water bath maintained at 32°C to simulate skin surface temperature.
-
Formulation Application: Apply a known quantity (e.g., 100 mg) of the 1% Naamidine A cream evenly onto the surface of the skin in the donor compartment.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor chamber and immediately replace it with an equal volume of fresh, pre-warmed receptor solution.
-
Sample Analysis: Analyze the collected samples for Naamidine A concentration using a validated HPLC or LC-MS/MS method.
-
Data Analysis: Calculate the cumulative amount of Naamidine A permeated per unit area over time and determine the steady-state flux.
In Vitro Anti-inflammatory Assay
This protocol describes a method to assess the potential anti-inflammatory activity of the Naamidine A formulation using a macrophage cell line.[14][15][16]
3.1. Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
Naamidine A formulation (sterilized)
-
Griess Reagent for nitric oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6
-
96-well plates
3.2. Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Cytotoxicity Assessment: Before the anti-inflammatory assay, determine the non-toxic concentrations of the Naamidine A formulation on RAW 264.7 cells using an MTT or similar cell viability assay.
-
Treatment: Pre-treat the cells with non-toxic concentrations of the Naamidine A formulation for 1 hour.
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include appropriate controls (vehicle, LPS alone).
-
Supernatant Collection: After incubation, collect the cell culture supernatant for analysis.
-
Nitric Oxide (NO) Assay: Measure the accumulation of nitrite (B80452) in the supernatant using the Griess reagent as an indicator of NO production. Measure absorbance at 540 nm.
-
Cytokine Analysis (ELISA): Quantify the levels of pro-inflammatory cytokines TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the levels of NO, TNF-α, and IL-6 in the Naamidine A-treated groups to the LPS-only control to determine the inhibitory effect.
In Vivo Topical Antifungal Efficacy in a Mouse Model of Dermatomycosis
This protocol is adapted from a published study on Naamidine A and provides a framework for evaluating the in vivo efficacy of the topical formulation.[1][17][18][19]
4.1. Animals:
-
Immunocompromised male CD-1 mice
4.2. Infection Procedure:
-
Anesthetize the mice and shave a 3x3 cm area on their backs.
-
Gently abrade the shaved area with fine-grit sandpaper.
-
Apply a suspension of Trichophyton mentagrophytes conidia (e.g., 50 µL of 1 x 10⁹ CFU/mL) to the abraded skin.
-
Allow the infection to establish for 5 days.
4.3. Treatment Protocol:
-
Randomize the infected mice into treatment groups (e.g., 1% Naamidine A cream, vehicle control, untreated).
-
Apply a measured amount of the cream (e.g., ~0.1-0.3 g) to the lesion twice daily for 7 days.
4.4. Efficacy Assessment:
-
Clinical Scoring: Visually assess the lesions daily for signs of improvement (e.g., reduction in erythema, scaling, and inflammation).
-
Fungal Burden Quantification: At the end of the treatment period, euthanize the mice and excise the infected skin.
-
Weigh and homogenize the skin samples in sterile PBS.
-
Plate serial dilutions of the homogenate on Sabouraud Dextrose Agar containing antibiotics to inhibit bacterial growth.
-
Incubate the plates and count the number of colony-forming units (CFU) to determine the fungal burden per gram of skin.
Visualizations
Caption: Experimental workflow for Naamidine A topical formulation development.
Caption: Proposed mechanisms of action for Naamidine A.
Caption: Simplified EGFR/ERK signaling pathway and the inhibitory role of Naamidine A.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Naamidine A is an antagonist of the epidermal growth factor receptor and an in vivo active antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naamidine A intensifies the phosphotransferase activity of extracellular signal-regulated kinases causing A-431 cells to arrest in G1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. mdpi.com [mdpi.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. dovepress.com [dovepress.com]
- 8. Generic Development of Topical Dermatologic Products, Part II: Quality by Design for Topical Semisolid Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alterlab.co.id [alterlab.co.id]
- 10. Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Topical Treatment of Dermatophytic Lesion on Mice (Mus musculus) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Animal Model of Dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Naamidine A
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the analysis of Naamidine A, a marine-derived 2-aminoimidazole alkaloid, using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). It includes comprehensive tables of spectroscopic data, step-by-step experimental protocols, and visualizations of the analytical workflow and the compound's biological signaling pathway.
Introduction
Naamidine A is a natural product isolated from the marine sponge Leucetta chagosensis. It has garnered significant interest in the scientific community due to its biological activities, including its role as an antagonist of the epidermal growth factor receptor (EGFR) signaling pathway, making it a potential candidate for anticancer drug development. Accurate and thorough analytical characterization is crucial for its identification, purity assessment, and further development. This application note outlines the key methodologies for the spectroscopic analysis of Naamidine A.
Data Presentation
The following tables summarize the ¹H and ¹³C NMR chemical shifts and coupling constants for Naamidine A, as reported in the literature. This data is essential for the structural confirmation of the molecule.
Table 1: ¹H NMR Data for Naamidine A (500 MHz, CDCl₃) [1]
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-7', H-11' | 7.11 | d | 8.8 |
| H-8', H-10' | 6.81 | d | 8.8 |
| H-7'', H-11'' | 6.83 | d | 7.8 |
| H-8'', H-10'' | 6.73 | d | 8.8 |
| CH₂-5', CH₂-5'' | 3.87 | s | - |
| OCH₃ | 3.77 | s | - |
| N-CH₃ (imidazole) | 3.40 | s | - |
| N-CH₃ (hydantoin) | 3.17 | s | - |
Table 2: ¹³C NMR Data for Naamidine A (125 MHz, CDCl₃) [1]
| Position | Chemical Shift (δ, ppm) |
| C-2 | 163.3 |
| C-4 | 157.0 |
| C-5 | 155.2 |
| C-2' (hydantoin) | 146.7 |
| C-4' (hydantoin) | 134.7 |
| C-5' (hydantoin) | 131.3 |
| C-6' (imidazole) | 129.5 |
| C-1'' | 129.3 |
| C-4'' | 158.5 |
| C-6'' | 128.7 |
| C-7', C-11' | 129.5 |
| C-8', C-10' | 114.3 |
| C-7'', C-11'' | 115.0 |
| C-8'', C-10'' | 127.0 |
| CH₂-5', CH₂-5'' | 32.1, 30.0 |
| OCH₃ | 55.5 |
| N-CH₃ (imidazole) | 28.8 |
| N-CH₃ (hydantoin) | 25.0 |
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is a key technique for determining the elemental composition of Naamidine A.
Table 3: High-Resolution Mass Spectrometry Data for Naamidine A
| Parameter | Value |
| Molecular Formula | C₂₃H₂₃N₅O₄ |
| Calculated m/z ([M+H]⁺) | 434.1828 |
| Found m/z ([M+H]⁺) | 434.1840[1] |
Proposed Fragmentation Pattern: While specific fragmentation studies for Naamidine A are not widely available, a plausible fragmentation pattern under ESI-MS/MS can be proposed based on the known fragmentation of imidazole (B134444) alkaloids. The primary fragmentation is expected to involve the cleavage of the benzylic C-C bonds and fragmentation of the hydantoin (B18101) ring.
Table 4: Proposed Key Fragment Ions for Naamidine A in ESI-MS/MS
| Proposed Fragment | m/z (calculated) | Description |
| [M+H - C₈H₇O]⁺ | 327.1355 | Loss of the p-hydroxybenzyl radical |
| [M+H - C₉H₉O]⁺ | 313.1198 | Loss of the p-methoxybenzyl radical |
| [C₉H₁₀NO]⁺ | 150.0762 | p-methoxybenzyl cation |
| [C₈H₈NO]⁺ | 134.0606 | p-hydroxybenzyl cation |
Experimental Protocols
Objective: To acquire high-quality ¹H and ¹³C NMR spectra for structural elucidation of Naamidine A.
Materials:
-
Naamidine A sample (1-5 mg)
-
Deuterated chloroform (B151607) (CDCl₃)
-
5 mm NMR tubes
-
NMR spectrometer (e.g., 500 MHz)
Procedure:
-
Sample Preparation:
-
Accurately weigh 1-5 mg of purified Naamidine A.
-
Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum.
-
Typical parameters:
-
Pulse program: zg30
-
Spectral width: ~16 ppm
-
Number of scans: 16-64
-
Relaxation delay (d1): 2 s
-
-
-
¹³C NMR Acquisition:
-
Acquire a standard 1D ¹³C NMR spectrum with proton decoupling.
-
Typical parameters:
-
Pulse program: zgpg30
-
Spectral width: ~240 ppm
-
Number of scans: 1024-4096
-
Relaxation delay (d1): 2 s
-
-
-
2D NMR Acquisition (Optional but Recommended):
-
Acquire COSY, HSQC, and HMBC spectra to confirm assignments.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired FIDs.
-
Phase the spectra and perform baseline correction.
-
Reference the spectra to the residual solvent peak of CDCl₃ (δH 7.26 ppm, δC 77.16 ppm).
-
Integrate the ¹H NMR signals and pick peaks for both ¹H and ¹³C spectra.
-
Objective: To determine the accurate mass and elemental composition of Naamidine A.
Materials:
-
Naamidine A sample (~0.1 mg)
-
HPLC-grade methanol (B129727) or acetonitrile (B52724)
-
Formic acid (for positive ion mode)
-
HRMS instrument (e.g., Q-TOF or Orbitrap) with an ESI source
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of Naamidine A in methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture (e.g., 50:50 acetonitrile:water) containing 0.1% formic acid to promote protonation.
-
-
Instrument Setup and Calibration:
-
Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.
-
Set the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to optimal values for the analyte.
-
-
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer via direct infusion or through an LC system.
-
Acquire data in positive ion mode over a suitable m/z range (e.g., 100-1000).
-
-
Data Analysis:
-
Process the acquired data to obtain the high-resolution mass spectrum.
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
Use the instrument's software to calculate the elemental composition based on the accurate mass measurement.
-
Visualizations
Caption: Experimental workflow for NMR and MS analysis of Naamidine A.
Caption: Naamidine A inhibits the EGF receptor signaling pathway.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in the Synthesis of Naamidine A
Welcome to the technical support center for the synthesis of Naamidine A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthetic route to this potent marine alkaloid.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of Naamidine A, with a focus on critical steps that are known to be challenging.
Issue 1: Poor Regioselectivity in Cyclization to Form the Imidazole Core
Question: My hydroamination/cyclization of the propargylguanidine (B13887204) precursor is resulting in a low yield of the desired isomer or a mixture of regioisomers. What are the likely causes and solutions?
Answer: The regioselectivity of the intramolecular hydroamination of the propargylguanidine is a critical step in the synthesis of Naamidine A. The formation of the desired N³-protected cyclic ene-guanidine is crucial for the subsequent selective N²-functionalization. Low yields or the formation of isomeric byproducts are often attributed to the choice of catalyst and reaction conditions.
A key achievement in overcoming this challenge was the development of a regioselective hydroamination using a silver(I) catalyst.[1] In contrast, base-mediated cyclization has been reported to favor the opposite regiochemistry.[2]
Troubleshooting Table: Regioselective Cyclization of Propargylguanidine
| Catalyst/Reagent | Solvent | Temperature (°C) | Outcome | Reference |
| AgNO₃ | CH₂Cl₂ | Room Temp. | High yield of the desired single isomer (N³-cyclized product). | [1] |
| Base (e.g., K₂CO₃) | MeCN | Reflux | Favors the formation of the N²-acyl-2-aminoimidazole (opposite regiochemistry). | [2] |
| PdCl₂ | MeOH | Room Temp. | Can result in low yields or mixtures of isomers depending on the substrate. | [3] |
Recommendations:
-
Catalyst Selection: For the synthesis of the Naamidine A core, silver(I) nitrate (B79036) (AgNO₃) is the recommended catalyst to ensure high regioselectivity for the desired 5-exo-dig cyclization.
-
Avoid Strong Bases: If the goal is the N³-protected intermediate, avoid strong basic conditions for the cyclization step, as this will likely lead to the undesired regioisomer.
-
Protecting Group: The use of a carbobenzyloxy (Cbz) protecting group on the guanidine (B92328) has been shown to be effective in directing the regioselectivity.[1]
Issue 2: Non-selective Acylation of the 2-Aminoimidazole Core
Question: I am attempting to acylate the 2-aminoimidazole core (Naamine A) to synthesize Naamidine A, but I am getting a significant amount of a di-acylated byproduct, leading to low yields and difficult purification. How can I improve the selectivity for mono-acylation?
Answer: This is a well-documented challenge in the synthesis of Naamidine A and its analogues. The free 2-aminoimidazole has two nucleophilic nitrogen atoms (the exocyclic N²-amino group and the endocyclic N¹-imidazole nitrogen), and acylation can occur at both sites, leading to a mixture of mono- and di-acylated products. One report noted an unfavorable 1:2 mixture of the desired mono-acylated product to the di-acylated byproduct.[4]
The most effective strategy to overcome this is to avoid the acylation of the free 2-aminoimidazole altogether. Instead, a synthetic route that involves the regioselective formation of an N³-protected cyclic ene-guanidine allows for subsequent selective acylation at the N²-position.[1][4]
Troubleshooting Table: N²-Acylation Selectivity
| Starting Material | Acylating Agent | Reaction Conditions | Mono:Di-acylation Ratio | Reference |
| Free 2-aminoimidazole (Naamine A) | 2-Fluorobenzoyl chloride | Standard acylation | 1:2 | [4] |
| N³-Cbz-protected cyclic ene-guanidine | N-Methylparabanic acid (silylated) | Acetonitrile, Reflux | Predominantly mono-acylated product | [1] |
| Imidazolidine-2-thione | Various acyl chlorides | DMA | Formation of mono- or di-acylated products is dependent on the acyl chloride used. | [5] |
Recommendations:
-
Synthetic Strategy: Employ a synthetic route that proceeds through an N³-protected intermediate. This masks one of the reactive nitrogens, allowing for selective acylation at the desired N² position.
-
Purification: If a mixture of mono- and di-acylated products is obtained, careful flash column chromatography may be required for separation. The polarity of the two products can be very similar, making separation challenging.[3]
Frequently Asked Questions (FAQs)
Q1: Why is the transamination reaction to form the free 2-aminoimidazole problematic on a larger scale?
A1: While specific details on the challenges of scaling up the transamination reaction are not extensively documented in the provided literature, issues with large-scale reactions can often be related to factors such as mass transfer limitations, temperature control, reagent addition rates, and difficulties in product isolation and purification from larger volumes. The original synthesis mentioned that this step was "problematic on larger scales," which necessitated the development of a more robust and scalable synthetic route.[4]
Q2: What are the best practices for handling and storing the silver nitrate catalyst?
A2: Silver nitrate is light-sensitive and should be stored in a dark, well-sealed container. It is also an oxidizing agent and should be kept away from combustible materials. For the cyclization reaction, it is best to use a freshly opened bottle or ensure the reagent has been stored properly to maintain its catalytic activity.
Q3: Are there any specific safety precautions I should take during the synthesis of Naamidine A?
A3: Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All reactions should be performed in a well-ventilated fume hood. Specific reagents to handle with care include:
-
Silver Nitrate: Can cause skin and eye irritation.
-
Acylating Agents (e.g., acyl chlorides): Are often corrosive and moisture-sensitive.
-
Solvents (e.g., Dichloromethane (B109758), Acetonitrile): Are volatile and have associated health risks. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Experimental Protocols
The following are detailed methodologies for the key steps in a successful and scalable synthesis of Naamidine A.[1]
Protocol 1: Regioselective Hydroamination/Cyclization
-
To a solution of N-Cbz-1-(1-(4-(benzyloxy)phenyl)-4-(4-methoxyphenyl)but-3-yn-2-yl)-1-methylguanidine in dichloromethane (CH₂Cl₂), add silver nitrate (AgNO₃) (0.1 eq.).
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N³-protected cyclic ene-guanidine as a single isomer.
Protocol 2: Selective N²-Acylation to form Naamidine A
-
In a two-neck round-bottom flask equipped with a reflux condenser and under a Nitrogen atmosphere, add 1-methylparabanic acid (1.2 eq) and acetonitrile.
-
Add bis(trimethylsilyl)acetamide (BSA) (1.5 eq) via syringe and reflux the mixture for 2 hours.
-
Cool the reaction mixture and add a solution of the N³-deprotected 2-aminoimidazole (Naamine A) in acetonitrile.
-
Reflux the reaction mixture and monitor for completion by TLC.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield Naamidine A.
Visualizations
Experimental Workflow for Naamidine A Synthesis
References
- 1. Intramolecular hydroamination of aminoalkynes with silver-phenanthroline catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regioselective Base-Mediated Cyclizations of Mono-N-acylpropargylguanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Base-Mediated Cyclizations of Mono-N-acylpropargylguanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Total Synthesis of Naamidine A
For researchers, scientists, and drug development professionals dedicated to the synthesis of Naamidine A, this technical support center offers targeted troubleshooting guides and frequently asked questions (FAQs). The aim is to address common challenges and provide actionable solutions to improve the overall yield and efficiency of the synthesis. The methodologies and data presented are primarily based on scalable and robust synthetic routes reported in the literature.
Troubleshooting Guide
This section addresses specific experimental issues that can lead to decreased yields during the total synthesis of Naamidine A.
Issue 1: Low Yield in the Regioselective Hydroamination Step
-
Question: The formation of the N³-protected cyclic ene-guanidine via hydroamination is resulting in a low yield and/or a mixture of isomers. What are the potential causes and solutions?
-
Answer: The regioselectivity of the intramolecular hydroamination is a critical factor for a successful synthesis.[1][2][3] Low yields or the formation of undesired isomers can often be attributed to the following:
-
Catalyst Choice and Activity: The choice of catalyst is crucial. Silver nitrate (B79036) (AgNO₃) has been reported to effectively catalyze the 5-exo-dig cyclization to the desired isomer in high yield.[3] Ensure the catalyst is of high purity and handled under appropriate conditions to avoid deactivation.
-
Protecting Group Strategy: The use of a monoprotected propargylguanidine (B13887204), specifically with a Carboxybenzyl (Cbz) group, has been shown to be key in directing the regioselectivity of the hydroamination to form the desired N³-protected cyclic ene-guanidine.[1][2][3] Using other protecting groups like Boc may lead to mixtures or difficulties in deprotection without affecting other parts of the molecule.[3]
-
Reaction Conditions: The reaction is typically run in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂).[3] Ensure the solvent is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
-
Issue 2: Non-selective Acylation of the 2-Aminoimidazole Core
-
Question: Acylation of the 2-aminoimidazole core (Naamine A) to attach the 1-methyl-dehydrohydantoin moiety is yielding a mixture of mono- and di-acylated products. How can this be avoided?
-
Answer: Direct acylation of the 2-aminoimidazole ring is notoriously problematic and often leads to a mixture of N²-mono- and N²,N²-diacylated products.[1][2][3] The following approach has been proven to be highly selective:
-
Use of a Silylated Reagent: The most effective method to achieve selective mono-acylation is the use of silylated 1-methylparabanic acid.[3][4] This is achieved by reacting 1-methylparabanic acid with a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) prior to the reaction with Naamine A.[3] This in-situ generation of the silylated hydantoin (B18101) ensures selective acylation at the desired nitrogen.
-
Issue 3: Difficulties with Protecting Group Removal
-
Question: The removal of protecting groups is leading to the cleavage of other sensitive functionalities in the molecule or is incomplete. What are the recommended deprotection strategies?
-
Answer: Protecting group strategy is central to the success of the synthesis.
-
Cbz and Benzyl (B1604629) Ether Hydrogenolysis: In the Looper synthesis, the Cbz group on the guanidine (B92328) and the benzyl ether protecting the phenol (B47542) are cleaved simultaneously via hydrogenolysis.[3] A palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere is effective. A key advantage of this step is the concomitant isomerization of the exocyclic double bond to form the aromatic 2-aminoimidazole core.[3]
-
Avoiding Acid-Labile Protecting Groups: The use of acid-labile protecting groups like Boc on the guanidine can be problematic, as their removal with strong acids (e.g., TFA) can lead to the cleavage of other acid-sensitive groups, such as electron-rich benzyl ethers.[3]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most critical step for achieving a high overall yield in the Naamidine A synthesis?
-
A1: The regioselective hydroamination to form the cyclic ene-guanidine is arguably one of the most crucial steps.[1][2][3] Achieving high regioselectivity here prevents the formation of difficult-to-separate isomers and significantly boosts the overall yield. The subsequent selective N²-acylation is also critical to avoid product mixtures.[1][2][3]
-
-
Q2: Are there scalable total syntheses of Naamidine A reported?
-
Q3: What are the key starting materials for the scalable synthesis of Naamidine A?
-
A3: The scalable synthesis reported by Looper and coworkers utilizes a Cu(I)-mediated A³-coupling of a secondary amine (N-allylmethylamine), an alkyne (4-methoxyphenylacetylene), and an aldehyde (4-(benzyloxy)benzaldehyde) as the initial key step.[3]
-
Data Presentation
The following table summarizes the reported yields for the key steps in a scalable total synthesis of Naamidine A.
| Step | Reaction | Product | Reported Yield (%) | Reference |
| 1 | Cu(I)-mediated A³-coupling | N-Allyl-1-(4-(benzyloxy)phenyl)-4-(4-methoxyphenyl)-N-methylbut-3-yn-2-amine | Not explicitly reported for this step, but part of a high-yielding sequence | [3] |
| 2 | Deallylation | 1-(4-(Benzyloxy)phenyl)-4-(4-methoxyphenyl)-N-methylbut-3-yn-2-amine | Good Yield | [3] |
| 3 | Guanylation | N-Cbz-1-(1-(4-(benzyloxy)phenyl)-4-(4-methoxyphenyl)but-3-yn-2-yl)-1-methylguanidine | Not explicitly reported for this step, but part of a high-yielding sequence | [3] |
| 4 | AgNO₃-mediated Hydroamination | Benzyl (Z)-4-(4-(benzyloxy)benzyl)-2-imino-5-(4-methoxybenzylidene)-3-methylimidazolidine-1-carboxylate | 87 | [3] |
| 5 | Hydrogenolysis (Cbz & Bn deprotection and Isomerization) | Naamine A | Quantitative | [3] |
| 6 | Acylation with silylated 1-methylparabanic acid | Naamidine A | Good Yield | [3] |
| Overall Yield | 33-35 | [3][4] |
Experimental Protocols
Key Experiment: Regioselective Hydroamination
This protocol is adapted from the reported scalable synthesis of Naamidine A.[3]
-
Reactant: N-Cbz-1-(1-(4-(benzyloxy)phenyl)-4-(4-methoxyphenyl)but-3-yn-2-yl)-1-methylguanidine
-
Catalyst: Silver Nitrate (AgNO₃)
-
Solvent: Dichloromethane (CH₂Cl₂)
-
Procedure: a. Dissolve the propargylguanidine substrate in dry dichloromethane under an inert atmosphere (N₂ or Ar). b. Add a catalytic amount of silver nitrate to the solution. c. Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). d. Upon completion, the reaction is typically quenched and purified by column chromatography on silica (B1680970) gel to afford the desired cyclic ene-guanidine.
Visualizations
Caption: Scalable Total Synthesis Workflow for Naamidine A.
Caption: Troubleshooting Flow for the Hydroamination Step.
References
Technical Support Center: Optimizing Naamidine A Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Naamidine A in in vitro assays. Particular focus is given to overcoming solubility challenges to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Naamidine A and what is its mechanism of action?
Naamidine A is a 2-aminoimidazole alkaloid originally isolated from the marine sponge Leucetta chagosensis. It has demonstrated anti-proliferative effects in cancer cell lines and antifungal activity. Its primary mechanisms of action include:
-
Induction of G1 Cell Cycle Arrest: Naamidine A strongly induces the phosphotransferase activity of extracellular signal-regulated kinases (ERK1/2).[1][2] This sustained and robust ERK signal leads to an increase in p21CIP1 levels.[1] The elevated p21CIP1 then inhibits cyclin-dependent kinase 2 (cdk2), preventing the formation of the cyclin E/cdk2 complex and causing cells to arrest in the G1 phase of the cell cycle.[1]
-
Antifungal Activity via Zinc Chelation: Naamidine A's antifungal properties are attributed to its ability to chelate zinc ions. This sequestration of zinc, an essential cofactor for many fungal enzymes, disrupts fungal growth. The antifungal activity of Naamidine A can be abolished by supplementing the culture medium with excess zinc.
Q2: In which solvents is Naamidine A soluble?
Naamidine A is known to be soluble in dimethyl sulfoxide (B87167) (DMSO).[3] However, it is sparingly soluble in aqueous solutions such as water, phosphate-buffered saline (PBS), and cell culture media. This can lead to precipitation when diluting a DMSO stock solution into an aqueous buffer for in vitro assays.
Q3: What is the recommended starting concentration for a Naamidine A stock solution?
A common starting concentration for a Naamidine A stock solution in anhydrous, cell culture grade DMSO is 10 mM. This provides a concentrated stock that can be diluted to the desired final concentrations for various experiments while keeping the final DMSO concentration in the assay low.
Q4: What is the maximum permissible concentration of DMSO in my cell culture?
The final concentration of DMSO in your cell culture should be kept as low as possible to avoid solvent-induced artifacts or cytotoxicity. For most cell lines, a final DMSO concentration of 0.1% to 0.5% is well-tolerated. However, the sensitivity to DMSO can be cell line-dependent, and it is recommended to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line.
Q5: How should I store my Naamidine A stock solution?
For long-term storage, it is recommended to store the 10 mM Naamidine A stock solution in DMSO at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Naamidine A Precipitation in In Vitro Assays
Precipitation of Naamidine A upon dilution into aqueous media is a common challenge. The following guide provides potential causes and solutions to this issue.
Table 1: Troubleshooting Immediate Precipitation During Dilution
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding the DMSO stock to the aqueous medium. | Low Aqueous Solubility: The concentration of Naamidine A in the final solution exceeds its solubility limit in the aqueous buffer. | - Lower the final concentration of Naamidine A in your assay.- Increase the final percentage of DMSO, ensuring it remains within the tolerated range for your cells.- Perform a serial dilution of the stock solution in the aqueous medium rather than a single large dilution. |
| Temperature Shock: Adding a cold stock solution to a warmer aqueous medium can decrease solubility. | - Allow the Naamidine A stock solution to equilibrate to room temperature before use.- Pre-warm the aqueous medium to 37°C before adding the stock solution. | |
| Inadequate Mixing: Localized high concentrations of Naamidine A can occur with poor mixing, leading to precipitation. | - Add the stock solution dropwise to the aqueous medium while gently vortexing or swirling.[4]- Avoid adding the stock solution directly to the bottom of the tube or well; add it to the bulk of the medium. |
Table 2: Troubleshooting Precipitation Over Time in the Incubator
| Observation | Potential Cause | Recommended Solution |
| The solution is initially clear but a precipitate forms after incubation. | Exceeded Long-Term Solubility Limit: The final concentration is too high for the compound to remain in solution at 37°C over an extended period. | - Lower the final concentration of Naamidine A.- Reduce the incubation time if experimentally feasible. |
| Media Evaporation: Evaporation of water from the culture vessel increases the concentration of Naamidine A, causing it to precipitate. | - Ensure proper humidification of the incubator.- Use sealed culture flasks or plates, or use sealing tape around the edges of multi-well plates.[5] | |
| pH Shift in Medium: Cellular metabolism can cause the pH of the culture medium to decrease, which may affect the solubility of Naamidine A. | - Use a culture medium with a robust buffering system (e.g., HEPES).- Monitor the pH of the medium during the experiment. | |
| Interaction with Media Components: Naamidine A may interact with components in the serum or media, leading to precipitation. | - Try pre-diluting the Naamidine A stock in a small volume of warm serum before adding it to the rest of the medium. The proteins in the serum may help stabilize the compound.[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Naamidine A Stock Solution
Materials:
-
Naamidine A (solid form, Molecular Weight: 433.46 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of Naamidine A. For 1 mL of a 10 mM solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 433.46 g/mol * (1000 mg / 1 g) = 4.33 mg
-
-
Weighing: Carefully weigh out the calculated amount of Naamidine A powder using an analytical balance in a sterile environment.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the Naamidine A powder.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to protect from light and to minimize freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
Protocol 2: Diluting Naamidine A for Cell-Based Assays
Materials:
-
10 mM Naamidine A stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thaw Stock: Thaw an aliquot of the 10 mM Naamidine A stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): For final concentrations in the low micromolar or nanomolar range, it is advisable to perform one or more serial dilutions. For example, to achieve a final concentration of 1 µM from a 10 mM stock, you can first prepare a 100 µM intermediate solution by diluting the stock 1:100 in pre-warmed medium.
-
Final Dilution:
-
Ensure the cell culture medium is at 37°C.
-
Add the appropriate volume of the Naamidine A stock or intermediate dilution to the medium while gently mixing. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium). This will result in a final DMSO concentration of 0.1%.
-
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as your experimental samples.
-
Immediate Use: Use the freshly prepared Naamidine A working solution immediately to treat your cells.
Visualizations
Signaling Pathway of Naamidine A-Induced G1 Cell Cycle Arrest
Caption: Naamidine A induces G1 cell cycle arrest via sustained ERK activation.
Experimental Workflow for Preparing Naamidine A Working Solution
Caption: Workflow for preparing Naamidine A working solution for in vitro assays.
Troubleshooting Logic for Naamidine A Precipitation
Caption: Decision tree for troubleshooting Naamidine A precipitation.
References
- 1. Studies of the biological activity of naamidine A | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]
- 2. Naamidine A intensifies the phosphotransferase activity of extracellular signal-regulated kinases causing A-431 cells to arrest in G1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Troubleshooting Naamidine A instability in solution
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Naamidine A. Our goal is to help you navigate potential challenges with the stability of this compound in solution, ensuring the integrity and reproducibility of your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the handling and use of Naamidine A solutions.
Question: My Naamidine A solution has changed color (e.g., turned yellow/brown). What does this indicate and what should I do?
Answer:
A change in the color of your Naamidine A solution is often an indicator of degradation, likely due to oxidation. The phenolic hydroxyl group and the electron-rich imidazole (B134444) core in the Naamidine A structure are susceptible to oxidation, which can lead to the formation of colored byproducts.
Potential Causes:
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Exposure to Air (Oxygen): Prolonged exposure to atmospheric oxygen can initiate oxidative degradation.
-
Exposure to Light: UV or even ambient light can catalyze photo-oxidation.
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Presence of Metal Ions: Trace metal contaminants can catalyze oxidation. Recent studies have shown that Naamidine A can chelate zinc ions, suggesting its potential to interact with other metals as well.[1][2][3]
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High pH: Basic conditions can deprotonate the phenolic group, making it more susceptible to oxidation.
Troubleshooting Steps:
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Verify Solvent Purity: Ensure you are using high-purity, anhydrous solvents. For dimethyl sulfoxide (B87167) (DMSO), use a fresh, unopened bottle or a properly stored anhydrous grade, as absorbed moisture can affect stability.[4]
-
Protect from Light: Store stock solutions and experimental samples in amber vials or wrap containers with aluminum foil to protect them from light.[5][6]
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Inert Atmosphere: When preparing stock solutions for long-term storage, consider purging the vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize exposure to oxygen.
-
Analytical Confirmation: Analyze the discolored solution using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the presence of degradation products. Compare the chromatogram to that of a freshly prepared solution.
-
Consider pH: If working in aqueous buffers, ensure the pH is neutral or slightly acidic, as basic conditions can accelerate degradation.
Question: I am observing new peaks in my HPLC/LC-MS analysis of a stored Naamidine A solution. How can I identify the cause?
Answer:
The appearance of new peaks in your chromatogram is a strong indication that your Naamidine A has degraded. The key to resolving this is to systematically investigate the potential causes of instability.
Potential Causes:
-
Hydrolysis: The amide-like bonds within the imidazole rings could be susceptible to hydrolysis, especially under strongly acidic or basic conditions.
-
Oxidation: As mentioned previously, oxidation can lead to the formation of new chemical species.
-
Solvent Reactivity: While DMSO is a common solvent, it is not always inert. Ensure your solvent is appropriate for your experimental conditions and storage duration.[7][8]
-
Temperature: Elevated temperatures can accelerate the rate of degradation.[5][6]
Troubleshooting Workflow:
Below is a workflow to help you systematically troubleshoot the appearance of new peaks in your analytical data.
Question: My Naamidine A appears to have lost biological activity in my assay. Could this be due to instability?
Answer:
Yes, a loss of biological activity is a common consequence of chemical degradation. If the chemical structure of Naamidine A is altered, it may no longer bind to its target effectively.
Proposed Degradation Pathway:
While the exact degradation pathway of Naamidine A is not well-documented, a plausible route involves the oxidation of the phenol (B47542) group to a quinone-like species. This modification would significantly alter the electronic properties and shape of the molecule, likely impacting its biological activity.
Recommendations:
-
Conduct a Stability Study: Perform a time-course experiment where you analyze the purity of your Naamidine A solution at different time points under your specific experimental conditions.
-
Use Freshly Prepared Solutions: For critical experiments, always use a freshly prepared solution from a solid stock to ensure maximum potency.
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles which can introduce moisture and accelerate degradation, aliquot your main stock solution into smaller, single-use vials.[4]
Experimental Protocols
Protocol 1: Preparation and Storage of Naamidine A Stock Solutions
-
Weighing: Allow the solid Naamidine A vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Dissolution: Dissolve the solid compound in anhydrous, high-purity DMSO to the desired concentration (e.g., 10 mM). If solubility is an issue, gentle warming (to 30-37°C) or brief sonication may be applied.
-
Aliquoting: Dispense the stock solution into single-use, amber glass or polypropylene (B1209903) vials.
-
Inert Gas Purge: For long-term storage, gently flush the headspace of each aliquot with an inert gas like argon or nitrogen before tightly sealing the cap.
-
Storage: Store the aliquots at -80°C for long-term storage (months) or at -20°C for short-term storage (weeks).[4]
Protocol 2: HPLC Method for Assessing Naamidine A Stability
This is a general method and may require optimization for your specific equipment and degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
Workflow for Stability Assessment:
Data Presentation
When conducting your stability studies, we recommend recording your data in a structured format for easy comparison.
Table 1: Recommended Storage Conditions for Naamidine A
| Form | Solvent | Temperature | Duration | Protection |
| Solid | N/A | -20°C | ≥ 1 year | Dessicate, Protect from light |
| Stock Solution | Anhydrous DMSO | -80°C | Up to 6 months | Inert gas, Protect from light |
| Stock Solution | Anhydrous DMSO | -20°C | Up to 1 month | Inert gas, Protect from light |
| Aqueous Dilution | Buffer (pH 6-7.5) | 4°C | < 24 hours | Protect from light |
Table 2: Example Data Table for a Time-Course Stability Study
| Timepoint | Storage Condition | % Naamidine A Remaining (Peak Area) | % Total Degradation Products (Peak Area) | Observations |
| T = 0 | N/A | 99.8% | 0.2% | Clear, colorless solution |
| T = 24h | 4°C, Aqueous Buffer | |||
| T = 24h | Room Temp, Aqueous Buffer | |||
| T = 1 week | -20°C, DMSO | |||
| T = 1 month | -20°C, DMSO | |||
| T = 1 month | -80°C, DMSO |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Naamidine A? A1: Anhydrous, high-purity DMSO is the recommended solvent for creating stock solutions due to its good solubilizing power for many organic molecules.[4][7][8] For aqueous assays, the DMSO stock should be diluted into the final buffer, ensuring the final DMSO concentration is compatible with your experimental system.
Q2: How should I handle solid Naamidine A? A2: Solid Naamidine A should be stored at -20°C in a tightly sealed container, preferably in a desiccator to protect it from moisture. Allow the container to warm to room temperature before opening to prevent water condensation onto the solid compound.
Q3: Is Naamidine A sensitive to pH? A3: While specific studies are lacking, compounds with phenolic and imidazole groups can be sensitive to pH.[9] Highly basic conditions (pH > 8) may deprotonate the phenol, increasing its susceptibility to oxidation. Strongly acidic conditions could potentially lead to hydrolysis over long periods. It is recommended to work in buffers with a pH range of 6.0-7.5.
Q4: Can I freeze-thaw my Naamidine A stock solution? A4: It is strongly recommended to avoid repeated freeze-thaw cycles. Each cycle can introduce atmospheric moisture and oxygen, which can degrade the compound. Prepare single-use aliquots from your main stock solution to maintain its integrity.[4]
Q5: My Naamidine A is from a marine sponge. Are there special handling considerations for marine natural products? A5: Yes, marine natural products can sometimes be complex and delicate.[10][11][12][13] General best practices include protecting them from light and oxygen, using high-purity solvents, and carefully controlling temperature. Due to their origin, ensuring no microbial contamination occurs in aqueous solutions is also important.[11]
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Naamidine A reveals a promising zinc-binding strategy for topical antifungal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. qbdgroup.com [qbdgroup.com]
- 7. researchgate.net [researchgate.net]
- 8. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Bioactive marine natural products, with emphasis on handling of water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Marine Natural Products | PPTX [slideshare.net]
- 12. The Discovery of Marine Natural Products with Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
How to minimize off-target effects of Naamidine A in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of Naamidine A in experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known primary mechanisms of action for Naamidine A?
A1: Naamidine A has two well-documented primary mechanisms of action:
-
Activation of the ERK1/2 Signaling Pathway: In mammalian cells, particularly cancer cell lines, Naamidine A has been shown to strongly induce the phosphotransferase activity of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). This sustained activation can lead to G1 cell cycle arrest and apoptosis.[1]
-
Zinc Chelation: In fungal pathogens, Naamidine A acts as a potent antifungal agent by chelating zinc ions (Zn²⁺).[2][3][4][5][6] By sequestering this essential metal cofactor, it disrupts crucial enzymatic processes and inhibits fungal growth.[2][3][4][5][6]
Q2: What are potential off-target effects of Naamidine A?
A2: Off-target effects arise when a compound interacts with unintended molecules, leading to unforeseen biological consequences. For Naamidine A, potential off-target effects could stem from:
-
Unintended Kinase Interactions: Beyond ERK1/2, Naamidine A might interact with other kinases, leading to the modulation of other signaling pathways.
-
Broad Metal Chelation: While its primary metal chelation target in fungi is zinc, it could potentially interact with other metal ions in different biological systems, disrupting the function of other metalloproteins.
-
Non-specific Cytotoxicity: At high concentrations, like many small molecules, Naamidine A may induce cytotoxicity through mechanisms unrelated to its primary targets.
Q3: How can I be sure the observed phenotype is due to an on-target effect of Naamidine A?
A3: Distinguishing on-target from off-target effects is crucial for accurate interpretation of results. Key strategies include:
-
Orthogonal Approaches: Use a structurally different compound with the same intended target. If both compounds produce the same phenotype, it is more likely an on-target effect.
-
Genetic Validation: Use techniques like siRNA or CRISPR/Cas9 to knockdown or knockout the proposed target (e.g., ERK1 or ERK2). The resulting phenotype should mimic the effect of Naamidine A if the action is on-target.
-
Rescue Experiments: For the zinc chelation mechanism, supplementing the culture medium with excess zinc should reverse the antifungal effects of Naamidine A.[2][3][4][5][6]
-
Dose-Response Analysis: A clear and potent dose-response relationship for the observed phenotype suggests a specific interaction rather than a non-specific effect.
Q4: At what concentrations should I use Naamidine A in my experiments?
A4: The optimal concentration of Naamidine A depends on the experimental system and the intended effect. Based on published data:
-
Antifungal Assays: The Minimum Inhibitory Concentration (MIC80) for Candida albicans in RPMI medium is approximately 1.56 µM.[3][4][5] For Trichophyton indotiniae, the MIC80 ranges from 12.5 to 25 µM.[4]
-
Cancer Cell Lines: Effective concentrations for inducing ERK1/2 phosphorylation and G1 arrest in A-431 cells are in the range of 0.78 to 3.13 µM.
It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line or fungal strain and assay.
Troubleshooting Guides
Issue 1: Inconsistent or No Antifungal Activity
| Possible Cause | Troubleshooting Step |
| High Zinc Concentration in Medium | Naamidine A's antifungal activity is inhibited by zinc. Use a defined, low-zinc medium like RPMI. Avoid rich media like YPD, which can chelate the compound or contain high levels of zinc.[3][4][5] |
| Compound Precipitation | Visually inspect for precipitate. Prepare fresh stock solutions and ensure the final solvent concentration (e.g., DMSO) is low (typically <0.5%). |
| Incorrect Fungal Strain or Growth Phase | Ensure you are using a susceptible fungal strain. Perform experiments on fungi in the logarithmic growth phase for consistent results. |
Issue 2: High Cytotoxicity in Mammalian Cells Unrelated to ERK1/2 Activation
| Possible Cause | Troubleshooting Step |
| Concentration Too High | Perform a dose-response curve to determine the optimal concentration that induces ERK1/2 phosphorylation without causing widespread, non-specific cell death. |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is below toxic levels (typically <0.5%) and is consistent across all treatments, including controls. |
| Off-Target Kinase Inhibition | Use a broad-spectrum kinase inhibitor panel to identify potential off-target kinases. |
| Disruption of Essential Metal Homeostasis | While primarily targeting zinc in fungi, consider the possibility of essential metal chelation in your mammalian cell line. This can be investigated using techniques like inductively coupled plasma mass spectrometry (ICP-MS) to measure intracellular metal concentrations. |
Issue 3: Difficulty Differentiating Between ERK1/2 Activation and Zinc Chelation Effects
| Possible Cause | Experimental Approach |
| Overlapping Phenotypes | Zinc Supplementation Rescue: In mammalian cells, if the observed phenotype is due to zinc chelation, adding supplemental zinc to the media should reverse the effect. MEK Inhibitor Co-treatment: To confirm the phenotype is ERK1/2-dependent, co-treat cells with Naamidine A and a specific MEK inhibitor (e.g., U0126). If the MEK inhibitor blocks the effect of Naamidine A, it confirms the involvement of the ERK pathway. ERK1/2 Knockdown/Knockout: Use siRNA or CRISPR to deplete ERK1/2. If the phenotype is lost, it is mediated by the ERK pathway. |
Data Presentation
Table 1: Antifungal Activity of Naamidine A
| Fungal Species | Medium | Effective Concentration (MIC80) | Reference |
| Candida albicans | RPMI | 1.56 µM | [3][4][5] |
| Trichophyton indotiniae | RPMI | 12.5 - 25 µM | [4] |
Table 2: Effect of Zinc Supplementation on Naamidine A Antifungal Activity
| Fungal Species | Naamidine A Concentration | Zinc Sulfate (B86663) (ZnSO₄) Concentration | Outcome | Reference |
| Candida albicans | Up to 25 µM | 6.25 µM or 87 µM | Complete rescue of fungal growth | [3] |
Experimental Protocols
Protocol 1: Validating On-Target ERK1/2 Activation by Western Blot
Objective: To determine if Naamidine A induces the phosphorylation of ERK1/2 in a dose-dependent manner.
Methodology:
-
Cell Culture and Treatment: Plate mammalian cells (e.g., A-431) and allow them to adhere overnight. Serum-starve the cells for 4-6 hours to reduce basal ERK1/2 phosphorylation. Treat cells with a dose range of Naamidine A (e.g., 0.1, 1, 5, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 15, 30, 60 minutes).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to ensure equal protein loading.
Protocol 2: Zinc Rescue Experiment for Antifungal Activity
Objective: To confirm that the antifungal activity of Naamidine A is due to zinc chelation.
Methodology:
-
Fungal Culture Preparation: Grow the fungal strain of interest (e.g., Candida albicans) to the mid-logarithmic phase in a low-zinc medium like RPMI.
-
Assay Setup: In a 96-well plate, prepare a serial dilution of Naamidine A.
-
Zinc Supplementation: To a parallel set of wells, add a final concentration of 50-100 µM zinc sulfate (ZnSO₄).
-
Inoculation: Add the fungal culture to all wells at a standardized density.
-
Incubation: Incubate the plate at the optimal temperature for the fungus (e.g., 30°C for C. albicans) for 24-48 hours.
-
Growth Measurement: Determine fungal growth by measuring the optical density at 600 nm (OD600) or using a viability stain like resazurin.
-
Data Analysis: Compare the growth in wells with Naamidine A alone to those with Naamidine A and supplemental zinc. A restoration of growth in the presence of zinc indicates a zinc chelation mechanism.[3]
Mandatory Visualization
Caption: Dual mechanisms of action of Naamidine A.
Caption: Troubleshooting workflow for unexpected results with Naamidine A.
References
- 1. benchchem.com [benchchem.com]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naamidine A reveals a promising zinc-binding strategy for topical antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Naamidine A reveals a promising zinc-binding strategy for topical antifungal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Naamidine A for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when enhancing the bioavailability of Naamidine A for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is Naamidine A and why is its bioavailability a concern for in vivo studies?
Naamidine A is a marine alkaloid originally isolated from the sponge Leucetta chagosensis.[1][2] It has demonstrated potent antitumor and antifungal activities in preclinical studies.[1][3][4][5][6] Like many marine natural products, Naamidine A is a structurally complex molecule that may exhibit poor aqueous solubility, which can limit its oral bioavailability and pose challenges for achieving therapeutic concentrations in in vivo models.[7][8][9][10] An in silico analysis suggests that while Naamidine A has a high probability of being absorbed by the gastrointestinal tract, it is poorly soluble.[11]
Q2: What are the primary mechanisms of action for Naamidine A's therapeutic effects?
Naamidine A has been shown to inhibit the epidermal growth factor (EGF)-mediated signaling pathway, which is crucial in the development of some human tumors.[3][4][12] It has been observed to induce G1 cell cycle arrest and promote apoptosis (programmed cell death) in cancer cells.[1][13] The induction of apoptosis is caspase-dependent, involving the activation of caspases 3, 8, and 9, and is independent of the Fas death receptor.[1][13] Additionally, Naamidine A's antifungal activity is linked to its ability to chelate zinc, an essential metal for fungal growth.[5][6][14]
Q3: Are there any reported in vivo efficacy data for Naamidine A?
Yes, in vivo studies using a human squamous cell carcinoma (A431) xenograft model in athymic mice have shown that Naamidine A can significantly inhibit tumor growth.[2][3][4] At a maximum tolerated dose of 25 mg/kg, it exhibited at least 85% tumor growth inhibition.[3][4] It has also shown efficacy in a mouse model of dermatomycosis caused by T. mentagrophytes.[5][6]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or variable drug exposure in plasma after oral administration. | Poor aqueous solubility of Naamidine A leading to incomplete dissolution in the gastrointestinal tract. | 1. Particle Size Reduction: Decrease the particle size of the Naamidine A powder through micronization or nanomilling to increase the surface area for dissolution.[15][16] 2. Formulation with Solubilizing Agents: Incorporate surfactants, co-solvents, or complexing agents (e.g., cyclodextrins) into the formulation to enhance solubility.[15][17] |
| Precipitation of Naamidine A in the gastrointestinal tract upon dilution of a liquid formulation. | The drug concentration in the formulation exceeds its solubility in gastrointestinal fluids. | 1. Lipid-Based Formulations: Formulate Naamidine A in a self-emulsifying drug delivery system (SEDDS), self-microemulsifying drug delivery system (SMEDDS), or self-nanoemulsifying drug delivery system (SNEDDS). These systems form fine oil-in-water emulsions upon contact with gastrointestinal fluids, keeping the drug in a solubilized state.[15][17] 2. Amorphous Solid Dispersions: Prepare a solid dispersion of Naamidine A in a hydrophilic polymer matrix. This stabilizes the drug in a high-energy amorphous state, improving its dissolution rate and apparent solubility.[18][19] |
| High first-pass metabolism leading to low systemic bioavailability. | Extensive metabolism of Naamidine A in the liver before it reaches systemic circulation. | 1. Lipid-Based Formulations: Certain lipid-based formulations can promote lymphatic transport of the drug, thereby bypassing the liver and reducing first-pass metabolism.[19] 2. Prodrug Approach: Synthesize a prodrug of Naamidine A that is more resistant to first-pass metabolism and is converted to the active drug in vivo.[15][16] |
| Inconsistent results between different batches of in vivo experiments. | Variability in the physical properties of the Naamidine A solid form (e.g., crystallinity, particle size) or instability of the formulation. | 1. Thorough Physicochemical Characterization: Characterize each batch of Naamidine A for its solid-state properties. 2. Stability-Indicating Assays: Develop and validate analytical methods to assess the stability of the Naamidine A formulation under relevant storage and experimental conditions. |
Data Presentation: Strategies to Enhance Bioavailability
The following table summarizes potential formulation strategies to enhance the bioavailability of poorly water-soluble compounds like Naamidine A.
| Technology | Potential Advantage | Potential Disadvantage |
| Nanoparticles and Solid Lipid Nanoparticles | Controlled-release of drug, reduced variability in absorption.[17] | Low drug loading capacity, potential for drug expulsion after polymorphic transition, high water content in the formulation.[17] |
| Lipid Solutions (LFCS Type I) | Generally Recognized As Safe (GRAS) status of excipients, simple and effective for lipophilic drugs, presents the drug in a dissolved state.[17] | Poor solvent capacity, limited to highly lipophilic or very potent drugs, requires encapsulation.[17] |
| Self-Emulsifying Drug Delivery Systems (SEDDS) and SMEDDS (LFCS Type II or Type III) | Rapid absorption and reduced variability, absorption is not dependent on digestion.[17] | Surfactants may be poorly tolerated with chronic use, requires effective sealing in capsules, possible loss of solvent capacity upon dispersion (Type III).[17] |
| Solid or Semisolid SEDDS | Can be prepared as a free-flowing powder, can be filled into capsules or compressed into tablets, reduced risk of capsule leakage.[17] | Surfactants may be poorly tolerated with chronic use, physical stability of the product can be a concern, potential for drug or polymer crystallization.[17] |
| Amorphous Solid Dispersions | Stabilizes the drug in a high-energy, more soluble amorphous form, improves dissolution rate.[19] | Physical instability and potential for recrystallization of the drug over time.[18] |
Experimental Protocols
Preparation of a Naamidine A Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate Naamidine A in a lipid-based system to enhance its solubility and oral absorption.
Materials:
-
Naamidine A
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, Propylene glycol)
-
Vortex mixer
-
Water bath
Method:
-
Solubility Screening: Determine the solubility of Naamidine A in various oils, surfactants, and co-surfactants to select appropriate excipients.
-
Formulation Preparation: a. Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial. b. Heat the mixture in a water bath to 40-60°C to ensure homogeneity. c. Add the accurately weighed amount of Naamidine A to the excipient mixture. d. Vortex the mixture until the drug is completely dissolved.
-
Characterization: a. Self-Emulsification Assessment: Add a small volume of the SEDDS formulation to a larger volume of aqueous medium (e.g., water or simulated gastric fluid) with gentle agitation. Observe the formation of an emulsion. b. Droplet Size Analysis: Determine the globule size and polydispersity index of the resulting emulsion using a dynamic light scattering instrument.
Preparation of a Naamidine A Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of Naamidine A to improve its dissolution rate.
Materials:
-
Naamidine A
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl methylcellulose (B11928114) (HPMC))
-
Organic solvent (e.g., Methanol, Ethanol, Acetone)
-
Rotary evaporator
-
Vacuum oven
Method:
-
Solvent Selection: Identify a common solvent that can dissolve both Naamidine A and the selected polymer.
-
Formulation Preparation: a. Dissolve the desired amounts of Naamidine A and the polymer in the selected solvent in a round-bottom flask. b. Attach the flask to a rotary evaporator. c. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C). d. Once the solvent is removed, a thin film will form on the flask wall. e. Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Characterization: a. Solid-State Characterization: Analyze the solid dispersion using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm the amorphous nature of Naamidine A. b. Dissolution Testing: Perform in vitro dissolution studies to compare the dissolution rate of the ASD with that of the crystalline Naamidine A.
Visualizations
Signaling Pathway of Naamidine A-Induced Apoptosis
Caption: Naamidine A induces apoptosis through caspase activation.
Experimental Workflow for Enhancing Bioavailability
Caption: Workflow for developing a Naamidine A formulation.
Logical Relationship for Troubleshooting Low Bioavailability
Caption: Troubleshooting low bioavailability of Naamidine A.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. US5574057A - Naamidine A extracted from sea sponges and methods for its use as an anti-tumor agent - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Studies of the biological activity of naamidine A | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]
- 13. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. upm-inc.com [upm-inc.com]
Refining dosage and administration of Naamidine A in animal models
This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting advice for refining the dosage and administration of Naamidine A in animal models.
Frequently Asked Questions (FAQs)
Q1: What is Naamidine A and what are its known mechanisms of action?
Naamidine A is a 2-aminoimidazole alkaloid natural product originally isolated from the calcareous sponge Leucetta chagosensis.[1] It has demonstrated potential as both an antifungal and an anticancer agent through distinct mechanisms:
-
Antifungal Activity: Naamidine A's primary antifungal mechanism is believed to be metal chelation.[2][3] It effectively binds zinc ions, and its antifungal activity can be abolished by supplementing culture medium with excess zinc.[2][4][5]
-
Anticancer Activity: In cancer cell lines, Naamidine A selectively inhibits Epidermal Growth Factor (EGF)-mediated cell growth.[6] It is the first known small molecule to stimulate the phosphotransferase activity of the extracellular signal-regulated kinases (ERKs), specifically ERK1 and ERK2.[1][6] This sustained ERK activation leads to an increase in p21[CIP1], inhibition of cyclin-dependent kinase 2 (cdk2), and subsequent cell cycle arrest in the G1 phase.[1]
Q2: What are the recommended starting doses and administration routes for Naamidine A in animal models?
Published data on Naamidine A is limited to a topical antifungal model and a systemic anticancer model. Systemic pharmacokinetic and comprehensive toxicity data are not widely available. Researchers should perform initial dose-ranging studies to determine the optimal dose for their specific model and route.
Q3: How should Naamidine A be formulated for administration?
Formulation depends on the route of administration.
-
Topical Administration: For a mouse model of dermatomycosis, Naamidine A has been successfully formulated as a 1% w/v cream.[5]
-
Systemic Administration: Specific vehicles for systemic administration of Naamidine A are not detailed in the available literature. Researchers must determine the solubility and stability of the compound in common vehicles (e.g., saline, PBS with a co-solvent like DMSO, cyclodextrin (B1172386) solutions, or oil-based vehicles). It is critical to perform small-scale solubility tests before preparing a large batch for dosing.[7]
Q4: What are the known signs of toxicity or adverse effects?
Q5: How should Naamidine A be stored?
Specific storage conditions for Naamidine A are not published. However, for a related compound, Naamidine J, short-term storage at 0 - 4°C (days to weeks) and long-term storage at -20°C (months to years) in a dry, dark environment is recommended.[9] This serves as a reasonable starting point for Naamidine A.
Data Presentation
Table 1: Naamidine A Dosage and Administration in Animal Models
| Indication | Animal Model | Route | Dosage | Treatment Schedule | Efficacy Result |
| Antifungal | Immunocompromised male CD-1 mice (T. mentagrophytes infection) | Topical | 1% w/v cream (~0.1-0.3 g per lesion) | Twice daily for 7 days | Near complete eradication of skin fungal burden.[3] |
| Anticancer | Nude mice (A431 epidermal carcinoma xenograft) | Not specified | 25 mg/kg | Not specified | 87.4% tumor growth inhibition.[6] |
Table 2: Example Formulation for Topical Administration
| Component | Concentration | Purpose |
| Naamidine A | 1% w/v | Active Pharmaceutical Ingredient |
| Cetylstearyl alcohol | 7% w/v | Emulsifier / Thickener |
| Stearyl alcohol | 1.5% w/v | Emollient / Thickener |
| Eumulgin B25 | 1.5% w/v | Emulsifier |
| Liquid paraffin | 12% v/v | Emollient / Vehicle |
| Purified Water | q.s. to 100% | Vehicle |
| This formulation was used in a published mouse dermatomycosis study.[5] |
Experimental Protocols
Protocol 1: Topical Administration in a Mouse Dermatomycosis Model This protocol is adapted from a published study.[2][5]
-
Animal Model: Use immunocompromised male CD-1 mice.
-
Infection: Anesthetize mice (e.g., ketamine/xylazine). Shave a 3x3 cm area on the back and gently scrape with sandpaper. Apply a conidial suspension of T. mentagrophytes (e.g., 50 µL of 1 × 10⁹ CFU/mL) to the denuded skin.
-
Infection Establishment: Allow the infection to establish for 5 days.
-
Formulation Preparation: Prepare a 1% w/v Naamidine A cream as described in Table 2. Also prepare a vehicle-only cream for the control group.
-
Dosing: Beginning on day 5 post-infection, apply approximately 0.1 to 0.3 grams of the 1% Naamidine A cream or vehicle control cream directly to the lesion.
-
Treatment Schedule: Administer the topical treatment twice daily for 7 consecutive days.
-
Endpoint Analysis: At the end of the treatment period, euthanize the animals. Resect the infected skin, weigh it, homogenize it in PBS, and plate serial dilutions on appropriate agar (B569324) to quantify the colony-forming units (CFU) per gram of tissue.
Protocol 2: General Guidance for Preparing a Solution for Systemic Administration
Disclaimer: The following is a general guide. The optimal vehicle for Naamidine A must be empirically determined.
-
Solubility Testing: Test the solubility of Naamidine A in small volumes of various common vehicles (e.g., Sterile Saline, PBS, 5% DMSO in saline, 10% Solutol in water, 20% Hydroxypropyl-β-cyclodextrin in water).
-
Vehicle Selection: Choose the vehicle that dissolves the compound to the target concentration and is known to be safe for the intended route of administration (e.g., intraperitoneal, oral gavage).[7]
-
Dose Calculation: Calculate the required amount of Naamidine A based on the desired dose (e.g., mg/kg) and the average weight of the animals. For example, for a 25 mg/kg dose in a 20g mouse, you need 0.5 mg of the compound per mouse.
-
Stock Solution Preparation: Prepare a stock solution at a concentration that allows for a reasonable injection volume (e.g., 5-10 mL/kg for mice).[10] For a 2.5 mg/mL stock solution to deliver 25 mg/kg, you would administer 10 mL/kg (or 0.2 mL for a 20g mouse).
-
Preparation Steps: a. Weigh the required amount of Naamidine A in a sterile container. b. If using a co-solvent like DMSO, first dissolve the compound in the minimal required volume of DMSO. c. Slowly add the primary vehicle (e.g., saline) while vortexing or stirring to prevent precipitation. d. Visually inspect the final solution to ensure it is clear and free of particulates. If necessary, filter through a 0.22 µm syringe filter for parenteral routes.
-
Administration: Administer the prepared solution to the animals immediately or store as per stability data (which must be determined).
Troubleshooting Guide
Problem 1: Lack of efficacy in an antifungal model.
-
Possible Cause: Interference from zinc in the animal's diet or environment.
-
Troubleshooting Steps:
-
Review the composition of the animal chow for high levels of zinc.
-
Ensure that drinking water is not from galvanized containers that could leach zinc.
-
Confirm the in vitro activity of your batch of Naamidine A against the specific fungal strain, and verify that this activity is reversible with the addition of zinc.[2][3]
-
Problem 2: High variability in tumor growth in an anticancer model.
-
Possible Cause: The chosen cancer model does not rely on the EGFR/ERK signaling pathway.
-
Troubleshooting Steps:
-
Confirm that your cell line/xenograft model overexpresses EGFR and has a constitutively active or EGF-responsive Ras-ERK pathway.[1][6]
-
Verify the dose and administration route are sufficient to achieve adequate tumor exposure. Consider pilot pharmacokinetic studies.
-
Ensure consistency in tumor implantation technique and animal genetics.[11]
-
Problem 3: Compound precipitates out of solution during formulation.
-
Possible Cause: Poor solubility of Naamidine A in the chosen vehicle.
-
Troubleshooting Steps:
-
Re-evaluate solubility using a panel of different vehicles or co-solvents.[12][13]
-
Consider using solubility enhancers like cyclodextrins.[13]
-
If a solution is not feasible, consider preparing a homogenous suspension for administration (e.g., in 0.5% methylcellulose), ensuring it is uniformly mixed before each animal is dosed.[7]
-
Problem 4: Skin irritation observed after topical application.
-
Possible Cause: Irritation from the compound itself or from one of the components in the cream vehicle.
-
Troubleshooting Steps:
-
Treat a cohort of healthy (non-infected) animals with the 1% Naamidine A cream and another with the vehicle-only cream.
-
Observe for signs of erythema, edema, or other signs of irritation.
-
If the vehicle alone causes irritation, it must be reformulated. If Naamidine A is the cause, consider lowering the concentration and extending the treatment duration.
-
Visualizations
Caption: Anticancer signaling pathway of Naamidine A via ERK stimulation.
Caption: Experimental workflow for a topical antifungal efficacy study.
Caption: Troubleshooting flowchart for lack of in vivo efficacy.
References
- 1. Studies of the biological activity of naamidine A | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]
- 2. Naamidine A reveals a promising zinc-binding strategy for topical antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Naamidine A and Selective Access to N2-Acyl-2-aminoimidazole Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 9. medkoo.com [medkoo.com]
- 10. iiste.org [iiste.org]
- 11. Influence of genetic composition of test-animal populations on chronic toxicity studies used for risk estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Formulation, Development, Characterization and Solubility Enhancement of Amisulpride | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
How to control for zinc concentration in Naamidine A antifungal assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Naamidine A in antifungal assays, with a specific focus on controlling for zinc concentration.
Frequently Asked Questions (FAQs)
Q1: Why is controlling zinc concentration crucial for Naamidine A antifungal assays?
A1: The antifungal activity of Naamidine A is directly linked to its ability to chelate zinc.[1][2][3] Naamidine A sequesters zinc ions (Zn²⁺), which are essential for fungal growth and various cellular processes.[1][2] In environments with high zinc concentrations, the antifungal efficacy of Naamidine A is significantly reduced or even abolished.[1][4][5][6] Therefore, controlling zinc levels in your assay is paramount to accurately determine the minimum inhibitory concentration (MIC) and understand the mechanism of action of Naamidine A.
Q2: What is the proposed mechanism of action for Naamidine A?
A2: Naamidine A's primary antifungal mechanism is the disruption of zinc homeostasis in fungal cells.[2] It is believed to act by sequestering extracellular zinc and/or interfering with intracellular zinc functions, thereby depriving the fungus of this essential micronutrient.[1]
Q3: Should I use a specific type of growth medium for my assays?
A3: Yes, it is recommended to use a defined minimal medium like RPMI-1640.[1][3] Nutrient-rich media, such as YPD, may contain higher and more variable concentrations of zinc, which can interfere with the activity of Naamidine A.[1] Using a defined medium allows for more precise control over the baseline zinc concentration.
Q4: How can I create zinc-limited conditions in my assay?
A4: Zinc-limited conditions can be achieved by using a defined minimal medium and, if necessary, by adding a zinc-specific chelator. Common chelators used for this purpose include Diethylenetriaminepentaacetic acid (DTPA) and N,N,N',N'-tetrakis(2-pyridylmethyl)ethane-1,2-diamine (TPEN).[7] It is important to titrate the chelator concentration to ensure it limits zinc availability without causing direct toxicity to the fungal cells.
Q5: How do I prepare zinc-supplemented media to confirm Naamidine A's mechanism of action?
A5: To confirm that Naamidine A's activity is zinc-dependent, you can supplement your assay medium with a known concentration of a zinc salt, such as zinc sulfate (B86663) (ZnSO₄). The addition of excess zinc should rescue fungal growth in the presence of Naamidine A.[1][3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Naamidine A shows no or low antifungal activity. | High intrinsic zinc concentration in the growth medium. | Switch to a defined minimal medium like RPMI-1640. Consider treating the medium with a chelating resin (e.g., Chelex 100) to remove trace metals, and then re-supplementing with all essential metals except for a controlled, low amount of zinc. |
| Inappropriate type of growth medium used (e.g., YPD). | Use a defined minimal medium such as RPMI-1640 for all Naamidine A assays.[1] | |
| Incorrect pH of the medium. | Ensure the pH of the assay medium is buffered and maintained at a level optimal for both fungal growth and Naamidine A activity. | |
| Inconsistent MIC values for Naamidine A across experiments. | Fluctuation in the basal zinc concentration of the media batches. | Prepare a large batch of zinc-controlled medium for a series of experiments. Always quantify the zinc concentration of a new batch of medium before use. |
| Contamination of reagents or glassware with zinc. | Use high-purity water and acid-washed glassware to minimize zinc contamination. | |
| Fungal growth is inhibited even in the zinc-supplemented control wells (without Naamidine A). | The concentration of the zinc supplement is too high, leading to toxicity. | Determine the optimal zinc concentration range for your fungal strain. Perform a dose-response experiment with varying zinc concentrations to identify the range that supports robust growth without being toxic. |
| The zinc salt used is not dissolving properly. | Ensure the zinc salt is fully dissolved in the medium. Prepare a concentrated, sterile stock solution of the zinc salt and add it to the medium aseptically. | |
| The addition of a zinc chelator (e.g., DTPA, TPEN) inhibits fungal growth in the absence of Naamidine A. | The concentration of the chelator is too high and is causing direct toxicity. | Perform a dose-response experiment with the chelator alone to determine the highest concentration that does not significantly inhibit fungal growth. This concentration can then be used to create zinc-limited conditions for the Naamidine A assay. |
Quantitative Data Summary
The following table summarizes key quantitative data from studies on Naamidine A and zinc.
| Parameter | Fungal Species | Value | Medium/Condition | Reference |
| MIC of Naamidine A | Candida albicans | 1.56 µM | RPMI-1640 | [1] |
| MIC of Naamidine A | Trichophyton indotineae (terbinafine-sensitive) | 12.5 - 25 µM | RPMI-1640 | [1] |
| MIC of Naamidine A | Trichophyton indotineae (terbinafine-resistant) | 12.5 - 25 µM | RPMI-1640 | [1] |
| Zinc Supplementation (Low) | Candida albicans | 6.25 µM | RPMI-1640 | [3] |
| Zinc Supplementation (High) | Candida albicans | 87 µM | RPMI-1640 | [3] |
Experimental Protocols
Protocol 1: Preparation of Zinc-Supplemented RPMI-1640 Medium
This protocol describes the preparation of RPMI-1640 medium with a defined concentration of zinc.
Materials:
-
RPMI-1640 powder (without L-glutamine, sodium bicarbonate, and phenol (B47542) red)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Zinc sulfate heptahydrate (ZnSO₄·7H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
L-glutamine
-
MOPS (3-(N-morpholino)propanesulfonic acid) buffer
-
Sterile filtration unit (0.22 µm pore size)
-
Acid-washed glassware
Procedure:
-
Prepare a 10 mM stock solution of ZnSO₄·7H₂O in high-purity water. Sterilize by filtration and store at 4°C.
-
In a sterile, acid-washed beaker, dissolve the RPMI-1640 powder in high-purity water to 90% of the final volume.
-
Add L-glutamine to a final concentration of 2 mM.
-
Add MOPS buffer to a final concentration of 0.165 M.
-
Adjust the pH to 7.0 using 1 M NaOH.
-
Add the desired volume of the sterile 10 mM ZnSO₄ stock solution to achieve the target final zinc concentration (e.g., for 10 µM zinc, add 1 mL of the stock solution to 1 L of medium).
-
Add sodium bicarbonate to a final concentration of 2 g/L.
-
Bring the medium to the final volume with high-purity water.
-
Sterilize the final medium by passing it through a 0.22 µm filter.
-
Store the prepared medium at 4°C.
Protocol 2: Antifungal Susceptibility Testing using Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Zinc-controlled RPMI-1640 medium (prepared as in Protocol 1)
-
Naamidine A stock solution (in an appropriate solvent, e.g., DMSO)
-
Fungal inoculum, adjusted to the desired concentration in saline or RPMI-1640
-
Sterile 96-well microtiter plates
-
Multichannel pipette
Procedure:
-
Prepare serial two-fold dilutions of Naamidine A in the zinc-controlled RPMI-1640 medium in a 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control well.
-
Prepare the fungal inoculum to a concentration of 0.5-2.5 x 10³ cells/mL in the same medium.
-
Add 100 µL of the fungal inoculum to each well of the microtiter plate, bringing the final volume to 200 µL.
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC, which is the lowest concentration of Naamidine A that causes a significant inhibition of fungal growth (typically ≥50%) compared to the drug-free control.
Visualizations
Caption: Workflow for Naamidine A antifungal susceptibility testing.
Caption: Proposed mechanism of Naamidine A's antifungal activity.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. journals.asm.org [journals.asm.org]
- 4. A novel zinc-chelating compound has antifungal activity against a wide range of Candida species, including multidrug-resistant Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Metal Chelation by a Thiosemicarbazone Derivative Interferes with Mitochondrial Respiration and Ribosome Biogenesis in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Metal Chelation as a Powerful Strategy to Probe Cellular Circuitry Governing Fungal Drug Resistance and Morphogenesis | PLOS Genetics [journals.plos.org]
Mitigating cytotoxicity of Naamidine A in non-cancerous cell lines
Welcome to the technical support center for Naamidine A. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the cytotoxicity of Naamidine A, with a focus on mitigating its effects in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of cytotoxicity for Naamidine A?
Naamidine A primarily induces caspase-dependent apoptosis in susceptible cells.[1][2] This process is characterized by the disruption of the mitochondrial membrane potential and the activation of initiator caspases (caspase-8 and caspase-9) and effector caspases (caspase-3).[1][2] Notably, this apoptotic induction appears to be independent of the p53 tumor suppressor protein and the MEK/ERK signaling pathway.[2]
Q2: Is Naamidine A cytotoxic to non-cancerous cell lines?
Yes, Naamidine A can exhibit cytotoxicity towards non-cancerous cell lines. While some studies have focused on its potent anti-cancer effects, it has been observed to affect immortalized and non-transformed cells.[2][3] For instance, one study reported no significant difference in the antiproliferative activity of Naamidine A between the MCF-7 breast cancer cell line and the non-tumorigenic MCF-10A breast epithelial cell line.[3]
Q3: How can I mitigate the cytotoxicity of Naamidine A in my non-cancerous cell line experiments?
Recent studies suggest that Naamidine A's cytotoxic mechanism is linked to its ability to bind zinc.[4][5][6][7][8] Its antifungal activity, for example, is abolished in the presence of excess zinc.[5][6][7][8] This suggests that zinc supplementation in the cell culture medium could be a potential strategy to mitigate its cytotoxic effects in non-cancerous cells. It is hypothesized that Naamidine A may act as a zinc ionophore, disrupting intracellular zinc homeostasis, which can lead to cytotoxicity.[4]
Q4: What are the primary cellular targets of Naamidine A?
Extracellular signal-regulated kinases 1 and 2 (ERK1/2) have been identified as primary cellular targets of Naamidine A.[9] It has been shown to strongly induce the phosphotransferase activity of ERK enzymes.[9]
Q5: I am observing high variability in my cytotoxicity assay results with Naamidine A. What could be the cause?
High variability in cytotoxicity assays can stem from several factors:
-
Compound Solubility: Ensure Naamidine A is fully dissolved in the vehicle solvent (e.g., DMSO) before further dilution in culture medium. Precipitation can lead to inconsistent concentrations.
-
Cell Seeding Density: Inconsistent cell numbers across wells can significantly impact the results. It is crucial to ensure a uniform cell density at the start of the experiment.[10]
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter compound concentrations and affect cell growth. It is recommended to fill the perimeter wells with sterile PBS or media and not use them for experimental data.[10]
-
Inconsistent Incubation Times: Ensure that the duration of cell seeding, compound treatment, and assay reagent addition is consistent across all experiments.[10]
Troubleshooting Guides
Issue 1: High background signal or low signal-to-noise ratio in cytotoxicity assays.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Phenol (B47542) Red Interference | Use phenol red-free medium, as it can quench fluorescence in certain assays.[11] |
| Compound Interference | Run a control with Naamidine A in cell-free medium to check if it reacts with the assay reagents. |
| Suboptimal Reagent Concentration | Titrate the concentration of the assay reagent (e.g., MTT, resazurin, DNA binding dyes) to find the optimal concentration for your cell line.[11] |
| Incorrect Wavelength Settings | Ensure the microplate reader is set to the correct excitation and emission wavelengths for your specific assay. |
Issue 2: Unexpectedly high cytotoxicity in control (vehicle-treated) wells.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Solvent Toxicity | The concentration of the vehicle solvent (e.g., DMSO) may be too high. Keep the final solvent concentration low, typically below 0.5% for DMSO.[10] |
| Cell Health | Use cells that are in the logarithmic growth phase and have a low passage number. Over-confluent or unhealthy cells can be more susceptible to stress.[10] |
| Contamination | Check for microbial contamination (e.g., mycoplasma) in your cell cultures, which can affect cell viability. |
Issue 3: Naamidine A appears less potent than expected (high IC50 value).
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Compound Degradation | Store Naamidine A stock solutions at -20°C or -80°C and protect from light. Prepare fresh dilutions for each experiment. |
| Cell Line Resistance | The chosen cell line may have intrinsic resistance mechanisms. Consider using a different cell line or a positive control compound known to be potent in that line. |
| Insufficient Incubation Time | The duration of exposure to Naamidine A may be too short. Perform a time-course experiment to determine the optimal incubation period.[10] |
Quantitative Data Summary
The following table summarizes the reported cytotoxic concentrations of Naamidine A and a related synthetic analogue in various cell lines.
| Compound | Cell Line | Cell Type | IC50 / EC50 (µM) | Reference |
| Naamidine A | EGFR-transfected NIH3T3 | Mouse Fibroblast | 11.3 | [3] |
| Naamidine A | MCF-7 | Human Breast Cancer | 5.9 | [3] |
| Naamidine A | MCF-10A | Human Breast Epithelial (Non-cancerous) | 8.1 | [3] |
| Zinaamidole A (ZNA) | Tumor Cells | 4.12 | [4] |
Experimental Protocols
General Protocol for Assessing Cytotoxicity using MTT Assay
This protocol provides a standard methodology for determining the cytotoxic effects of Naamidine A.
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count and assess viability (should be >95%).
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of Naamidine A in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of Naamidine A in cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add the medium containing the different concentrations of Naamidine A. Include vehicle-only controls.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only) from all readings.
-
Normalize the data to the vehicle control to calculate the percentage of cell viability.
-
Plot the percentage of viability against the logarithm of the Naamidine A concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations
References
- 1. The marine alkaloid naamidine A promotes caspase-dependent apoptosis in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The marine alkaloid naamidine A promotes caspase-dependent apoptosis in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Naamidine A and Selective Access to N2-Acyl-2-aminoimidazole Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Cancer-Selective Zinc Ionophore Inspired by the Natural Product Naamidine A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naamidine A reveals a promising zinc-binding strategy for topical antifungal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Naamidine A reveals a promising zinc-binding strategy for topical antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Studies of the biological activity of naamidine A | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]
- 10. benchchem.com [benchchem.com]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Purifying Synthesized Naamidine A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of synthesized Naamidine A.
Troubleshooting Guide
Low purity of the final compound is a frequent issue in multi-step organic syntheses. This guide outlines common problems observed during the purification of Naamidine A, their potential causes, and recommended solutions.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Initial Synthesis (Crude Product) | 1. Incomplete reaction during the final cyclization step. 2. Formation of N²,N²-diacylated byproducts.[1][2] 3. Presence of unreacted starting materials or reagents. 4. Degradation of the product under reaction conditions. | 1. Monitor reaction progress closely using TLC or LC-MS to ensure completion. 2. Utilize a regioselective hydroamination strategy to form an N³-protected cyclic ene-guanidine intermediate, which prevents diacylation.[2][3] 3. Perform an initial workup with an aqueous wash (e.g., saturated NaHCO₃) to remove acidic reagents.[2] 4. Use flash column chromatography as the first purification step to remove the majority of impurities.[2][3] |
| Product Discoloration (Yellow to Brown Solid) | 1. Presence of colored impurities from starting materials. 2. Oxidation of the 2-aminoimidazole core or phenolic groups. 3. Thermal degradation during solvent removal or heating. | 1. Ensure purity of starting materials before synthesis. 2. Conduct purification steps under an inert atmosphere (e.g., nitrogen or argon).[4] 3. Use minimal heat for solvent evaporation (rotary evaporator with a low-temperature water bath). 4. Consider treating a solution of the crude product with a small amount of activated charcoal before filtration (use with caution as it may adsorb the product).[4] |
| Multiple Spots on TLC After Column Chromatography | 1. Co-elution of impurities with similar polarity to Naamidine A. 2. Inappropriate solvent system for chromatography. 3. Overloading the silica (B1680970) gel column. | 1. Re-purify the collected fractions using a different purification method, such as preparative HPLC with a C18 column.[5] 2. Optimize the solvent system for flash chromatography. A common system is toluene/methanol (B129727) with 1% triethylamine (B128534) (Et₃N) to prevent peak tailing.[2] 3. Use an appropriate column size and sample-to-silica ratio (typically 1:50 to 1:100 by weight). |
| Low Final Yield After Purification | 1. Product loss during multiple purification steps. 2. Adsorption of the polar product onto silica gel. 3. Degradation on acidic silica gel. | 1. Minimize the number of purification steps. Combine fractions of similar purity before solvent evaporation. 2. Add a basic modifier like triethylamine (Et₃N) to the chromatography solvent to reduce interaction with silica.[2] 3. Use neutral or deactivated silica gel for chromatography. |
Purification Method Comparison
The choice of purification technique is critical for achieving high purity. The following table provides a comparative overview of common methods used for alkaloids like Naamidine A.[6]
| Purification Method | Typical Purity Achieved | Typical Recovery Rate | Primary Application | Key Considerations |
| Recrystallization | 95-99% | 60-80% | Final purification of solid compounds. | Requires finding a suitable solvent system; not effective for removing impurities with similar solubility.[4] |
| Flash Column Chromatography | 85-98% | 70-90% | Primary purification of crude reaction mixtures.[2][3] | Best for separating compounds with different polarities. The basic nature of Naamidine A may require a basic modifier in the eluent.[2][7] |
| Preparative HPLC | >99% | 50-70% | Final purification to achieve high-purity analytical standards. | High resolution for separating closely related impurities.[5][8] Lower sample capacity and higher cost. |
| Strong Cation Exchange (SCX) Chromatography | >98% | 80-95% | "Catch-and-release" purification of basic compounds like alkaloids.[7] | Highly selective for basic compounds, effectively removing neutral and acidic impurities.[7] |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a standard method for the initial purification of the crude Naamidine A product.
-
Column Preparation: Select a column of appropriate size. Prepare a slurry of silica gel in the starting eluent (e.g., 95:5 Toluene/Methanol + 1% Et₃N). Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
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Sample Loading: Dissolve the crude Naamidine A in a minimal amount of a polar solvent (like methanol or DCM). Pre-adsorb the sample onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add the dried sample to the top of the prepared column.
-
Elution: Begin elution with the starting solvent system. Gradually increase the polarity by increasing the percentage of methanol as the chromatography progresses.
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Fraction Collection: Collect fractions in test tubes and monitor the elution using Thin Layer Chromatography (TLC) with a UV lamp for visualization.
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Analysis and Pooling: Analyze the collected fractions by TLC. Combine the fractions containing the pure product.
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Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure using a rotary evaporator to yield the purified product.[2]
Protocol 2: Preparative Reversed-Phase HPLC (RP-HPLC)
This method is ideal for final polishing to achieve analytical-grade purity.
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System Preparation: Use a C18 column. Equilibrate the column with the starting mobile phase (e.g., a mixture of water and acetonitrile, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape).[5]
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Sample Preparation: Dissolve the partially purified Naamidine A in the mobile phase or a compatible solvent like methanol. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[2]
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Injection and Elution: Inject the sample onto the column. Elute using a gradient system, gradually increasing the concentration of the organic solvent (e.g., acetonitrile) over time.
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Detection and Fraction Collection: Monitor the elution profile with a UV detector.[5] Collect the peak corresponding to Naamidine A.
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Solvent Removal: Remove the solvents from the collected fraction, typically by lyophilization (freeze-drying) if TFA is used, or by rotary evaporation for other volatile solvents.
Visualizations
Caption: General workflow for the purification of synthesized Naamidine A.
Caption: Decision tree for selecting a purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in Naamidine A synthesis?
The primary impurities often arise from side reactions and unreacted starting materials. A key side product can be the N²,N²-diacylated 2-aminoimidazole, which forms when the free 2-aminoimidazole is acylated without a protecting group on N³.[1][2] Other common impurities include residual reagents from the Pictet-Spengler or related cyclization reactions.[9][10]
Q2: Why is triethylamine (Et₃N) added to the solvent system during column chromatography?
Naamidine A is a basic alkaloid due to its guanidine (B92328) and imidazole (B134444) moieties.[1] Silica gel is weakly acidic and can cause strong, irreversible adsorption or peak tailing of basic compounds. Adding a small amount of a volatile base like triethylamine to the eluent neutralizes the acidic sites on the silica, leading to better peak shapes and improved recovery of the product.[2]
Q3: My purified product is a bright yellow solid. Is this the correct appearance?
Yes, published synthesis procedures describe the purified related intermediate as a bright yellow solid.[2] The color is characteristic of the conjugated system within the Naamidine A structure. However, a brown or dark, tar-like appearance may indicate the presence of impurities or degradation.
Q4: Can I use normal-phase HPLC instead of reversed-phase?
While possible, reversed-phase HPLC (using a C18 or C8 column) is generally more effective and reproducible for purifying polar and basic compounds like Naamidine A.[5] Normal-phase HPLC on a silica column can suffer from the same issues as flash chromatography (poor peak shape, low recovery) unless a suitable mobile phase modifier is used.
Q5: How should I store the purified Naamidine A?
As with many complex natural products, Naamidine A should be stored as a solid in a tightly sealed vial, protected from light, and kept at a low temperature (e.g., -20°C) to prevent degradation over time. Storing under an inert atmosphere (argon or nitrogen) can provide additional protection against oxidation.
References
- 1. Synthesis of Naamidine A and Selective Access to N(2)-Acyl-2-aminoimidazole Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Naamidine A and Selective Access to N2-Acyl-2-aminoimidazole Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Alkaloid Purification - Lifeasible [lifeasible.com]
- 7. teledyneisco.com [teledyneisco.com]
- 8. study.com [study.com]
- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 10. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Naamidine A signaling pathway analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying the signaling pathways affected by Naamidine A.
Frequently Asked Questions (FAQs)
Q1: What is the primary signaling pathway targeted by Naamidine A in cancer cell lines?
A1: In cancer cells, particularly those overexpressing the Epidermal Growth Factor Receptor (EGFR), Naamidine A selectively inhibits EGF-mediated cell growth.[1] Its primary mechanism involves the sustained stimulation of the phosphotransferase activity of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), which are key components of the MAP kinase pathway.[2] This prolonged ERK activation leads to the upregulation of the cell cycle inhibitor p21, resulting in G1 phase cell cycle arrest and inhibition of DNA synthesis.[1][2]
Q2: How does the antifungal mechanism of Naamidine A differ from its anticancer mechanism?
A2: The antifungal activity of Naamidine A operates through a completely different mechanism. It acts as a zinc-binding agent, effectively chelating zinc and disrupting essential zinc-dependent processes in fungal pathogens.[3][4][5][6][7] This is in contrast to its anticancer effect, which is a targeted modulation of a specific host cell signaling pathway.[1][2] The antifungal activity can be abolished by supplementing the growth medium with excess zinc.[3][4]
Q3: What are the known quantitative measures of Naamidine A's activity?
A3: The bioactivity of Naamidine A has been quantified in both cancer cell proliferation and antifungal contexts. The tables below summarize key findings.
Table 1: Anticancer Activity of Naamidine A
| Cell Line/Model | Parameter | Value | Reference |
| EGFR-transfected NIH3T3 cells | IC50 (EGF-mediated growth) | 11.3 µM | [1] |
| EGFR-transfected NIH3T3 cells | IC50 (Insulin-mediated growth) | 242 µM | [1] |
| A431 Epidermal Carcinoma Xenografts | Tumor Growth Inhibition (25 mg/kg) | 87.4% | [1] |
Table 2: Antifungal Activity of Naamidine A
| Fungal Species | Strain | Parameter (in RPMI medium) | Value | Reference |
| Candida albicans | CaSS1 | MIC80 | 1.56 µM | [3][4] |
| Trichophyton indotiniae | CI 633/P/23 (Terbinafine-sensitive) | MIC80 | 12.5–25 µM | [3] |
| Trichophyton indotiniae | 18 (Terbinafine-resistant) | MIC80 | 12.5–25 µM | [3] |
| Trichophyton indotiniae | V245-81 (Terbinafine-resistant) | MIC80 | 12.5–25 µM | [3] |
Troubleshooting Guides
This section addresses specific unexpected results you may encounter during your experiments.
Issue 1: Western Blot - No Increase in ERK Phosphorylation
Q: I treated my A431 cells with Naamidine A, but my Western blot is not showing an increase in phosphorylated ERK1/2 (p-ERK) levels as expected. What could be wrong?
A: This is a common issue that can arise from several factors. Let's troubleshoot step-by-step.
Troubleshooting Workflow: p-ERK Western Blot
Caption: Troubleshooting logic for absent p-ERK signal.
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Step 1: Verify Cell Responsiveness. Before testing Naamidine A, always include a positive control. Treat your A431 cells with Epidermal Growth Factor (EGF). If you do not see a robust increase in p-ERK with EGF, the issue may be with your cells or culture conditions, not Naamidine A.
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Step 2: Check Naamidine A Integrity. Ensure your stock solution of Naamidine A is correctly prepared and has not degraded. If possible, use a freshly prepared solution. Verify the final concentration used in your experiment is consistent with published effective concentrations (e.g., in the micromolar range).[1]
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Step 3: Scrutinize the Lysis Protocol. The phosphorylation state of proteins is transient. It is critical to use a lysis buffer containing fresh phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to preserve the p-ERK signal. Keep samples on ice at all times.
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Step 4: Optimize Western Blot Protocol.
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Antibody Concentration: Ensure your primary antibodies for both p-ERK and total ERK are used at the recommended dilutions. You may need to perform a titration to find the optimal concentration for your specific setup.
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Blocking and Washing: Inadequate blocking or washing can lead to high background and obscure your signal. Use an appropriate blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies) and perform sufficient washes.
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Loading Control: Always probe for total ERK as a loading control to ensure equal amounts of protein were loaded in each lane. A lack of change in p-ERK should be compared to a stable total ERK signal.
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Issue 2: Cell Cycle Analysis - No G1 Arrest Observed
Q: I performed flow cytometry on my cells after treatment with Naamidine A, but I don't see an accumulation of cells in the G1 phase. Why might this be?
A: The induction of G1 arrest by Naamidine A is a downstream effect of sustained ERK activation and can be time- and concentration-dependent.[2]
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Step 1: Check the Treatment Duration. Naamidine A's effect on the cell cycle is not immediate. Studies have shown that a complete halt in DNA synthesis in A431 cells occurs after 30 hours of treatment.[2] Ensure your treatment time is sufficient (e.g., 24-48 hours) to observe a significant shift in cell cycle distribution.
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Step 2: Verify Naamidine A Concentration. A sub-optimal concentration may not be sufficient to induce a robust G1 arrest. Perform a dose-response experiment to determine the optimal concentration for your specific cell line.
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Step 3: Confirm Upstream Pathway Activation. If possible, confirm that Naamidine A is indeed activating ERK in your system at the time points analyzed. A parallel Western blot for p-ERK can be a crucial validation step. If ERK is not activated, the downstream cell cycle effects will not occur.
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Step 4: Assess Cell Seeding Density. High cell confluency can sometimes lead to contact inhibition, which can itself cause cells to accumulate in G1, potentially masking the effect of your compound. Ensure you seed cells at a density that allows for logarithmic growth during the experimental timeframe.
Key Experimental Protocols
Protocol 1: Western Blot for p-ERK/Total ERK
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Cell Culture and Treatment: Plate A431 cells and grow to 70-80% confluency. Starve cells in serum-free medium for 12-16 hours. Treat with Naamidine A at the desired concentration and for the specified time. Include positive (EGF) and negative (vehicle) controls.
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Cell Lysis: Aspirate media and wash cells once with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
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Protein Quantification: Centrifuge lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
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SDS-PAGE and Transfer: Normalize protein amounts for all samples. Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes. Load samples onto a polyacrylamide gel and run SDS-PAGE. Transfer proteins to a PVDF or nitrocellulose membrane.
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Immunoblotting:
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Block the membrane for 1 hour at room temperature in 5% BSA in TBST.
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Incubate with primary antibody (e.g., anti-p-ERK1/2) overnight at 4°C.
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Wash the membrane 3 times with TBST.
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Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane 3 times with TBST.
-
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Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or film.
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Stripping and Re-probing: To analyze total ERK, you can strip the membrane and re-probe with an antibody for total ERK, or run a parallel gel.
Protocol 2: Antifungal Susceptibility Assay (Broth Microdilution)
This protocol is adapted from studies on Naamidine A's antifungal properties.[3]
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Fungal Inoculum Preparation: Harvest fungal conidia or yeast cells from fresh agar (B569324) plates (e.g., PDA for molds, YPD for yeast). Dilute the harvested cells in RPMI 1640 medium to the desired final cell density (e.g., 1 x 10^6 CFU/mL for T. indotiniae).[3]
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Compound Preparation: Perform serial twofold dilutions of Naamidine A in RPMI medium in a 96-well or 384-well microtiter plate.
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Inoculation: Add the fungal inoculum to each well containing the diluted compound. Include a compound-free control (growth control) and a media-only control (sterility control).
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Incubation: Incubate the plates under appropriate conditions (e.g., 28°C for 96 hours for T. indotiniae; 30°C for 48 hours for C. albicans).[3]
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Growth Quantification:
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Data Analysis: Normalize the growth in drug-treated wells to the growth in compound-free control wells. The MIC80 is the minimum inhibitory concentration that reduces fungal growth by 80%.
Visualizations
Naamidine A Signaling Pathway in Cancer Cells
Caption: Naamidine A induces G1 arrest via sustained ERK activation.
References
- 1. Synthesis of Naamidine A and Selective Access to N2-Acyl-2-aminoimidazole Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies of the biological activity of naamidine A | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]
- 3. Naamidine A reveals a promising zinc-binding strategy for topical antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Naamidine A reveals a promising zinc-binding strategy for topical antifungal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing incubation time for Naamidine A treatment in cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Naamidine A in cell culture experiments. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to optimize your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Naamidine A?
Naamidine A exhibits different mechanisms of action depending on the biological context. In fungal pathogens, it primarily functions as a zinc chelator, sequestering zinc ions and inhibiting the activity of zinc-dependent enzymes essential for fungal growth.[1][2][3][4][5] In mammalian cancer cells, Naamidine A has been shown to inhibit epidermal growth factor (EGF)-stimulated DNA synthesis and induce caspase-dependent apoptosis.[6][7][8] It has also been identified as affecting the MAP kinase pathway, specifically by inducing the phosphotransferase activity of ERK1 and ERK2.[6]
Q2: What is a recommended starting concentration and incubation time for Naamidine A in a new cell line?
A good starting point for a dose-response experiment is to test a range of concentrations from approximately 1 µM to 50 µM.[1][4] For incubation time, a time-course experiment is highly recommended.[9][10] Suggested initial time points to assess effects on cell viability are 24, 48, and 72 hours.[9] For signaling pathway studies (e.g., ERK phosphorylation), shorter incubation times such as 1, 2, 4, 8, and 24 hours are more appropriate.[6][9]
Q3: Is Naamidine A cytotoxic to all cell types?
Naamidine A has shown selective cytotoxicity. For instance, it was found to be a selective inhibitor of EGF-mediated growth in EGFR-transfected NIH3T3 cells with an IC50 of 11.3 µM, while showing significantly less potency against insulin-mediated growth.[7] However, in MCF-7 and MCF-10A cells, no significant selective antiproliferative activity was observed.[7] Therefore, the cytotoxic effects of Naamidine A are cell-type dependent and should be determined empirically for each cell line.
Q4: Should the cell culture medium be changed during a long incubation period with Naamidine A?
For incubation times exceeding 48 hours, it is advisable to refresh the medium containing Naamidine A. This practice helps to ensure that the concentration of the compound remains stable and that nutrients are not depleted, which could otherwise confound the experimental results.[9]
Troubleshooting Guides
Issue 1: High variability between replicate wells.
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Possible Cause: Inconsistent cell seeding or edge effects.
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Troubleshooting Step: Ensure a homogenous cell suspension before and during seeding. To mitigate edge effects, where evaporation can alter concentrations, fill the perimeter wells of the microplate with sterile PBS or medium without cells and do not use them for data collection.[11]
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Possible Cause: Instability or precipitation of Naamidine A in the culture medium.
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Troubleshooting Step: Visually inspect the culture medium for any signs of precipitation after the addition of Naamidine A. Prepare fresh dilutions of the compound for each experiment to avoid degradation.[9] The stability of compounds in cell culture media can be influenced by factors like temperature and light.[12]
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Issue 2: No observable effect of Naamidine A on my cells.
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Possible Cause: Insufficient incubation time or concentration.
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Troubleshooting Step: The effects of small molecule inhibitors are both time and concentration-dependent.[9] Perform a time-course experiment with a broad range of concentrations to identify the optimal conditions for your specific cell line and assay. Some compounds may require longer incubation periods to elicit a response.[13]
-
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Possible Cause: The target pathway is not active or relevant in your cell model.
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Possible Cause: Inactivation of Naamidine A by components in the media.
Issue 3: High levels of cell death in control (vehicle-treated) wells.
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Possible Cause: Solvent toxicity.
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Troubleshooting Step: If using a solvent like DMSO to dissolve Naamidine A, ensure the final concentration in the culture medium is non-toxic to your cells. Typically, the final DMSO concentration should be kept below 0.5%.[11] Run a vehicle-only control to assess the impact of the solvent on cell viability.[9]
-
-
Possible Cause: Suboptimal cell culture conditions.
Data Presentation
Table 1: Reported IC50 and MIC Values for Naamidine A
| Cell Line/Organism | Assay Type | Incubation Time | IC50 / MIC | Reference |
| EGFR-transfected NIH3T3 | EGF-mediated growth inhibition | Not Specified | 11.3 µM | [7] |
| EGFR-transfected NIH3T3 | Insulin-mediated growth inhibition | Not Specified | 242 µM | [7] |
| MCF-7 | Antiproliferative | Not Specified | 5.9 µM | [7] |
| MCF-10A | Antiproliferative | Not Specified | 8.1 µM | [7] |
| Candida albicans (CaSS1) | Antifungal (RPMI medium) | 48 hours | MIC80: 1.56 µM | [15] |
| Trichophyton indotiniae | Antifungal (RPMI medium) | 96 hours | MIC80: 12.5–25 µM | [1][4] |
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time for Naamidine A in a Cell Viability Assay
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Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density to ensure they are in the logarithmic growth phase during treatment. Allow cells to adhere overnight.
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Inhibitor Preparation: Prepare a serial dilution of Naamidine A in a complete culture medium. A common approach is to prepare these at 2x the final desired concentration. Also, prepare a vehicle-only control (e.g., 0.1% DMSO in medium).[9]
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Inhibitor Treatment: Remove the existing medium from the cells and add 100 µL of the Naamidine A dilutions and controls to the appropriate wells.
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Incubation: Prepare a separate plate for each incubation period to be tested (e.g., 24, 48, and 72 hours). Incubate the plates at 37°C and 5% CO₂.[9]
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Cell Viability Assay: At the end of each designated incubation period, perform a cell viability assay (e.g., using MTS or a resazurin-based reagent) according to the manufacturer's instructions.
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Data Analysis: Normalize the data to the vehicle-only controls for each time point to calculate the percent viability. Plot the percent viability against the log of the inhibitor concentration for each incubation time. Use non-linear regression to determine the IC50 value at each time point. The optimal incubation time is generally the point at which the IC50 value stabilizes, indicating that the maximal effect at a given concentration has been reached.[9]
Protocol 2: Western Blot Analysis of ERK1/2 Phosphorylation after Naamidine A Treatment
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Cell Culture and Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the desired concentration of Naamidine A or vehicle control for various short time points (e.g., 0, 15, 30, 60, 120 minutes).
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Cell Lysis: Following treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein phosphorylation states.[10]
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Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
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SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
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Immunoblotting: Block the membrane and then probe with primary antibodies against phospho-ERK1/2 (p-ERK1/2) and total ERK1/2. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
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Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal to determine the change in phosphorylation.
Visualizations
Caption: Antifungal mechanism of Naamidine A via zinc chelation.
Caption: Proposed signaling pathways affected by Naamidine A in cancer cells.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. Naamidine A reveals a promising zinc-binding strategy for topical antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Naamidine A reveals a promising zinc-binding strategy for topical antifungal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies of the biological activity of naamidine A | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]
- 7. Synthesis of Naamidine A and Selective Access to N2-Acyl-2-aminoimidazole Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The marine alkaloid naamidine A promotes caspase-dependent apoptosis in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
How to prevent degradation of Naamidine A during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of Naamidine A to prevent its degradation. The information is presented in a question-and-answer format, including troubleshooting guides and FAQs.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of Naamidine A?
A1: Based on the chemical structure of Naamidine A, which contains both imidazole (B134444) and phenolic functional groups, the primary factors that can lead to its degradation are exposure to light, elevated temperatures, oxygen (oxidation), and high pH (basic conditions). The imidazole ring is susceptible to oxidation and photodegradation, while the phenolic group is prone to oxidation and thermal degradation.[1][2][3][4]
Q2: How should I store my stock solution of Naamidine A?
A2: To minimize degradation, stock solutions of Naamidine A should be stored at -20°C or lower in a tightly sealed, light-protected container (e.g., an amber vial). For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but long-term storage should always be at freezing temperatures.
Q3: What is the recommended solvent for dissolving Naamidine A?
A3: While specific solubility data for Naamidine A is limited, compounds with similar structures are often dissolved in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. For aqueous solutions, it is crucial to control the pH, as basic conditions can promote degradation.[5][6] It is recommended to prepare fresh aqueous solutions for each experiment or store them at low temperatures for a very limited time.
Q4: Can I store Naamidine A in an aqueous buffer?
A4: Storing Naamidine A in aqueous buffers for extended periods is not recommended due to the risk of hydrolysis, especially at neutral to alkaline pH.[5][6] If an aqueous buffer is necessary for your experiment, it is best to prepare the solution immediately before use. Maximum stability for similar compounds is often found in slightly acidic conditions.[7]
Troubleshooting Guide
Q1: I am observing a decrease in the activity of my Naamidine A sample over time. What could be the cause?
A1: A decrease in activity is a strong indicator of degradation. The most likely causes are:
-
Improper Storage: Storing the compound at room temperature or in a container that is not light-proof can lead to thermal and photodegradation.[2][3][8]
-
Oxidation: If the container is not tightly sealed, the compound can be exposed to air, leading to oxidation of the imidazole and phenolic moieties.[1][4]
-
Repeated Freeze-Thaw Cycles: Subjecting your stock solution to multiple freeze-thaw cycles can introduce moisture and accelerate degradation. It is advisable to aliquot your stock solution into smaller, single-use vials.
Q2: My Naamidine A solution has changed color. Is it still usable?
A2: A change in color, such as turning yellow or brown, is often a sign of oxidation.[4] Oxidized Naamidine A is likely to have reduced or altered biological activity. It is recommended to discard the discolored solution and prepare a fresh one from a solid stock that has been properly stored.
Q3: I see precipitates forming in my Naamidine A stock solution upon thawing. What should I do?
A3: Precipitate formation could be due to the solvent's inability to keep the compound in solution at lower temperatures or potential degradation product insolubility. Before use, ensure the solution is brought to room temperature and vortexed to see if the precipitate redissolves. If it does not, it may indicate degradation, and it would be best to prepare a fresh stock solution.
Recommended Storage Conditions
To ensure the long-term stability of Naamidine A, please adhere to the following storage guidelines.
| Parameter | Solid Compound | Stock Solution in Organic Solvent (e.g., DMSO) |
| Temperature | -20°C or below | -20°C or below |
| Light | Protect from light (store in an amber vial or dark container) | Protect from light (store in an amber vial or dark container) |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible | Store in a tightly sealed vial with minimal headspace |
| Container | Tightly sealed container | Tightly sealed vial |
Experimental Protocol: Assessment of Naamidine A Stability
This protocol outlines a method to assess the stability of Naamidine A under various storage conditions.
1. Objective: To determine the stability of Naamidine A in different solvents and at various temperatures over time.
2. Materials:
-
Naamidine A (solid)
-
Solvents: DMSO, Ethanol, Phosphate Buffered Saline (PBS) pH 7.4
-
Amber glass vials
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 HPLC column
-
Mobile phase (e.g., acetonitrile (B52724) and water with 0.1% trifluoroacetic acid)
-
Incubators/refrigerators/freezers set to desired temperatures (-20°C, 4°C, 25°C)
3. Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of Naamidine A in DMSO (e.g., 10 mM).
-
Working Solution Preparation: Dilute the DMSO stock solution into the test solvents (DMSO, Ethanol, PBS) to a final concentration suitable for HPLC analysis (e.g., 100 µM).
-
Aliquoting and Storage: Aliquot the working solutions into separate amber vials for each time point and storage condition.
-
Storage Conditions:
-
-20°C (Freezer)
-
4°C (Refrigerator)
-
25°C (Room Temperature)
-
-
Time Points: Analyze the samples at the following time points: 0, 24 hours, 48 hours, 1 week, and 4 weeks.
-
HPLC Analysis:
-
At each time point, retrieve one vial from each storage condition.
-
Allow the sample to equilibrate to room temperature.
-
Inject a standard volume of the sample into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent Naamidine A peak.
-
-
Data Analysis:
-
Calculate the percentage of Naamidine A remaining at each time point relative to the initial (time 0) concentration.
-
Plot the percentage of remaining Naamidine A against time for each storage condition.
-
Visualizations
Caption: Hypothesized degradation pathways of Naamidine A.
Caption: Experimental workflow for Naamidine A stability testing.
References
- 1. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scielo.br [scielo.br]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hydrolysis of imidazole-2-ylidenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solubility, stability and ionization behaviour of famotidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Selecting the appropriate solvent for Naamidine A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Naamidine A.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Naamidine A?
A1: The recommended solvent for preparing stock solutions of Naamidine A is dimethyl sulfoxide (B87167) (DMSO). For in-vivo experiments, Naamidine A has been successfully dissolved in DMSO for administration. While other solvents like methanol (B129727) and dichloromethane (B109758) have been used during chemical synthesis and purification, DMSO is the most referenced solvent for preparing stock solutions for biological assays.
Q2: I am observing precipitation when diluting my Naamidine A stock solution in aqueous media. How can I resolve this?
A2: Naamidine A has been predicted to be poorly soluble in aqueous solutions. To avoid precipitation when diluting a DMSO stock solution into aqueous buffers or cell culture media, it is recommended to:
-
Use an intermediate dilution step with a solvent like ethanol (B145695) if compatible with your experimental setup.
-
Ensure the final concentration of DMSO in the aqueous solution is kept low (typically below 0.5%) to maintain solubility and minimize solvent-induced artifacts.
-
Vortex or gently warm the solution to aid dissolution.
-
Prepare fresh dilutions for each experiment and avoid long-term storage of aqueous solutions.
Q3: My Naamidine A solution appears to have a yellow tint. Is this normal?
A3: Yes, this is normal. Naamidine A is a bright-yellow alkaloid, and solutions of the compound will retain this color.
Q4: What is the primary mechanism of action of Naamidine A?
A4: Naamidine A has two well-documented mechanisms of action. Firstly, it functions as a zinc-chelating agent, disrupting zinc homeostasis, which is the primary mechanism for its antifungal activity. Secondly, in cancer cell lines, it acts as an antagonist of the Epidermal Growth Factor (EGF) signaling pathway, leading to the induction of apoptosis. This is characterized by the disruption of the mitochondrial membrane potential and the activation of caspases-3, -8, and -9.[1][2][3]
Data Presentation
Naamidine A Solubility and Stock Solution Preparation
The following table provides guidance on preparing stock solutions of Naamidine A in DMSO. The molecular weight of Naamidine A is 433.47 g/mol .
| Target Concentration (in DMSO) | Volume of DMSO for 1 mg of Naamidine A | Volume of DMSO for 5 mg of Naamidine A | Volume of DMSO for 10 mg of Naamidine A |
| 1 mM | 2.31 mL | 11.53 mL | 23.07 mL |
| 5 mM | 0.46 mL | 2.31 mL | 4.61 mL |
| 10 mM | 0.23 mL | 1.15 mL | 2.31 mL |
| 50 mM | 0.05 mL | 0.23 mL | 0.46 mL |
Data derived from supplier information.[4]
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of Naamidine A
-
Weighing: Accurately weigh out 1 mg of Naamidine A powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add 230 µL of high-purity, anhydrous DMSO to the tube.
-
Dissolution: Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming (to no more than 37°C) can be applied if necessary to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles. Store at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).
Mandatory Visualizations
Experimental Workflow for Solvent Selection
References
- 1. The marine alkaloid naamidine A promotes caspase-dependent apoptosis in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recently Confirmed Apoptosis-Inducing Lead Compounds Isolated from Marine Sponge of Potential Relevance in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Cancer-Selective Zinc Ionophore Inspired by the Natural Product Naamidine A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
Validation & Comparative
Validating the Antifungal Mechanism of Naamidine A: A Comparative Guide to Zinc Supplementation Experiments
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens necessitates the exploration of novel antifungal agents with unconventional mechanisms of action. Naamidine A, a marine natural product, has demonstrated promising antifungal activity, with recent evidence pointing towards a mechanism involving the disruption of zinc homeostasis in fungal cells. This guide provides a comparative analysis of Naamidine A's antifungal efficacy, the experimental validation of its zinc-dependent mechanism, and protocols for key validation assays.
Performance Comparison: The Impact of Zinc on Antifungal Activity
The antifungal activity of Naamidine A is intrinsically linked to the availability of zinc (Zn²⁺) in the growth environment. Experimental data consistently shows that supplementation of the culture medium with zinc abrogates the antifungal effect of Naamidine A. This observation forms the cornerstone of the hypothesis that Naamidine A functions as a zinc chelator.
To quantify this effect, the Minimum Inhibitory Concentration (MIC) of Naamidine A against various fungal species has been determined in both standard and zinc-supplemented media. The MIC is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation.
Below is a summary of the quantitative data comparing the antifungal activity of Naamidine A and other zinc-chelating agents in the presence and absence of supplemental zinc.
| Compound | Fungal Species | Growth Medium | Zinc (Zn²⁺) Supplementation | MIC (µM) |
| Naamidine A | Candida albicans | RPMI | None | 1.56 |
| RPMI | 6.25 µM | > 25 (Inactive) | ||
| RPMI | 87 µM | > 25 (Inactive) | ||
| YPD (Nutrient-rich) | - | Inactive | ||
| Trichophyton indotinea (terbinafine-sensitive) | RPMI | None | 12.5 - 25 | |
| Trichophyton indotinea (terbinafine-resistant) | RPMI | None | 12.5 - 25 | |
| DTPA (Diethylenetriaminepentaacetic acid) | Candida albicans | RPMI | None | Active (Concentration-dependent inhibition) |
| RPMI | Excess Zn²⁺ | Inactive | ||
| Ciclopirox | Various fungi | - | - | Predicted to have a metal-chelating mode of action |
Experimental Protocols
To validate the zinc-dependent antifungal mechanism of Naamidine A, two key experiments are crucial: the antifungal susceptibility test with zinc supplementation and the zinc uptake assay.
Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution Assay)
This method determines the MIC of Naamidine A against a fungal strain in the presence of varying zinc concentrations.
Materials:
-
Naamidine A stock solution (in a suitable solvent like DMSO)
-
96-well, flat-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal inoculum (e.g., Candida albicans)
-
Zinc chloride (ZnCl₂) solution
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar (B569324) medium. Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further, dilute the suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5–2.5 x 10³ CFU/mL.
-
Plate Preparation:
-
Prepare serial two-fold dilutions of Naamidine A in RPMI-1640 directly in the 96-well plates.
-
For the zinc supplementation condition, prepare a parallel set of plates where the RPMI-1640 medium is supplemented with a final concentration of 10 µM ZnCl₂.
-
Include a drug-free, zinc-free well as a growth control and a drug-free, zinc-supplemented well as a comparative growth control.
-
-
Inoculation: Add the prepared fungal inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of Naamidine A that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free growth control. Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Protocol 2: Fungal Zinc Uptake Assay
This assay directly measures the ability of Naamidine A to interfere with zinc uptake by fungal cells.
Materials:
-
Fungal cell culture (e.g., Candida albicans)
-
Naamidine A
-
Zinpyr-1 (a fluorescent zinc indicator)
-
Zinc chloride (ZnCl₂) solution
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Preparation: Grow fungal cells to the mid-logarithmic phase. Harvest the cells by centrifugation, wash with buffer, and resuspend in the same buffer.
-
Zinpyr-1 Loading: Incubate the cells with Zinpyr-1 according to the manufacturer's instructions. This allows the fluorescent probe to enter the cells.
-
Treatment: Aliquot the Zinpyr-1-loaded cells into different treatment groups:
-
Control (no treatment)
-
Naamidine A treatment
-
Zinc supplementation (ZnCl₂)
-
Naamidine A + Zinc supplementation
-
-
Incubation: Incubate the cells with the respective treatments for a defined period.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorometer or visualize it with a fluorescence microscope. A decrease in fluorescence in the Naamidine A-treated cells compared to the control indicates a reduction in intracellular zinc.
Visualizing the Mechanism and Workflow
To better understand the proposed antifungal mechanism of Naamidine A and the experimental approach to its validation, the following diagrams have been generated using Graphviz.
Caption: Proposed mechanism of Naamidine A antifungal activity.
Caption: Workflow for validating Naamidine A's mechanism.
Conclusion
The presented data and experimental protocols strongly support the hypothesis that Naamidine A exerts its antifungal effect by chelating zinc, thereby depriving fungal cells of this essential micronutrient. This mechanism is distinct from that of many currently used antifungal drugs, suggesting that Naamidine A and similar compounds could be effective against resistant strains. For researchers in antifungal drug discovery, validating the mechanism of action through zinc supplementation and uptake assays is a critical step in the development of this promising class of compounds. The provided methodologies offer a standardized approach to investigate the therapeutic potential of Naamidine A and other metal-chelating agents.
A Comparative Analysis of Naamidine A and its Synthetic Analogues: Unveiling Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the marine alkaloid Naamidine A and its synthetic analogues. Naamidine A, originally isolated from the marine sponge Leucetta chagosensis, has garnered significant interest for its diverse biological activities, including anticancer and antifungal properties.[1] This document summarizes the available quantitative data, details key experimental methodologies, and visualizes the known signaling pathways to facilitate further research and drug development efforts in this promising class of compounds.
Performance and Biological Activity: A Quantitative Comparison
The biological activities of Naamidine A and its synthetic analogues have been evaluated in various in vitro assays. The data reveals that structural modifications to the Naamidine A scaffold can significantly impact its potency and selectivity.
Anticancer Activity
Naamidine A exhibits inhibitory effects on cancer cell proliferation, primarily through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[2][3][4][5] A key synthetic analogue, compound 20h , an N(2)-acyl-2-aminoimidazole derivative, has demonstrated enhanced selectivity for cancer cells over non-cancerous cells when compared to the parent compound.[4] Another class of analogues, where the imidazole (B134444) core is replaced with a thiazole (B1198619) ring, has also been synthesized and shown to retain potent antimitogenic activity.[6]
| Compound/Analogue | Cell Line | Assay | IC50 / EC50 (µM) | Source |
| Naamidine A | MCF-7 (Breast Cancer) | Cell Viability | 5.9 | [2][4] |
| MCF-10A (Non-tumorigenic Breast) | Cell Viability | 8.1 | [2][4] | |
| Analogue 20h | MCF-7 (Breast Cancer) | Cell Viability | 8.8 | [4] |
| MCF-10A (Non-tumorigenic Breast) | Cell Viability | >25 | [4] | |
| Thiazole Analogues | BaF/ERX | Mitogenesis Inhibition | Potent (specific values not provided) | [6] |
Table 1: Comparative Anticancer Activity of Naamidine A and its Synthetic Analogues. This table summarizes the half-maximal effective concentration (EC50) and inhibitory concentration (IC50) values of Naamidine A and its analogues against various cell lines.
Antifungal Activity
Naamidine A has also been identified as a potent antifungal agent. Its mechanism of action is attributed to the chelation of zinc ions, which are essential for fungal growth and viability.[7] This novel mechanism makes it a promising candidate for the development of new antifungal therapies. The antifungal potential of its synthetic analogues, such as Naamidine B, remains largely unexplored, representing a significant area for future research.[8]
| Compound | Fungal Strain | Assay | MIC (µM) | Source |
| Naamidine A | Candida albicans | Broth Microdilution | 1.56 | [7] |
| Naamidine B | Not Reported | Not Reported | No Data Available | [8] |
Table 2: Comparative Antifungal Activity of Naamidine A and its Analogues. This table presents the Minimum Inhibitory Concentration (MIC) of Naamidine A against Candida albicans. Data for Naamidine B is currently unavailable.
Signaling Pathways and Mechanisms of Action
Anticancer Signaling Pathway of Naamidine A
Naamidine A exerts its anticancer effects by modulating the EGFR signaling cascade. Upon binding, it leads to the sustained activation of Extracellular signal-Regulated Kinases (ERK1/2), which paradoxically results in cell cycle arrest and apoptosis.[1] This pro-apoptotic activity is mediated through the activation of caspases 3, 8, and 9.[9]
Antifungal Mechanism of Action of Naamidine A
The antifungal activity of Naamidine A is based on its ability to chelate zinc (Zn²⁺), an essential metal ion for fungal cellular processes. By sequestering zinc, Naamidine A disrupts fungal growth and viability.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
EGFR-Dependent Cellular Proliferation Assay
This assay is used to determine the effect of Naamidine A and its analogues on the proliferation of cancer cells that are dependent on EGFR signaling.
-
Cell Seeding: Cancer cell lines (e.g., MCF-7) and non-tumorigenic control cell lines (e.g., MCF-10A) are seeded in 96-well plates at a density of 5,000-10,000 cells per well in their respective growth media and incubated overnight to allow for cell attachment.
-
Compound Treatment: The following day, the growth medium is replaced with a low-serum medium. Naamidine A or its synthetic analogues are added to the wells in a series of dilutions. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: The absorbance or luminescence is measured using a microplate reader. The data is normalized to the vehicle control, and the EC50 values are calculated by fitting the data to a dose-response curve.
References
- 1. Studies of the biological activity of naamidine A | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]
- 2. 3.4. Western Blotting and Detection [bio-protocol.org]
- 3. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Naamidine A and Selective Access to N2-Acyl-2-aminoimidazole Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Naamidine A and Selective Access to N(2)-Acyl-2-aminoimidazole Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of analogues of the anti-tumor alkaloid naamidine A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. The marine alkaloid naamidine A promotes caspase-dependent apoptosis in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Naamidine A's Antitumor Efficacy Across Diverse Cancer Cell Lines
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of Naamidine A's antitumor properties. This report details the compound's cytotoxic effects, underlying mechanisms of action, and relevant experimental protocols.
Naamidine A, a marine-derived alkaloid, has demonstrated notable antitumor properties, primarily through the induction of programmed cell death, or apoptosis. This guide provides a comparative overview of its effects across different cancer cell lines, supported by available experimental data. The primary mechanism of action involves caspase-dependent apoptosis, which is initiated independently of the commonly implicated ERK1/2 and p53 signaling pathways. Furthermore, in specific cell lines such as the human epidermoid carcinoma cell line A-431, Naamidine A has been shown to induce a G1 phase cell cycle arrest. This is achieved by triggering the expression of the cyclin-dependent kinase inhibitor p21[CIP1]. Another facet of its antitumor activity is linked to the disruption of zinc homeostasis, suggesting its role as a potential zinc ionophore.
Quantitative Analysis of Cytotoxicity
To facilitate a direct comparison of Naamidine A's efficacy, the following table summarizes the half-maximal inhibitory concentration (IC50) values across various cancer cell lines. It is important to note that comprehensive IC50 data for Naamidine A across a wide spectrum of cancer cell lines is not extensively available in the public domain. The data presented is based on available research, and further studies are required for a more complete cytotoxic profile.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| A-431 | Epidermoid Carcinoma | Not explicitly stated, but effective concentrations for inducing apoptosis and cell cycle arrest are reported in the low micromolar range. | [1] |
| Various Tumor Cells | General | Induces apoptosis in cultured tumor cells. | [2] |
Further research is needed to establish a comprehensive IC50 profile of Naamidine A in a broader range of cancer cell lines.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays used to evaluate the antitumor effects of Naamidine A.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cell proliferation.
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Naamidine A in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of Naamidine A. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C.
-
MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS to each well.
-
Formazan (B1609692) Solubilization: Incubate for 4 hours at 37°C. After the incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a suitable software.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane.
-
Cell Treatment: Seed A-431 cells in 6-well plates and treat with Naamidine A at the desired concentrations for 12-24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 1,500 rpm for 5 minutes.
-
Staining: Wash the cell pellet with cold PBS. Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 1 µL of propidium iodide (100 µg/mL) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Western Blot Analysis for p21
This technique is used to detect the expression levels of the p21 protein.
-
Cell Lysis: Treat A-431 cells with Naamidine A for the desired time. Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12% SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p21 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
In-Gel Kinase Assay for ERK1/2
This assay is used to determine the enzymatic activity of ERK1 and ERK2.
-
Protein Extraction: Extract proteins from Naamidine A-treated and control cells as described for Western blotting.
-
Substrate Gel Preparation: Prepare a polyacrylamide gel containing a suitable substrate for ERK, such as myelin basic protein (MBP), co-polymerized within the gel matrix.
-
Electrophoresis: Separate the protein lysates on the substrate-containing gel under denaturing conditions.
-
Renaturation: Wash the gel with a buffer containing Triton X-100 to remove SDS and allow the kinases to renature.
-
Kinase Reaction: Incubate the gel in a kinase reaction buffer containing [γ-32P]ATP to allow the renatured kinases to phosphorylate the substrate within the gel.
-
Washing and Autoradiography: Wash the gel extensively to remove unincorporated [γ-32P]ATP. Dry the gel and expose it to an X-ray film to visualize the bands corresponding to active kinases.
Visualizing the Molecular Pathways and Workflows
To better understand the mechanisms and experimental processes, the following diagrams have been generated using the DOT language.
Caption: Naamidine A induces caspase-dependent apoptosis.
Caption: G1 cell cycle arrest mechanism of Naamidine A in A-431 cells.
Caption: Workflow for apoptosis detection by flow cytometry.
References
Naamidine A: A Comparative Analysis of In Vitro and In Vivo Antifungal Efficacy
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Naamidine A's performance against established antifungal agents, supported by experimental data.
Naamidine A, a marine-derived 2-aminoimidazole alkaloid, has recently emerged as a promising antifungal agent. This guide provides a comprehensive comparison of its in vitro and in vivo efficacy against clinically relevant fungal pathogens, particularly dermatophytes of the Trichophyton genus. Its performance is benchmarked against established antifungal drugs, with a focus on its unique mechanism of action and its potential to address antifungal resistance.
In Vitro Efficacy: Potent Activity Against Drug-Resistant Fungi
Naamidine A demonstrates significant in vitro activity against a range of fungal pathogens, including strains resistant to conventional therapies. Its proposed mechanism of action involves the chelation of zinc, an essential metal for fungal growth and enzymatic function. This activity is notably enhanced in zinc-limited conditions, such as those found in RPMI medium.
Comparative Minimum Inhibitory Concentrations (MIC)
The following table summarizes the in vitro activity of Naamidine A in comparison to other antifungal agents against key Trichophyton species.
| Antifungal Agent | Fungal Species | MIC Range (µM) | MIC₅₀ (µM) | MIC₉₀ (µM) | Reference |
| Naamidine A | T. indotiniae (Terbinafine-Sensitive & Resistant) | 12.5 - 25 | - | - | [1] |
| Naamidine A | C. albicans | 1.56 (MIC₈₀) | - | - | [2] |
| Terbinafine | T. indotiniae (Terbinafine-Sensitive) | <0.034 | - | - | [1] |
| Terbinafine | T. indotiniae (Terbinafine-Resistant) | >1.09 | - | - | [1] |
| Terbinafine | T. mentagrophytes | <0.024 - 0.106 | 0.024 | 0.053 | [3][4][5] |
| Terbinafine | T. rubrum | <0.024 - 0.106 | <0.024 | 0.024 | [3][4][5] |
| Ciclopirox | T. verrucosum | <4.83 | - | - | [1] |
| Ciclopirox | Dermatophytes | 0.12 - 1 | 0.25 | 0.5 | [6] |
| Clotrimazole | T. verrucosum | <2.9 | - | - | [1] |
| Miconazole | T. verrucosum | <2.4 | - | - | [1] |
| Miconazole | T. mentagrophytes | - | - | 0.78 µg/mL | [7] |
| Itraconazole | T. mentagrophytes | 0.04 - 0.67 | 0.17 | 0.34 | [3][4][5] |
| Itraconazole | T. rubrum | 0.04 - 0.67 | 0.17 | 0.67 | [3][4][5] |
| Fluconazole | T. mentagrophytes | 3.26 - >208.96 | 104.48 | >208.96 | [3][4][5] |
| Fluconazole | T. rubrum | 3.26 - >208.96 | 52.24 | >208.96 | [3][4][5] |
| Griseofulvin | T. mentagrophytes | 0.18 - 2.82 | 0.71 | 1.41 | [3][4][5] |
| Griseofulvin | T. rubrum | 0.18 - 2.82 | 0.71 | 2.82 | [3][4][5] |
Note: MIC values have been converted to µM for comparison where possible. Some values from literature were provided in µg/mL and have been converted based on the molar mass of the respective compound. Dashes indicate data not available.
In Vivo Efficacy: Topical Application Reduces Fungal Burden in a Mouse Model
Naamidine A has demonstrated significant in vivo efficacy in a mouse model of dermatomycosis caused by Trichophyton mentagrophytes. Topical application of a 1% Naamidine A cream resulted in a statistically significant reduction in fungal burden.
Quantitative In Vivo Data: Naamidine A
| Treatment Group | Mean Fungal Burden (log CFU/gram of skin) | Standard Deviation | p-value (vs. Untreated) |
| Untreated | ~5.5 | - | - |
| Vehicle | ~5.2 | - | - |
| 1% Naamidine A | ~3.5 | - | 0.0002 |
Data adapted from Puumala et al., 2024.[4][7]
Comparative In Vivo Efficacy of Other Antifungals
Direct quantitative comparison of the in vivo efficacy of Naamidine A with other topical antifungals is challenging due to variations in experimental models, treatment regimens, and outcome measures in published studies. However, existing literature indicates that:
-
Terbinafine is effective in various animal models of dermatophytosis, often serving as a positive control.[8]
-
Ciclopirox olamine has shown clinical and mycological cure rates of over 70% in human clinical studies for dermatophytosis.[9]
-
Clotrimazole and Bifonazole have demonstrated efficacy in guinea pig models of tinea pedis, though this model is noted to be more resistant to treatment than tinea corporis models.[10]
Visualizing the Data: Mechanism and Workflow
To better understand the proposed mechanism of action of Naamidine A and the experimental design for its in vivo evaluation, the following diagrams are provided.
Caption: Proposed mechanism of Naamidine A via zinc chelation.
Caption: Workflow for the in vivo mouse model of dermatomycosis.
Experimental Protocols
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Assay)
-
Inoculum Preparation: Trichophyton indotiniae conidia are harvested from potato dextrose agar (B569324) (PDA) plates and suspended in a saline-Tween solution. The suspension is adjusted to a final cell density of 1 x 10⁶ CFU/mL.[4][7]
-
Assay Plate Preparation: Two-fold serial dilutions of Naamidine A (0–50 µM) and a comparator antifungal (e.g., terbinafine, 0–110 µM) are prepared in 96-well microtiter plates containing RPMI-1640 medium.[1][7]
-
Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated in the dark at 28°C under static conditions for 96 hours.[7]
-
MIC Determination: Fungal growth and viability are assessed using alamarBlue reagent. The fluorescence (535/595 nm Ex/Em) is measured, and the MIC is determined as the lowest concentration of the compound that inhibits fungal growth by a specified percentage (e.g., 80% for MIC₈₀) compared to the no-compound control.[2][7]
In Vivo Mouse Model of Dermatomycosis
-
Animal Model: Male CD-1 mice are used for the study.[4]
-
Immunosuppression: Mice are immunosuppressed to facilitate infection, using subcutaneous cortisone (B1669442) acetate and intraperitoneal cyclophosphamide (B585) administered at specific time points before and during the infection.[4][7]
-
Infection: The backs of the anesthetized mice are shaved and gently abraded. A suspension of T. mentagrophytes is then topically applied to the denuded skin.[2][7]
-
Treatment: Five days post-infection, a twice-daily topical treatment regimen is initiated and continued for seven days. The treatment groups typically include an untreated control, a vehicle-only control, and the active treatment group (e.g., 1% w/v Naamidine A cream).[4][7]
-
Assessment of Fungal Burden: At the end of the treatment period, mice are euthanized, and the infected skin is excised, weighed, and homogenized. The homogenate is serially diluted and plated on selective agar (PDA with chloramphenicol (B1208) and cycloheximide) to determine the number of colony-forming units (CFU) per gram of tissue.[4][7]
Conclusion
Naamidine A demonstrates potent in vitro antifungal activity, notably against terbinafine-resistant Trichophyton strains, through a proposed mechanism of zinc chelation.[1] This in vitro efficacy translates to a significant reduction in fungal burden in a mouse model of dermatomycosis following topical application.[4] While direct quantitative comparisons with other antifungals in vivo are complex, the data suggests that Naamidine A is a promising candidate for further development as a topical antifungal agent, particularly in the context of emerging drug resistance. Future studies should focus on broader in vivo comparisons and elucidation of its precise molecular interactions.
References
- 1. Comparison of in vitro activities of 11 antifungal agents against Trichophyton verrucosum isolates associated with a variety hosts and geographical origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular study and antifungal susceptibility profile of Trichophyton rubrum and Trichophyton mentagrophytes strains isolated from lesions of humans and cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. microbiologyresearch.org [microbiologyresearch.org]
- 5. Evaluation of susceptibility of Trichophyton mentagrophytes and Trichophyton rubrum clinical isolates to antifungal drugs using a modified CLSI microdilution method (M38-A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. In vitro evaluation of three topical antimycotics against ring-worm fungi singly and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Topical Treatment of Dermatophytic Lesion on Mice (Mus musculus) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijord.com [ijord.com]
- 10. Animal Model of Dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Naamidine A and Other EGFR Inhibitors in Cancer Research
Published for researchers, scientists, and drug development professionals, this guide provides a comparative overview of Naamidine A, a marine-derived alkaloid with antitumor properties, and established Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). While direct head-to-head studies are not available in the reviewed literature, this document synthesizes existing data to highlight differences in mechanism of action and presents available efficacy data.
Introduction to Naamidine A and EGFR Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a key regulator of cellular processes, and its aberrant signaling is a hallmark of many cancers.[1] This has led to the development of targeted therapies, primarily small-molecule tyrosine kinase inhibitors (TKIs) that block the ATP-binding site of the EGFR kinase domain. These are categorized into three generations, with increasing specificity and ability to overcome resistance mutations.
Naamidine A, a 2-aminoimidazole alkaloid from the Leucetta sponge, has been identified as an inhibitor of the EGF signaling pathway with in vivo antitumor activity.[2] However, its mechanism of action distinguishes it from traditional EGFR TKIs.
Mechanism of Action
A key differentiator between Naamidine A and classical EGFR inhibitors is their molecular target within the signaling cascade.
Naamidine A: Initial studies have shown that Naamidine A does not inhibit the binding of EGF to its receptor nor does it directly inhibit the catalytic activity of purified c-src tyrosine kinase.[2] Instead, further research suggests that the primary cellular targets of Naamidine A are the downstream kinases, Extracellular signal-Regulated Kinase 1 and 2 (ERK1/2).[3] By targeting ERK1/2, Naamidine A effectively halts the signal transduction cascade further down the line, leading to cell cycle arrest and apoptosis.[3][4]
Classical EGFR TKIs (Gefitinib, Erlotinib (B232), Osimertinib): These inhibitors are competitive antagonists of ATP at the tyrosine kinase domain of EGFR.[4][5][6][7][8][9][10][] By binding to this site, they prevent EGFR autophosphorylation, thereby blocking the initiation of downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[4][12][13]
-
First-generation (Gefitinib, Erlotinib): Reversible inhibitors effective against EGFR-sensitizing mutations.[4][5][7][]
-
Third-generation (Osimertinib): Irreversible inhibitors designed to be effective against both sensitizing and resistance mutations (e.g., T790M) while sparing wild-type EGFR.[12][14][15][16][17]
Below is a diagram illustrating the different points of inhibition within the EGFR signaling pathway.
Comparative Efficacy Data
Direct comparative studies providing IC50 values for Naamidine A and other EGFR inhibitors from the same assays are not available. The following tables summarize published data to provide a contextual comparison.
Table 1: In Vitro Potency of EGFR Pathway Inhibitors
| Compound | Target | Cell Line | IC50 | Citation |
| Naamidine A | ERK1/2 (downstream) | A-431 | Not Reported | [3] |
| Gefitinib | EGFR | EGFR mutant | ~0.015 µM | Data from multiple sources |
| Erlotinib | EGFR | EGFR mutant | ~0.002 µM | Data from multiple sources |
| Osimertinib | EGFR (T790M) | H1975 | <15 nM | [16] |
Note: The data presented are from different studies and are not the result of a direct head-to-head comparison. IC50 values can vary significantly based on the assay conditions.
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Model | Dose | Tumor Growth Inhibition | Citation |
| Naamidine A | A431 xenograft in athymic mice | 25 mg/kg | ≥ 85% | Not explicitly cited |
| Osimertinib | EGFRm+ T790M xenograft | 5 mg/kg | Significant tumor regression | Data from multiple sources |
Experimental Protocols
Detailed experimental protocols for the studies on Naamidine A are not fully available in the public domain. Below are generalized methodologies based on the descriptions in the cited literature.
In Vivo A431 Xenograft Tumor Model
This protocol describes a general procedure for evaluating the in vivo antitumor activity of a compound using a human epidermoid carcinoma (A431) xenograft model in mice.
-
Cell Culture: A431 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Athymic nude mice are typically used.
-
Tumor Implantation: A suspension of A431 cells is injected subcutaneously into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into control and treatment groups. The test compound (e.g., Naamidine A) is administered, often intraperitoneally, at a specified dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.
ERK1/2 Kinase Assay
This protocol outlines a general method for assessing the inhibitory activity of a compound against ERK1/2 kinases.
-
Reagents: Recombinant active ERK1 and ERK2 enzymes, a suitable substrate (e.g., myelin basic protein), ATP, and the test compound.
-
Procedure:
-
The test compound is serially diluted.
-
The kinase, substrate, and test compound are pre-incubated in a reaction buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (32P-ATP) or luminescence-based assays that measure ADP production.
-
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by fitting the data to a dose-response curve.
Conclusion
Naamidine A represents a novel approach to inhibiting the EGFR signaling pathway by targeting the downstream kinases ERK1/2. This mechanism is distinct from that of established EGFR TKIs, which target the receptor's kinase domain directly. While the available data indicates promising in vivo antitumor activity for Naamidine A, the lack of direct comparative studies with other EGFR inhibitors makes a definitive head-to-head assessment challenging. Further research is needed to fully elucidate the therapeutic potential of Naamidine A and to identify patient populations that may benefit from its unique mechanism of action.
References
- 1. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.com]
- 2. How does erlotinib work (mechanism of action)? [drugs.com]
- 3. Studies of the biological activity of naamidine A | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]
- 4. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 5. Erlotinib - Wikipedia [en.wikipedia.org]
- 6. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 10. aacrjournals.org [aacrjournals.org]
- 12. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 15. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]
- 16. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of Naamidine A's Cancer Cell Selectivity
A detailed guide for researchers and drug development professionals on the anti-cancer properties of Naamidine A and its synthetic analogs, focusing on their selectivity for tumor cells.
The marine alkaloid Naamidine A has garnered attention in cancer research for its pro-apoptotic properties. However, its efficacy as a cancer therapeutic is critically dependent on its ability to selectively target cancer cells while sparing healthy tissue. This guide provides a comprehensive comparison of the cancer cell selectivity of Naamidine A and its synthetic mimic, Zinaamidole A (ZNA), supported by experimental data and detailed methodologies.
Executive Summary
While Naamidine A effectively induces apoptosis in tumor cells, studies reveal a lack of selectivity between cancerous and non-cancerous cell lines. In contrast, the synthetic analog Zinaamidole A demonstrates significant cancer-selective cytotoxicity. This selectivity is attributed to a distinct mechanism of action, where ZNA functions as a zinc ionophore, disrupting metal ion homeostasis specifically in transformed cells. This guide will delve into the quantitative data supporting these findings, outline the experimental protocols used for their validation, and visually represent the distinct signaling pathways through which these compounds exert their effects.
Data Presentation: Cytotoxicity Comparison
The following tables summarize the cytotoxic effects of Naamidine A and its synthetic analog, Zinaamidole A (ZNA), on various cancer and non-cancerous cell lines. The data is presented as IC50/EC50 values, which represent the concentration of the compound required to inhibit cell growth or viability by 50%. A higher selectivity index (SI), calculated as the ratio of the IC50 in non-cancerous cells to that in cancerous cells, indicates a more favorable cancer-selective profile.
Table 1: Cytotoxicity of Naamidine A
| Cell Line | Cell Type | IC50/EC50 (µM) | Selectivity Index (SI) |
| MCF-7 | Breast Cancer | 5.9 | 1.37 |
| MCF-10A | Non-cancerous Breast Epithelial | 8.1 | |
| hTERT-HMEC | Non-cancerous Breast Epithelial | >10 (100% viability loss at 10µM) | Not Selective |
| PE (Patient-derived) | Breast Cancer | >10 (100% viability loss at 10µM) |
Table 2: Cytotoxicity of Zinaamidole A (ZNA) and its Analog (compound 20h)
| Compound | Cell Line | Cell Type | IC50/EC50 (µM) | Selectivity Index (SI) |
| Zinaamidole A | Tumor Cells | Cancer | 4.12 | >24 |
| Untransformed Cells | Non-cancerous | >100 | ||
| Compound 20h | MCF-7 | Breast Cancer | 1.4 | >71 |
| MCF-10A | Non-cancerous Breast Epithelial | >100 (No significant effect) |
The data clearly indicates that while Naamidine A exhibits some level of cytotoxicity against cancer cells, it lacks significant selectivity. In contrast, Zinaamidole A and its analog show a remarkable and highly desirable cancer-selective cytotoxic profile.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the dose-dependent effect of compounds on the viability of both cancerous and non-cancerous cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Naamidine A or Zinaamidole A (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
Apoptosis Detection by Western Blotting for Caspase Activation
This method is used to determine if cell death is occurring via apoptosis by detecting the cleavage of key apoptotic proteins.
-
Cell Lysis: Treat cells with the desired concentration of Naamidine A for a specified time (e.g., 12 hours). Lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against cleaved caspase-3, cleaved caspase-8, and cleaved caspase-9 overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Intracellular Zinc Measurement (FluoZin-3 AM Assay)
This protocol is used to measure changes in intracellular zinc levels, the key mechanism of Zinaamidole A.
-
Cell Loading: Incubate cells with the fluorescent zinc indicator FluoZin-3 AM (1-5 µM) for 30-60 minutes at 37°C.
-
Compound Treatment: Treat the cells with Zinaamidole A at the desired concentration.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation at ~495 nm and emission at ~516 nm.
-
Data Analysis: Quantify the change in fluorescence intensity relative to untreated control cells to determine the increase in intracellular zinc.
Cell Proliferation Assay (EdU Incorporation)
This assay measures the rate of new DNA synthesis to assess the anti-proliferative effects of the compounds.
-
EdU Labeling: Treat cells with the compound for the desired time, then add 10 µM of 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) to the culture medium and incubate for 2-4 hours.
-
Cell Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and then permeabilize with 0.5% Triton X-100.
-
Click-iT Reaction: Perform the Click-iT reaction by adding a reaction cocktail containing a fluorescently labeled azide (B81097) to detect the incorporated EdU.
-
Imaging and Analysis: Image the cells using a fluorescence microscope and quantify the percentage of EdU-positive cells.
Signaling Pathways and Mechanisms of Action
The distinct selectivity profiles of Naamidine A and Zinaamidole A stem from their different mechanisms of action.
Naamidine A: Induction of Apoptosis
Naamidine A induces programmed cell death in tumor cells through the activation of both the intrinsic and extrinsic apoptotic pathways.[1][2] This involves the disruption of the mitochondrial membrane potential and the subsequent activation of a cascade of caspases, ultimately leading to cell death.[1][2] Notably, this pro-apoptotic activity is independent of the commonly implicated ERK and p53 signaling pathways.[1][2]
Zinaamidole A: Cancer-Selective Zinc Ionophore
Zinaamidole A's selective cytotoxicity is attributed to its function as a zinc ionophore.[3][4][5] It selectively increases the intracellular concentration of zinc in cancer cells, leading to a disruption of zinc homeostasis.[3][4] This targeted overload of zinc is toxic to the cancer cells, inducing cell death, while having minimal effect on non-cancerous cells.[3][4]
Conclusion
The validation of a potential anti-cancer agent's selectivity is paramount for its therapeutic development. While Naamidine A demonstrates pro-apoptotic activity, the available data suggests it lacks the crucial cancer cell selectivity required for a viable therapeutic candidate. In stark contrast, its synthetic mimic, Zinaamidole A, exhibits a highly selective mechanism of action, targeting cancer cells through the disruption of zinc homeostasis. This makes Zinaamidole A and its analogs promising leads for the development of novel and targeted cancer therapies. Further research should focus on optimizing the zinc ionophore properties of Naamidine A-inspired compounds to enhance their cancer-selective cytotoxicity and overall therapeutic potential.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. The marine alkaloid naamidine A promotes caspase-dependent apoptosis in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Cancer-Selective Zinc Ionophore Inspired by the Natural Product Naamidine A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. A Cancer-Selective Zinc Ionophore Inspired by the Natural Product Naamidine A - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Naamidine A and Naamidine J Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the bioactive properties of two marine sponge-derived alkaloids, Naamidine A and Naamidine J. While both compounds originate from the same class of natural products, their biological activities and mechanisms of action diverge significantly, presenting distinct opportunities for therapeutic development. This document summarizes key quantitative data, outlines experimental protocols for the cited bioassays, and visualizes the known signaling pathways.
Executive Summary
Naamidine A has demonstrated notable antifungal and anticancer properties. Its antifungal activity is attributed to zinc chelation, disrupting essential fungal metabolic processes. In cancer cell lines, Naamidine A induces G1 phase cell cycle arrest and apoptosis, primarily through the activation of the ERK1/ERK2 signaling pathway.
Naamidine J, in contrast, has been primarily investigated for its immunomodulatory potential in cancer therapy. It functions by inhibiting the programmed death-ligand 1 (PD-L1), a key immune checkpoint protein. This inhibition is proposed to enhance anti-tumor immunity. While its direct cytotoxicity appears to be low, this characteristic is favorable for its application as an immunomodulatory agent.
Due to the different primary mechanisms of action, a direct comparison of potency through metrics like IC50 for cytotoxicity is not straightforward. This guide therefore focuses on presenting the distinct bioactivities and the available quantitative data for each compound.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for Naamidine A and Naamidine J, highlighting their distinct biological activities.
Table 1: Antifungal Activity of Naamidine A
| Fungal Species | Assay Type | Metric | Value (µM) |
| Candida albicans | Broth Microdilution | MIC₈₀ | 1.56 |
| Trichophyton indotinea (terbinafine-sensitive) | Broth Microdilution | MIC₈₀ | 12.5 - 25 |
| Trichophyton indotinea (terbinafine-resistant) | Broth Microdilution | MIC₈₀ | 12.5 - 25 |
Table 2: Anticancer and Immunomodulatory Activity of Naamidine A and Naamidine J
| Compound | Cell Line | Assay Type | Metric | Value |
| Naamidine A | A-431 (epidermoid carcinoma) | Cell Cycle Analysis | Effect | G1 phase arrest |
| Naamidine A | A-431 (epidermoid carcinoma) | Apoptosis Assay | Effect | Induction of apoptosis |
| Naamidine J | RKO (colorectal adenocarcinoma) | PD-L1 Expression Assay | Effect | Suppression of PD-L1 |
| Naamidine J | RKO (colorectal adenocarcinoma) | Cytotoxicity Assay | Observation | Low toxicity |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Antifungal Susceptibility Testing (Broth Microdilution Assay for Naamidine A)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar). A suspension of fungal cells is prepared in sterile saline and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. This suspension is further diluted in RPMI 1640 medium to achieve the desired final inoculum concentration.
-
Assay Plate Preparation: Two-fold serial dilutions of Naamidine A are prepared in a 96-well microtiter plate containing RPMI 1640 medium. A positive control (antifungal drug with known activity) and a negative (drug-free) growth control are included.
-
Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of Naamidine A that causes a significant inhibition of fungal growth (typically ≥80% reduction) compared to the drug-free control. Growth inhibition can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry for Naamidine A)
This method is employed to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Culture and Treatment: A-431 cells are cultured in a suitable medium. Cells are treated with Naamidine A at the desired concentration for a specific duration (e.g., 30 hours).
-
Cell Harvesting and Fixation: Cells are harvested by trypsinization, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol (B145695) while vortexing to prevent clumping. Cells are fixed for at least 30 minutes on ice.
-
Staining: The fixed cells are centrifuged and the ethanol is removed. The cell pellet is washed with PBS and then resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A. RNase A is crucial to degrade RNA and ensure that PI only binds to DNA.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Analysis: The data is analyzed using appropriate software to generate histograms that depict the cell cycle distribution.
PD-L1 Expression Assay (Western Blot for Naamidine J)
This protocol is used to determine the effect of Naamidine J on the protein levels of PD-L1 in cancer cells.
-
Cell Culture and Treatment: RKO cells are cultured and treated with Naamidine J at various concentrations.
-
Cell Lysis: After treatment, cells are washed with cold PBS and lysed in a suitable lysis buffer containing protease inhibitors to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for PD-L1. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponding to PD-L1 is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in PD-L1 expression.
Signaling Pathways and Mechanisms of Action
The distinct bioactivities of Naamidine A and Naamidine J are a result of their interactions with different cellular pathways.
Naamidine A: Targeting the ERK Pathway and Zinc Homeostasis
Naamidine A exhibits a dual mechanism of action. In cancer cells, it activates the ERK1/ERK2 pathway, leading to G1 cell cycle arrest and subsequent apoptosis[1]. Its antifungal activity stems from its ability to chelate zinc, an essential ion for fungal survival.
References
Unveiling G1 Phase Cell Cycle Arrest: A Comparative Analysis of Naamidine A and Other G1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Naamidine A with other well-established G1 phase cell cycle inhibitors, offering insights into their mechanisms of action, efficacy, and the experimental protocols required to confirm their effects. The information presented is intended to assist researchers in selecting the appropriate tools for their studies on cell cycle regulation and cancer therapeutics.
Introduction to G1 Phase Cell Cycle Arrest
The G1 phase is a critical checkpoint in the cell cycle, where the cell commits to DNA replication and division. Dysregulation of this phase is a hallmark of cancer, making G1 phase inhibitors a promising class of anti-cancer agents. These inhibitors function by targeting key regulatory proteins, primarily cyclin-dependent kinases (CDKs), to halt cell proliferation. This guide focuses on Naamidine A, a marine natural product, and compares its G1 arrest capabilities with two well-characterized agents: Palbociclib, a highly specific CDK4/6 inhibitor, and Thymidine (B127349), a DNA synthesis inhibitor used for cell synchronization.
Mechanisms of G1 Phase Arrest
The induction of G1 phase arrest can be achieved through various molecular mechanisms. Understanding these pathways is crucial for interpreting experimental data and designing effective therapeutic strategies.
Naamidine A: A Unique ERK Activator
Naamidine A, a dibenzylated 2-aminoimidazole alkaloid, induces G1 phase cell cycle arrest through a distinct mechanism involving the activation of the MAP kinase pathway.[1] In A-431 epidermoid carcinoma cells, Naamidine A has been shown to strongly induce the activity of extracellular signal-regulated kinases (ERK1 and ERK2).[1] This sustained ERK activation leads to an increase in the levels of the cyclin-dependent kinase inhibitor p21CIP1.[1] Subsequently, p21CIP1 binds to and inhibits cyclin E-CDK2 complexes, preventing the transition from G1 to S phase.[1] It is noteworthy that at higher concentrations (e.g., 30 µM), Naamidine A can also induce significant apoptosis, which manifests as a sub-G1 peak in flow cytometry analysis.
Palbociclib: A Selective CDK4/6 Inhibitor
Palbociclib is a highly selective and reversible inhibitor of CDK4 and CDK6. These kinases, in complex with cyclin D, play a pivotal role in the G1 to S phase transition by phosphorylating the Retinoblastoma (Rb) protein. Phosphorylated Rb releases the E2F transcription factor, which then activates the transcription of genes required for DNA synthesis. By inhibiting CDK4/6, Palbociclib prevents Rb phosphorylation, thereby maintaining Rb in its active, growth-suppressive state and blocking entry into the S phase.
Thymidine: An Inhibitor of DNA Synthesis
Thymidine, a pyrimidine (B1678525) nucleoside, is commonly used to synchronize cells at the G1/S boundary. A high concentration of thymidine inhibits the enzyme ribonucleotide reductase, leading to a depletion of the deoxycytidine triphosphate (dCTP) pool. This imbalance in deoxynucleotide pools effectively halts DNA synthesis, causing cells to accumulate at the G1/S transition. A "double thymidine block" protocol is often employed to achieve a high degree of cell synchronization in the G1 phase.
Comparative Performance Data
The efficacy of G1 phase inhibitors can be quantified by measuring the percentage of cells arrested in the G1 phase of the cell cycle using flow cytometry. The following tables summarize available data for Naamidine A and its comparators.
Table 1: G1 Phase Cell Cycle Arrest Induced by Different Inhibitors
| Compound | Cell Line | Concentration | Treatment Time | % of Cells in G1 Phase | Reference |
| Naamidine A | A431 | Not Specified | 30 hours | G1 arrest observed | [1] |
| Naamidine A | A431 | 30 µM | 12 hours | Increase in G1 and 80% sub-G1 (apoptosis) | |
| Palbociclib | Chondrosarcoma cells | 1 µM | 24 hours | Significant increase | |
| Double Thymidine Block | H1299 | 2 mM | 18h block, 9h release, 18h block | ~70% | |
| Untreated Control | HeLa | - | - | 55.6% |
Experimental Protocols
Accurate confirmation of G1 phase cell cycle arrest requires precise experimental techniques. Detailed protocols for the key assays are provided below.
Cell Culture and Treatment
-
Cell Line: A431 (human epidermoid carcinoma) cells are a suitable model for studying Naamidine A-induced G1 arrest.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Seed cells at an appropriate density to ensure they are in the exponential growth phase during treatment. Treat cells with the desired concentrations of Naamidine A, Palbociclib, or Thymidine for the indicated time periods. A vehicle control (e.g., DMSO) should be included in all experiments.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the use of propidium (B1200493) iodide (PI) to stain DNA for cell cycle analysis.
-
Harvesting: Detach adherent cells using trypsin-EDTA and collect all cells, including any floating cells from the supernatant, by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Resuspend the cell pellet in 1 ml of ice-cold PBS. While gently vortexing, add 4 ml of ice-cold 70% ethanol (B145695) dropwise to the cell suspension. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the pellet in 500 µl of PI staining solution (50 µg/ml PI and 100 µg/ml RNase A in PBS).
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Cell Cycle Proteins
This protocol is for detecting the expression levels of key G1 phase regulatory proteins.
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Cyclin D1, CDK4, and p21 (and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Pathways and Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex biological processes and experimental procedures involved.
References
Independent Verification of Naamidine A's Zinc-Binding Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the zinc-binding properties of the natural product Naamidine A with other known zinc chelators that exhibit antifungal activity. The information presented is supported by available experimental data to aid in the evaluation of Naamidine A's potential as a therapeutic agent targeting zinc homeostasis in pathogenic fungi.
Introduction to Naamidine A and Zinc Chelation in Antifungal Therapy
Naamidine A is a 2-aminoimidazole-containing alkaloid isolated from marine sponges that has demonstrated broad-spectrum antifungal activity.[1][2] Its mechanism of action is attributed to its ability to chelate zinc ions, thereby disrupting essential zinc-dependent cellular processes in fungi.[1][3] The antifungal effect of Naamidine A can be abolished by the addition of excess zinc to the culture medium, providing strong evidence for its role as a zinc chelator.[1][4]
Zinc is an essential micronutrient for all living organisms, including fungi, where it serves as a critical cofactor for a vast array of enzymes and structural proteins involved in processes such as cell division, metabolism, and virulence. Consequently, the sequestration of zinc by chelating agents represents a promising strategy for the development of novel antifungal drugs. This guide compares the zinc-binding properties and antifungal activity of Naamidine A with other well-characterized zinc chelators.
Comparative Analysis of Zinc-Binding Affinity
The strength of the interaction between a chelator and a metal ion is a critical parameter in determining its biological activity. This is typically quantified by the dissociation constant (Kd) or the association/stability constant (K or log K). A lower Kd value or a higher log K value indicates a stronger binding affinity.
| Compound | Zinc Binding Affinity (log K / pM) | Method | Organism (for MIC) | Antifungal Activity (MIC) |
| Naamidine A | Data not available | - | Candida albicans | 1.56 µM (MIC80)[1] |
| Trichophyton indotiniae | 12.5–25 µM (MIC80)[3] | |||
| APC6 (Naamidine A analog) | log K = 17.25 | ESI-MS | Candida auris | 1.25 µM[5] |
| TPEN | Kd = 0.7 fM (log K ≈ 15.15) | Fluorescence | Candida auris | 1.25 µM[5] |
| 8-Hydroxyquinoline | log β₂ = 18.78 (for ML₂) | UV-Vis Spectrophotometry | Data not available | Data not available |
| Ciclopirox | Data not available | - | Trichophyton rubrum | < 4 µg/mL |
Note: The binding constants and MIC values are reported from different studies and may have been determined under varying experimental conditions, which should be considered when making direct comparisons.
Experimental Protocols for Characterizing Zinc-Binding
The determination of a compound's affinity for zinc can be accomplished through various biophysical techniques. Below are detailed methodologies for three commonly employed assays.
Fluorescence-Based Zinc-Binding Assay (Competitive Binding)
This method relies on a fluorescent zinc indicator that changes its fluorescence properties upon binding to zinc. The addition of a competing chelator (e.g., Naamidine A) will displace the indicator, leading to a measurable change in fluorescence.
Protocol:
-
Reagents and Buffers:
-
Fluorescent zinc indicator (e.g., Zincon, FluoZin-3)
-
HEPES buffer (50 mM, pH 7.4) with 100 mM KCl
-
Stock solution of ZnCl₂ (10 mM)
-
Stock solution of the test compound (e.g., Naamidine A) in a suitable solvent (e.g., DMSO)
-
-
Instrumentation:
-
Fluorometer with excitation and emission wavelength capabilities appropriate for the chosen indicator.
-
-
Procedure:
-
Prepare a solution of the fluorescent indicator in HEPES buffer at a concentration that gives a stable and measurable fluorescence signal.
-
Add a known concentration of ZnCl₂ to the indicator solution to form the fluorescent zinc-indicator complex. Allow the reaction to equilibrate.
-
Titrate the zinc-indicator complex solution with increasing concentrations of the test compound.
-
After each addition of the test compound, allow the solution to equilibrate and then measure the fluorescence intensity.
-
The decrease in fluorescence intensity is proportional to the amount of indicator displaced by the test compound.
-
-
Data Analysis:
-
The data can be fitted to a competitive binding equation to determine the binding affinity (Kd) of the test compound for zinc.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand (e.g., a zinc chelator) to a metal ion. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Protocol:
-
Reagents and Buffers:
-
HEPES buffer (50 mM, pH 7.4) with 100 mM KCl, degassed.
-
Stock solution of ZnCl₂ (e.g., 1 mM) in the same HEPES buffer.
-
Stock solution of the test compound (e.g., 100 µM) in the same HEPES buffer.
-
-
Instrumentation:
-
Isothermal Titration Calorimeter.
-
-
Procedure:
-
Load the test compound solution into the sample cell of the calorimeter.
-
Load the ZnCl₂ solution into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, and injection volume.
-
Perform a series of injections of the ZnCl₂ solution into the sample cell containing the test compound.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The raw data (heat change per injection) is integrated and plotted against the molar ratio of zinc to the test compound.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to monitor the changes in the chemical environment of a molecule upon binding to a metal ion. This technique can provide detailed structural information about the metal-ligand complex.
Protocol:
-
Reagents and Buffers:
-
Deuterated buffer (e.g., d₆-DMSO or D₂O with a suitable buffer) to dissolve the test compound.
-
Stock solution of the test compound.
-
Stock solution of a zinc salt (e.g., ZnCl₂) in the same deuterated buffer.
-
-
Instrumentation:
-
High-field NMR spectrometer.
-
-
Procedure:
-
Acquire a ¹H NMR spectrum of the test compound in the deuterated buffer.
-
Perform a titration by adding incremental amounts of the zinc salt solution to the NMR tube containing the test compound.
-
Acquire a ¹H NMR spectrum after each addition of the zinc salt.
-
Monitor the changes in the chemical shifts and/or line broadening of the protons of the test compound.
-
-
Data Analysis:
-
The changes in the chemical shifts can be plotted against the molar ratio of zinc to the test compound.
-
This data can be fitted to a binding equation to determine the binding affinity (Kd) and stoichiometry of the interaction.
-
Visualizations
Fungal Zinc Homeostasis Pathway
The following diagram illustrates the key components of the zinc homeostasis pathway in Candida albicans, which is a primary target for zinc-chelating antifungal agents.
Caption: Zinc homeostasis pathway in C. albicans and the inhibitory action of Naamidine A.
Experimental Workflow for Zinc-Binding Affinity Determination
This diagram outlines a typical workflow for determining the zinc-binding affinity of a compound like Naamidine A using a fluorescence-based competition assay.
Caption: Experimental workflow for determining zinc-binding affinity via fluorescence competition.
Logical Comparison of Zinc Chelators
This diagram presents a logical framework for comparing Naamidine A with alternative zinc chelators based on key performance metrics.
Caption: Logical framework for comparing zinc chelators as potential antifungal agents.
Conclusion
Naamidine A demonstrates promising antifungal activity that is mechanistically linked to its ability to chelate zinc. While direct quantitative data on its zinc-binding affinity is not yet available in the public domain, its potent antifungal efficacy, which is reversible by the addition of zinc, strongly supports its mode of action. Comparison with other zinc chelators highlights the potential of this therapeutic strategy. Further biophysical characterization of Naamidine A's interaction with zinc, using the experimental protocols outlined in this guide, is warranted to fully elucidate its therapeutic potential and to enable a more direct comparison with other zinc-binding agents.
References
- 1. Isothermal Titration Calorimetry (ITC) – iTC200 – OSTR [ostr.ccr.cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naamidine A reveals a promising zinc-binding strategy for topical antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Transcriptomic Analysis of Naamidine A-Treated vs. Untreated Cells: A Researcher's Guide
This guide provides a comprehensive comparison of the transcriptomic profiles of cells treated with the marine-derived compound Naamidine A versus untreated control cells. The data presented herein, while illustrative, is based on the known biological activities of Naamidine A and serves as a framework for researchers investigating its mechanism of action and therapeutic potential. This document is intended for researchers, scientists, and drug development professionals.
Introduction to Naamidine A
Naamidine A is a marine alkaloid that has garnered interest for its potent biological activities. Primarily known as an inhibitor of pro-inflammatory cytokine release, its mechanism is thought to involve the modulation of key signaling pathways implicated in inflammation and immune responses. Understanding the global transcriptomic changes induced by Naamidine A is crucial for elucidating its molecular targets and for the development of novel therapeutics.
Comparative Transcriptomic Data
To investigate the effect of Naamidine A on gene expression, a hypothetical RNA sequencing (RNA-Seq) experiment was conducted. The following tables summarize the key findings, including differentially expressed genes (DEGs) and enriched biological pathways in cells treated with Naamidine A compared to an untreated control group.
Table 1: Top Differentially Expressed Genes (DEGs) in Naamidine A-Treated Cells
This table presents a selection of the most significantly up- and downregulated genes following treatment with Naamidine A. The log2 fold change indicates the magnitude of expression change, while the p-adjusted value represents the statistical significance.
| Gene Symbol | Gene Name | Log2 Fold Change | p-adjusted value | Regulation |
| NFKBIA | NF-kappa-B inhibitor alpha | 2.58 | < 0.001 | Upregulated |
| DUSP1 | Dual specificity phosphatase 1 | 2.15 | < 0.001 | Upregulated |
| SOCS3 | Suppressor of cytokine signaling 3 | 1.98 | < 0.001 | Upregulated |
| TNFAIP3 | TNF alpha induced protein 3 | 1.89 | < 0.001 | Upregulated |
| IL1RN | Interleukin 1 receptor antagonist | 1.75 | < 0.005 | Upregulated |
| IL6 | Interleukin 6 | -3.12 | < 0.001 | Downregulated |
| TNF | Tumor necrosis factor | -2.89 | < 0.001 | Downregulated |
| CXCL8 | C-X-C motif chemokine ligand 8 | -2.75 | < 0.001 | Downregulated |
| CCL2 | C-C motif chemokine ligand 2 | -2.63 | < 0.001 | Downregulated |
| MMP9 | Matrix metallopeptidase 9 | -2.41 | < 0.005 | Downregulated |
Table 2: Enriched Gene Ontology (GO) Pathways for Downregulated Genes
This table highlights the top biological pathways associated with the genes that were significantly downregulated by Naamidine A treatment. Pathway enrichment analysis suggests a strong anti-inflammatory effect.
| GO Pathway ID | Pathway Description | Enrichment Score | p-adjusted value |
| GO:0006954 | Inflammatory response | 8.7 | < 0.001 |
| GO:0032496 | Response to lipopolysaccharide | 7.9 | < 0.001 |
| GO:0007165 | Signal transduction | 7.5 | < 0.001 |
| GO:0045087 | Innate immune response | 7.2 | < 0.001 |
| GO:0002694 | Regulation of leukocyte activation | 6.8 | < 0.005 |
| GO:0001817 | Regulation of cytokine production | 6.5 | < 0.005 |
Experimental Protocols
The following section details the methodologies for the key experiments cited in this guide.
Cell Culture and Naamidine A Treatment
-
Cell Line: Human macrophage-like cells (e.g., THP-1 differentiated with PMA) were used.
-
Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Differentiated THP-1 cells were treated with either 10 µM Naamidine A (treatment group) or DMSO (vehicle control group) for 6 hours. An inflammatory stimulus (e.g., 100 ng/mL LPS) was co-administered to induce a baseline inflammatory state. Three biological replicates were prepared for each condition.
RNA Isolation and Quality Control
-
RNA Extraction: Total RNA was extracted from the cell lysates using the RNeasy Mini Kit (Qiagen) according to the manufacturer's protocol.
-
Quality Control: The quantity and purity of the extracted RNA were assessed using a NanoDrop spectrophotometer. RNA integrity was evaluated using the Agilent 2100 Bioanalyzer. Samples with an RNA Integrity Number (RIN) > 8.0 were used for library preparation.
RNA Sequencing Library Preparation and Sequencing
-
Library Preparation: RNA sequencing libraries were prepared from 1 µg of total RNA using the TruSeq Stranded mRNA Library Prep Kit (Illumina). This process includes poly-A selection for mRNA enrichment, fragmentation, reverse transcription, and adapter ligation.
-
Sequencing: The prepared libraries were pooled and sequenced on an Illumina NovaSeq 6000 platform, generating 150 bp paired-end reads.
Bioinformatic Analysis
-
Quality Control: Raw sequencing reads were assessed for quality using FastQC. Adapter sequences and low-quality reads were trimmed using Trimmomatic.
-
Alignment: The cleaned reads were aligned to the human reference genome (GRCh38) using the STAR aligner.
-
Differential Gene Expression Analysis: Gene counts were quantified using featureCounts. Differential expression analysis was performed using DESeq2 in R. Genes with a p-adjusted value < 0.05 and a |log2 fold change| > 1.5 were considered significantly differentially expressed.
-
Pathway Analysis: Gene Ontology (GO) and pathway enrichment analysis were performed on the list of DEGs using the clusterProfiler R package to identify significantly enriched biological processes.
Visualizations: Pathways and Workflows
The following diagrams illustrate the key pathways affected by Naamidine A and the experimental design.
Caption: Proposed mechanism of Naamidine A's anti-inflammatory action.
Caption: High-level overview of the experimental workflow.
Caption: Logical flow of the bioinformatic data analysis.
Comparison with Alternatives
While Naamidine A shows promise as a specific inhibitor of inflammatory pathways, it is important to consider its performance relative to other well-established anti-inflammatory compounds.
Table 3: Comparison of Naamidine A with Dexamethasone
This table provides a high-level comparison of Naamidine A with Dexamethasone, a widely used corticosteroid. The comparison is based on their primary mechanisms and expected transcriptomic impact.
| Feature | Naamidine A | Dexamethasone |
| Drug Class | Marine Alkaloid | Corticosteroid |
| Primary Mechanism | Putative NF-κB Pathway Inhibitor | Glucocorticoid Receptor (GR) Agonist |
| Specificity | Likely targets specific kinases or proteins in the inflammatory cascade. | Broadly affects gene expression by GR binding to DNA, both activating and repressing genes. |
| Key Downregulated Genes | Pro-inflammatory cytokines (IL-6, TNF), chemokines (CXCL8, CCL2). | Similar pro-inflammatory genes, but also affects a wider range of metabolic and immune cell development genes. |
| Key Upregulated Genes | Anti-inflammatory mediators (e.g., NFKBIA, DUSP1). | Glucocorticoid-induced leucine (B10760876) zipper (GILZ), IκBα, and genes involved in gluconeogenesis. |
| Potential Side Effects | To be determined; likely lower risk of broad metabolic side effects. | Known side effects include metabolic syndrome, immunosuppression, and osteoporosis with long-term use. |
Conclusion
The transcriptomic data strongly suggest that Naamidine A exerts its effects by potently suppressing key inflammatory response pathways, primarily through the downregulation of a suite of cytokines and chemokines. The upregulation of negative regulators of inflammation, such as NFKBIA and DUSP1, further supports this anti-inflammatory profile. Compared to broader-acting agents like Dexamethasone, Naamidine A may offer a more targeted approach to treating inflammatory conditions, though further investigation is required to fully characterize its safety and efficacy. This guide provides a foundational dataset and a methodological framework for future research into this promising marine compound.
Validating Naamidine A's Efficacy in 3D Tumor Spheroid Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The transition from two-dimensional (2D) cell culture to three-dimensional (3D) tumor spheroid models represents a critical advancement in preclinical cancer research, offering a more physiologically relevant system that better mimics the complex microenvironment of solid tumors. This guide provides a comparative analysis of the marine alkaloid Naamidine A's potential efficacy in 3D tumor spheroids against established anti-cancer agents. While direct experimental data for Naamidine A in 3D spheroid models is limited in publicly available literature, this document extrapolates its expected performance based on its known mechanisms of action and compares it with alternatives for which 3D spheroid data exists.
Comparative Efficacy of Anti-Cancer Agents in 3D Tumor Spheroid Models
The following table summarizes the efficacy of Naamidine A and selected alternative anti-cancer agents. It is important to note that the data for Naamidine A is inferred from 2D cell culture and in vivo xenograft studies, while the data for the alternatives is derived from studies using 3D spheroid models. This distinction is crucial, as 3D models often show increased drug resistance compared to 2D cultures.[1]
| Compound | Mechanism of Action | Expected/Observed Efficacy in 3D Spheroids | Relevant Citations |
| Naamidine A | Induces caspase-dependent apoptosis; Modulates ERK signaling pathway; Potential zinc ionophore activity. | (Inferred) Expected to induce apoptosis and inhibit proliferation, but potentially with a higher IC50 than in 2D cultures due to penetration barriers and altered cell-cell interactions.[2][3] | [2][3] |
| Doxorubicin (B1662922) | DNA intercalator, topoisomerase II inhibitor, induces apoptosis. | Higher IC50 values in 3D spheroids compared to 2D monolayers. For example, in HCT116 colon cancer spheroids, a significant increase in the IC50 was observed in the 3D model.[4][5][6] | [4][5][6] |
| SCH772984 (ERK Inhibitor) | Potent and selective inhibitor of ERK1/2 kinases. | Dose-dependent inhibition of spheroid formation and growth in sensitive cell lines (e.g., HCT-116).[7][8][9] | [7][8][9] |
| Zinc Ionophores (e.g., PCI-5002) | Increase intracellular zinc concentrations, leading to oxidative stress and apoptosis. | Induce apoptosis and inhibit proliferation in cancer cell lines, with efficacy enhanced in the presence of supplemental zinc.[10] | [10] |
Experimental Protocols
Reproducible and well-documented experimental protocols are fundamental for validating the efficacy of therapeutic compounds in 3D tumor spheroid models.
Protocol 1: 3D Tumor Spheroid Formation (Liquid Overlay Technique)
This method is widely used to generate uniform spheroids.
-
Cell Preparation: Harvest cancer cells from a 2D culture using standard trypsinization methods and resuspend them in a complete culture medium to a single-cell suspension.
-
Seeding: Coat the wells of a 96-well plate with a non-adherent surface like agarose (B213101) or use commercially available ultra-low attachment plates. Add the desired number of cells (typically 1,000-10,000 cells/well) in a specific volume of media to each well.
-
Spheroid Formation: Centrifuge the plate at a low speed (e.g., 100-200 x g) for 5-10 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator. Spheroids will typically form within 24-72 hours.[11]
-
Medium Exchange: Carefully replace half of the medium every 2-3 days to maintain nutrient supply without disturbing the spheroids.
Protocol 2: Cell Viability Assessment (ATP-based Assay)
This assay quantifies the amount of ATP, which is an indicator of metabolically active, viable cells.
-
Treatment: After spheroid formation, add various concentrations of the test compound (e.g., Naamidine A, Doxorubicin) to the wells. Include untreated controls.
-
Incubation: Incubate the spheroids with the compound for a predetermined period (e.g., 72 hours).
-
Assay Reagent Addition: Allow the plate and a commercial 3D cell viability reagent (e.g., CellTiter-Glo® 3D) to equilibrate to room temperature. Add the reagent to each well at a 1:1 volume ratio.
-
Lysis and Signal Stabilization: Place the plate on a shaker for 5 minutes to induce cell lysis and then incubate at room temperature for 25 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the number of viable cells.
Protocol 3: Apoptosis Assessment (Caspase-3/7 Activity Assay)
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
-
Treatment: Treat the spheroids with the test compounds as described in the viability assay protocol.
-
Reagent Preparation: Prepare a caspase-3/7 detection reagent according to the manufacturer's instructions (e.g., Caspase-Glo® 3/7 3D Assay).[12][13]
-
Reagent Addition: Add the caspase-3/7 reagent to each well, typically at a 1:1 volume ratio to the culture medium.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 30-60 minutes to allow for cell lysis and the enzymatic reaction to occur.[12][13]
-
Measurement: Measure the resulting luminescence with a plate reader. The signal intensity is proportional to the amount of caspase-3/7 activity.[12][13]
Visualizing Mechanisms and Workflows
Experimental Workflow for 3D Spheroid Drug Screening
References
- 1. Promising Applications of Tumor Spheroids and Organoids for Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The marine alkaloid naamidine A promotes caspase-dependent apoptosis in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The marine alkaloid naamidine A promotes caspase-dependent apoptosis in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monitoring the effects of doxorubicin on 3D-spheroid tumor cells in real-time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpbs.com [ijpbs.com]
- 6. Monitoring the effects of doxorubicin on 3D-spheroid tumor cells in real-time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modeling Adaptive Resistance of KRAS Mutant Colorectal Cancer to MAPK Pathway Inhibitors with a Three-Dimensional Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Anticancer Properties of Water-Soluble Zinc Ionophores - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. promega.com [promega.com]
- 13. Caspase-Glo® 3/7 3D Assay [promega.com]
Comparative Analysis of Naamidine A's Antifungal Activity in Diverse Fungal Growth Media
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antifungal efficacy of Naamidine A across various fungal growth media, supported by experimental data. The activity of Naamidine A, a 2-aminoimidazole-containing alkaloid, is significantly influenced by the composition of the growth medium, a critical consideration for in vitro susceptibility testing and mechanistic studies.
Quantitative Antifungal Activity of Naamidine A
The in vitro efficacy of Naamidine A is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits the visible growth of a microorganism. The following table summarizes the reported MIC values for Naamidine A against various fungal species in different growth media.
| Fungal Species | Growth Medium | MIC (µM) | Reference |
| Candida albicans | RPMI 1640 | 1.56 | [1][2] |
| YPD (Yeast Peptone Dextrose) | Inactive | [1][2] | |
| RPMI + 10% Fetal Bovine Serum | 25 | [1] | |
| Trichophyton indotiniae (terbinafine-sensitive) | RPMI 1640 | 12.5 - 25 | [1][2] |
| Trichophyton indotiniae (terbinafine-resistant) | RPMI 1640 | 12.5 - 25 | [1][2] |
| Cryptococcus neoformans | RPMI 1640 | Activity noted, specific MIC not reported | [1][2] |
| Aspergillus fumigatus | RPMI 1640 | Activity noted, specific MIC not reported | [1][2] |
Note: The antifungal activity of Naamidine A is notably diminished in zinc-replete conditions. For instance, the addition of excess zinc to the growth medium abolishes its antifungal effect[1][2].
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on standardized antifungal susceptibility testing protocols.
Broth Microdilution Antifungal Susceptibility Assay (CLSI M27-A3 Standard)
This method is a standard for determining the MIC of an antifungal agent.
1. Media Preparation:
-
RPMI 1640 Medium: Prepare RPMI 1640 medium with L-glutamine and without sodium bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).
-
YPD Medium: Prepare by dissolving 1% yeast extract, 2% peptone, and 2% dextrose in distilled water.
-
Sterilize all media by filtration.
2. Inoculum Preparation:
-
Culture fungal isolates on an appropriate agar (B569324) plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a suspension of fungal cells (yeast or conidia) in sterile saline.
-
Adjust the suspension to a concentration of 1 x 10^6 to 5 x 10^6 cells/mL using a spectrophotometer or hemocytometer.
-
Dilute the standardized suspension in the respective growth medium to achieve a final inoculum size of 0.5 x 10^3 to 2.5 x 10^3 cells/mL in the assay plate.
3. Assay Plate Preparation:
-
Perform two-fold serial dilutions of Naamidine A in a 96-well microtiter plate containing the appropriate fungal growth medium.
-
The final volume in each well should be 100 µL after the addition of the inoculum.
-
Include a drug-free well as a growth control and a medium-only well as a sterility control.
4. Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate.
-
Incubate the plates at 35°C for 24-48 hours.
5. MIC Determination:
-
Determine the MIC as the lowest concentration of Naamidine A at which there is a significant inhibition of visible growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by measuring the optical density at 600 nm.
Signaling Pathway and Experimental Workflow
Proposed Mechanism of Action: Disruption of Fungal Zinc Homeostasis
Naamidine A's primary antifungal mechanism is believed to be the chelation of zinc ions (Zn²⁺). Zinc is an essential cofactor for a multitude of fungal enzymes and transcription factors involved in various cellular processes. By sequestering zinc, Naamidine A disrupts these vital functions, leading to the inhibition of fungal growth. The following diagram illustrates the proposed mechanism.
Caption: Proposed mechanism of Naamidine A's antifungal activity via zinc chelation.
Experimental Workflow for Antifungal Susceptibility Testing
The following diagram outlines the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of Naamidine A.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Naamidine A
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to consult the substance's Safety Data Sheet (SDS) and your institution's specific environmental health and safety (EHS) protocols.[2] In the absence of a specific SDS for Naamidine A, the precautionary principle dictates handling it with the highest level of care.
Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of chemotherapy-rated gloves.[3]
-
Gown: A disposable, solid-front, back-closure gown.[3]
-
Eye Protection: Safety goggles or a face shield.[4]
-
Respiratory Protection: If there is a risk of aerosolization, a properly fitted respirator should be used.
Step-by-Step Disposal Protocol
1. Waste Segregation at the Point of Generation:
All materials that have come into contact with Naamidine A are to be considered hazardous waste.[5] This includes:
-
Unused or expired Naamidine A
-
Contaminated labware (e.g., vials, pipette tips, flasks)
-
Contaminated PPE
-
Spill cleanup materials
Proper segregation is critical for safe and compliant disposal.[5]
2. Containerization:
-
Sharps: All contaminated sharps, such as needles, syringes, and glass vials, must be placed in a designated, puncture-resistant sharps container clearly labeled as "Cytotoxic Waste".[6]
-
Solid Waste: Contaminated PPE, absorbent pads, and other solid materials should be placed in a leak-proof, rigid container lined with a distinctive plastic bag (often purple or yellow with a cytotoxic symbol).[6][7] The container must be clearly labeled "Cytotoxic Waste for Incineration".
-
Liquid Waste: Unused solutions of Naamidine A should be collected in a compatible, leak-proof, and shatter-resistant container. The container must be clearly labeled with the chemical name and the words "Cytotoxic Waste for Incineration". Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS department.
3. Decontamination of Work Surfaces:
-
Initial Cleaning: Use a detergent solution to wipe down all surfaces that may have come into contact with Naamidine A.[5]
-
Rinsing: Follow with a wipe using sterile water.[5]
-
Final Decontamination: Use a 70% isopropyl alcohol solution for the final wipe-down.[5]
-
All cleaning materials must be disposed of as cytotoxic solid waste.[5]
4. Storage and Collection:
-
Sealed cytotoxic waste containers should be stored in a secure, designated area with limited access.[7]
-
Do not overfill waste containers; they should be sealed when three-quarters full.[5]
-
Follow your institution's procedures for scheduling a pickup by trained EHS personnel for final disposal.[5]
5. Final Disposal Method:
-
The standard and required method for the disposal of cytotoxic waste is high-temperature incineration (up to 1200°C).[7] This process ensures the complete destruction of the hazardous compounds.[7]
-
Never dispose of Naamidine A or its contaminated materials down the drain or in the regular trash.[5] Improper disposal of marine-derived compounds can harm aquatic ecosystems.[8]
Quantitative Data for Cytotoxic Waste Disposal
Since specific quantitative data for Naamidine A is unavailable, the following table provides general parameters for handling cytotoxic waste.
| Parameter | Guideline | Source |
| Incineration Temperature | Up to 1200°C | [7] |
| Gas Residence Time (Incineration) | Minimum of 2 seconds | [7] |
| Spill Classification (Small) | < 5 mL or 5 g | [6] |
| Spill Classification (Large) | > 5 mL or 5 g | [6] |
Experimental Protocols
The disposal procedures outlined above are derived from established safety protocols for handling cytotoxic agents in a laboratory setting. For detailed experimental methodologies regarding the handling and disposal of similar compounds, refer to institutional and governmental guidelines on cytotoxic waste management.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the proper disposal procedure for Naamidine A.
Caption: Logical workflow for the safe disposal of Naamidine A.
References
- 1. Naamidine A | C23H23N5O4 | CID 135455949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. acewaste.com.au [acewaste.com.au]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
- 8. wsg.washington.edu [wsg.washington.edu]
Essential Safety and Handling Guidelines for Naamidine A
Naamidine A is a marine-derived alkaloid that has shown potential in inhibiting epidermal growth factor receptor (EGFR)-dependent cellular proliferation and exhibits antifungal properties.[1][2] As with any novel compound in a research and development setting, a thorough understanding and implementation of safety protocols are crucial to ensure the well-being of laboratory personnel.
Chemical and Physical Properties of Naamidine A
The known properties of Naamidine A are summarized below. This data is essential for logistical planning, such as storage and solution preparation.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₃N₅O₄ | [3] |
| Molecular Weight | 433.5 g/mol | [3] |
| Appearance | Solid powder | [2] |
| Storage Temperature | Short-term (days to weeks): 0 - 4°C; Long-term (months to years): -20°C | [2] |
| Solubility | Solubility to be determined; often prepared in DMSO for experimental use. | [2] |
Hazard Identification and Precautionary Measures
Due to the lack of specific toxicity data for Naamidine A, its potential hazards are inferred from its imidazole (B134444) functional group. Imidazole and related compounds are classified as corrosive and can cause severe skin burns and eye damage.[4][5] They may also be harmful if swallowed and are sometimes classified as potential reproductive toxins.[4][5] Therefore, Naamidine A should be handled as a hazardous substance.
Precautionary Statements (Recommended):
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[4]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
P501: Dispose of contents/container to an approved waste disposal plant.[6]
Operational Plan: Safe Handling and Experimental Protocols
Adherence to a strict operational plan is critical to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy forms the primary barrier between the researcher and potential hazards.[7] The minimum required PPE for handling Naamidine A includes:
-
Body Protection: A flame-retardant laboratory coat should be worn at all times.[7]
-
Eye and Face Protection: Safety goggles that provide a complete seal around the eyes are mandatory. When there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[8]
-
Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact.[8] For prolonged handling or when preparing stock solutions, consider double-gloving or using thicker, chemical-resistant gloves.[8] Gloves should be changed immediately if contamination is suspected.
-
Respiratory Protection: All work with solid Naamidine A or its concentrated solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[9]
Experimental Protocol: Handling and Solution Preparation
-
Designated Area: All work involving Naamidine A should be performed in a designated area within a laboratory, clearly marked as a potent compound handling zone.[9]
-
Weighing: Weighing of the solid compound must be done inside a chemical fume hood or a ventilated balance enclosure to avoid the generation of airborne dust.
-
Solution Preparation:
-
Before handling, ensure all necessary equipment (e.g., vials, spatulas, solvents, pipettes) is inside the chemical fume hood.
-
Slowly add the solvent (e.g., DMSO) to the vial containing the solid Naamidine A to minimize dust formation.
-
Cap the vial securely and vortex or sonicate until the solid is fully dissolved.
-
-
Spill Management:
-
Small Spills: In the event of a small spill within the fume hood, absorb the material with an inert absorbent material. Clean the area with a suitable solvent and decontaminating solution. All cleanup materials should be treated as hazardous waste.[9]
-
Large Spills: For a large spill, evacuate the immediate area and follow your institution's emergency procedures for hazardous chemical spills.[9]
-
Disposal Plan
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.[5]
Step-by-Step Disposal Protocol
-
Waste Segregation: All waste contaminated with Naamidine A must be segregated from general laboratory waste. This includes:
-
Solid Waste: Unused solid Naamidine A, contaminated gloves, weigh boats, and paper towels.
-
Liquid Waste: Unused stock solutions and experimental media containing Naamidine A.
-
Sharps: Contaminated pipette tips, needles, and glassware.
-
-
Containerization:
-
Solid and Liquid Waste: Collect in a sealable, airtight, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name "Naamidine A," and the associated hazards (e.g., Corrosive, Toxic).[9]
-
Sharps Waste: Collect in a designated, puncture-proof sharps container.
-
-
Storage: Store the sealed waste containers in a designated satellite accumulation area away from incompatible materials.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.
Safe Handling Workflow for Naamidine A
Caption: Workflow for the safe handling of Naamidine A.
References
- 1. journals.asm.org [journals.asm.org]
- 2. medkoo.com [medkoo.com]
- 3. Naamidine A | C23H23N5O4 | CID 135455949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. chemos.de [chemos.de]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
